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  • Product: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine
  • CAS: 885274-10-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Congeners of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine: A Keystone for Advanced Peptide and Medicinal Chemistry

This technical guide delves into the chemical intricacies of morpholine-based building blocks in contemporary drug discovery and peptide synthesis, with a particular focus on the structural analogues of the theoretical c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the chemical intricacies of morpholine-based building blocks in contemporary drug discovery and peptide synthesis, with a particular focus on the structural analogues of the theoretical compound, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. While direct experimental data for this specific molecule is not present in the public domain, this paper will provide a comprehensive analysis of its constituent chemical moieties—the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, the morpholine core, and the 2-carboxy-ethyl side chain—by examining closely related and commercially available congeners. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their synthetic endeavors.

The Architectural Blueprint: Deconstructing the Core Components

The proposed structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine presents a trifecta of functionalities that are highly sought after in medicinal chemistry and peptide science. Understanding the role of each component is paramount to appreciating its potential utility.

The Fmoc Group: A Gateway to Orthogonal Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its lability under mild basic conditions, typically with piperidine or morpholine in DMF, allows for the sequential addition of amino acids to a growing peptide chain without compromising acid-labile side-chain protecting groups.[1][2] This orthogonality is a critical advantage over the older Boc/Bzl strategy, which relies on harsh acidic conditions for deprotection.[1] The use of Fmoc-protected amino acids and building blocks is now the method of choice for the synthesis of a vast array of peptides and their derivatives.[1]

The Morpholine Scaffold: A Privileged Heterocycle in Drug Design

Morpholine, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a prevalent motif in numerous approved drugs and bioactive molecules.[3][4][5] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[6] The morpholine ring can act as a rigid scaffold to orient appended functional groups in a specific spatial arrangement, which is crucial for molecular recognition and biological activity.

The 2-Carboxy-ethyl Side Chain: A Handle for Further Functionalization

The 2-carboxy-ethyl group provides a carboxylic acid functionality that can serve as a versatile handle for further chemical modifications. This group can be used to attach the morpholine moiety to a solid support for SPPS, to couple it with other molecules of interest, or to modulate the overall charge and polarity of the final compound.

A Survey of Structurally Related Analogues and Their Physicochemical Properties

Given the absence of specific data for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a detailed examination of its close structural relatives provides invaluable insights into its potential characteristics and applications.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
4-BOC-3-(2-Carboxy-ethyl)-morpholine885274-05-5C12H21NO5259.30Boc-protected nitrogen, 2-carboxy-ethyl side chain at the 3-position of the morpholine ring.[7]
3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid benzyl ester885274-07-7C15H19NO5293.32Cbz-protected nitrogen, 2-carboxy-ethyl side chain at the 3-position of the morpholine ring.[8]
Fmoc-3-(1-Morpholinyl)-L-Ala-OH1251903-85-1C22H24N2O5396.4Fmoc-protected amino acid with a morpholine ring attached to the side chain.[9][10]

Synthetic Strategies: A Roadmap to Morpholine-Based Building Blocks

The synthesis of substituted morpholines is a well-established field, with several robust methodologies available to the synthetic chemist.[4][5][11][12] A plausible synthetic approach to 4-Fmoc-3-(2-carboxy-ethyl)-morpholine would likely involve the initial construction of the 3-substituted morpholine core, followed by the introduction of the Fmoc protecting group.

Hypothetical Synthesis of the Unprotected Core

A potential route to the core structure, 3-(2-carboxy-ethyl)-morpholine, could be envisioned through a multi-step sequence starting from readily available precursors. One such strategy might involve the alkylation of a suitable amino alcohol with a protected propionic acid derivative, followed by cyclization to form the morpholine ring.

Introduction of the Fmoc Protecting Group: A Critical Step

Once the unprotected 3-(2-carboxy-ethyl)-morpholine is obtained, the introduction of the Fmoc group can be achieved by reacting it with Fmoc-Cl or Fmoc-OSu in the presence of a suitable base. This reaction is typically high-yielding and provides the desired N-protected product.

Applications in Peptide Synthesis and Medicinal Chemistry

The unique structural features of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine suggest its potential as a valuable building block in several areas of chemical biology and drug discovery.

As a Non-proteinogenic Amino Acid in Peptide Synthesis

Incorporation of this molecule into a peptide sequence would introduce a constrained, conformationally restricted element. The morpholine ring can act as a turn mimetic, influencing the secondary structure of the peptide and potentially enhancing its biological activity and stability. The workflow for its incorporation via Fmoc-based SPPS is depicted below.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 1. Loading Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_Morpholine Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Deprotection1->Fmoc_Morpholine 2. Elongation Cycle Deprotection2 Fmoc Deprotection Fmoc_Morpholine->Deprotection2 Fmoc_AA2 Fmoc-Amino Acid 2 Coupling Deprotection2->Fmoc_AA2 Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Fmoc_AA2->Cleavage n. Final Steps Peptide Purified Peptide containing Morpholine moiety Cleavage->Peptide

Sources

Exploratory

An In-depth Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Versatile Building Block for Advanced Peptidomimetics

Senior Application Scientist Note: The requested compound, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, is not readily described in commercially available catalogs or the scientific literature. This technical guide will theref...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The requested compound, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, is not readily described in commercially available catalogs or the scientific literature. This technical guide will therefore focus on the closely related and structurally significant analog, 4-Fmoc-3-carboxymethyl-morpholine . The principles, synthesis strategies, and applications detailed herein are directly translatable and provide a robust framework for researchers working with this class of constrained amino acid surrogates.

Introduction: The Strategic Value of Morpholine Scaffolds in Drug Discovery

In the landscape of modern drug development, there is an escalating demand for therapeutic peptides with enhanced stability, bioavailability, and target specificity. Native peptides, while exhibiting potent biological activity, are often hampered by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics, synthetic molecules that replicate the structural and functional attributes of peptides, offer a compelling solution to these challenges[1]. Among the diverse array of scaffolds used in peptidomimetic design, the morpholine ring has emerged as a particularly valuable motif[2][3].

The morpholine scaffold imparts a unique combination of properties. Its inherent conformational rigidity helps to pre-organize the peptide backbone, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity[4][5]. The oxygen atom can participate in hydrogen bonding, while the overall structure maintains a favorable balance of hydrophilicity and lipophilicity, which can improve solubility and pharmacokinetic profiles[6].

This guide provides a comprehensive overview of 4-Fmoc-3-carboxymethyl-morpholine, a key building block for introducing a constrained, N-alkylated glycine-like residue into peptide sequences. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail its application in solid-phase peptide synthesis (SPPS), and explore the conformational impact of its incorporation.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective application. The key characteristics of 4-Fmoc-3-carboxymethyl-morpholine are summarized below.

PropertyValueSource
IUPAC Name {4-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-morpholinyl}acetic acidN/A
CAS Number 885273-95-0N/A
Molecular Formula C₂₁H₂₁NO₅N/A
Molecular Weight 367.4 g/mol N/A
Appearance White SolidN/A
Purity ≥96%N/A

The structure incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the morpholine nitrogen, making it perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols[7][8]. The carboxylic acid moiety on the carboxymethyl side-chain allows for its incorporation as a non-canonical amino acid residue.

Caption: Chemical structure of 4-Fmoc-3-carboxymethyl-morpholine.

Proposed Synthesis Pathway

SynthesisWorkflow cluster_0 Core Morpholine Synthesis cluster_1 Side Chain & Protection Start Enantiopure Amino Alcohol Intermediate1 N-Protected Amino Alcohol Start->Intermediate1 Boc Protection Intermediate2 Cyclic Imine Intermediate Intermediate1->Intermediate2 Oxidation & Cyclization CoreMorpholine 3-Substituted Morpholine Intermediate2->CoreMorpholine Asymmetric Reduction SideChainIntro Alkylation of Morpholine Nitrogen CoreMorpholine->SideChainIntro Alkylation with t-butyl bromoacetate FmocProtection Fmoc Protection SideChainIntro->FmocProtection Boc Deprotection & Fmoc-OSu FinalProduct 4-Fmoc-3-carboxymethyl-morpholine FmocProtection->FinalProduct Ester Hydrolysis

Caption: Proposed synthetic workflow for 4-Fmoc-3-carboxymethyl-morpholine.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of the Morpholine Core

This part of the synthesis is based on an efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines[11].

  • Protection of the Starting Amino Alcohol: Begin with a commercially available, enantiopure amino alcohol (e.g., (S)-2-amino-3-phenyl-1-propanol). Protect the primary amine with a di-tert-butyl dicarbonate (Boc) group under standard conditions (e.g., Boc₂O, triethylamine in dichloromethane). This is a crucial step to prevent side reactions in subsequent steps.

  • Oxidation and Intramolecular Cyclization: The protected amino alcohol is then subjected to an oxidation/cyclization cascade. A common method involves Swern oxidation or the use of other mild oxidizing agents to form an aldehyde in situ, which then undergoes intramolecular cyclization to form a cyclic imine.

  • Asymmetric Reduction: The resulting cyclic imine is then reduced enantioselectively. A Noyori-type asymmetric transfer hydrogenation using a ruthenium catalyst (e.g., RuCl) can afford the desired chiral 3-substituted morpholine with high enantiomeric excess. The choice of catalyst is critical for establishing the desired stereochemistry.

Part 2: Introduction of the Carboxymethyl Side-Chain and Fmoc Protection

  • N-Alkylation: The secondary amine of the morpholine ring is alkylated with a protected form of the carboxymethyl group, such as tert-butyl bromoacetate, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The use of a tert-butyl ester protects the carboxylic acid during the subsequent Fmoc protection step.

  • Boc Deprotection: The Boc protecting group is removed from the starting amino alcohol's amine (if applicable) using a strong acid like trifluoroacetic acid (TFA) in dichloromethane.

  • Fmoc Protection: The newly freed secondary amine is then protected with the Fmoc group using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water)[12]. This reaction is typically clean and high-yielding.

  • Final Deprotection: The tert-butyl ester of the carboxymethyl side chain is selectively cleaved using TFA, yielding the final product, 4-Fmoc-3-carboxymethyl-morpholine.

Self-Validating System and Quality Control: Each step of this proposed synthesis should be monitored by thin-layer chromatography (TLC) and the intermediates purified by column chromatography. The final product's identity and purity must be confirmed by a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 4-Fmoc-3-carboxymethyl-morpholine is as a building block in Fmoc-based SPPS to create peptidomimetics with enhanced structural and functional properties[13][14]. Its incorporation introduces a constrained, N-alkylated residue that can significantly influence the resulting peptide's conformation and stability.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of 4-Fmoc-3-carboxymethyl-morpholine (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Capping->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 NextAA Couple Next Fmoc-Amino Acid Wash3->NextAA Repeat Repeat Cycle NextAA->Repeat Cleavage Cleavage from Resin (TFA Cocktail) NextAA->Cleavage After final residue Repeat->Deprotection2 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating 4-Fmoc-3-carboxymethyl-morpholine in SPPS.

Detailed Protocol for SPPS Incorporation

This protocol assumes a standard manual or automated Fmoc-SPPS procedure.

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid, that has been pre-swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the N-terminal Fmoc group of the growing peptide chain. This step exposes the free amine for the next coupling reaction[15].

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

  • Coupling of 4-Fmoc-3-carboxymethyl-morpholine:

    • In a separate vessel, pre-activate 4-Fmoc-3-carboxymethyl-morpholine (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. Due to the N-alkylated nature of this building block, coupling times may need to be extended compared to standard amino acids[16].

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Final Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and water) to quench reactive cations.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Impact and Applications in Peptidomimetic Design

The incorporation of 4-Fmoc-3-carboxymethyl-morpholine into a peptide sequence is a strategic choice to impart conformational constraint[5]. The rigid morpholine ring restricts the rotational freedom around the N-Cα and Cα-C bonds, effectively locking the backbone into a more defined geometry. This can be particularly useful for stabilizing secondary structures like β-turns, which are often crucial for receptor recognition and biological activity[4].

The N-alkylation inherent in this building block also eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This modification can disrupt or stabilize specific secondary structures and can also enhance proteolytic stability by sterically hindering the approach of proteases.

The sp³-rich nature of the morpholine scaffold contributes to a more three-dimensional molecular shape, which is often advantageous for targeting the complex topographies of protein-protein interaction interfaces[1]. By presenting side chains in a well-defined spatial orientation, peptidomimetics containing this building block can achieve high affinity and selectivity for their targets.

Applications for peptides containing this and similar morpholine-based building blocks are broad and include:

  • Inhibitors of Protein-Protein Interactions: Where a specific conformation is required for binding.

  • Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction.

  • GPCR Ligands: Where conformational rigidity can lead to higher receptor subtype selectivity.

  • Antimicrobial Peptides: With enhanced stability against bacterial proteases.

Conclusion

While direct experimental data on 4-Fmoc-3-(2-carboxy-ethyl)-morpholine remains elusive, the closely related analog, 4-Fmoc-3-carboxymethyl-morpholine, serves as an excellent and highly relevant model for this class of compounds. It is a valuable tool for medicinal chemists and peptide scientists seeking to design next-generation therapeutics. Its unique structural features provide a powerful means to control peptide conformation, enhance stability, and improve pharmacokinetic properties. The synthetic and application protocols detailed in this guide offer a robust starting point for researchers to harness the potential of this and other morpholine-based building blocks in their drug discovery and development programs.

References

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. (n.d.). Frontiers in Chemistry. [Link]

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. (2004). Organic Letters. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Journal of Peptide Science. [Link]

  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. (n.d.). PubMed. [Link]

  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters. [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. [Link]

  • Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (2023). R Discovery. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Chemistry – An Asian Journal. [Link]

  • Green Chemistry. (n.d.). ResearchGate. [Link]

  • Synthesis of morpholine-β-amino acids for peptide and optoelectronic... (n.d.). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. [Link]

  • Methods for the synthesis of fmoc protected amines. (n.d.).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (n.d.). MDPI. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PubMed Central. [Link]

  • Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. [Link]

  • Conformations and free energy landscapes of polyproline peptides. (n.d.). PubMed Central. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

  • Review Article Constrained Peptides as Miniature Protein Structures. (2012). Semantic Scholar. [Link]

  • Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems. (n.d.). PubMed Central. [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025). World Journal of Pharmaceutical Research. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Fmoc. (2017). Lokey Lab Protocols. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Abstract This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a specialized amino acid analog with significant potential in peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a specialized amino acid analog with significant potential in peptidomimetic and drug discovery research. The proposed synthetic pathway is designed for robustness and efficiency, leveraging established chemical transformations including Michael addition, intramolecular cyclization, N-protection, and selective deprotection. This document offers a detailed, step-by-step protocol, a thorough explanation of the chemical principles underpinning the synthetic strategy, and a comprehensive list of references to support the experimental design. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Morpholines in Medicinal Chemistry

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties which can enhance the pharmacokinetic profiles of drug candidates.[1] The incorporation of a morpholine moiety can improve aqueous solubility, metabolic stability, and cell permeability. Specifically, C3-substituted morpholines serve as constrained amino acid bioisosteres, offering a strategic approach to modulate the conformation and biological activity of peptides and small molecules.

The target molecule, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, is a valuable building block for solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. The carboxylic acid functionality on the ethyl side chain provides a point for further chemical modification or for influencing the overall charge and polarity of the final molecule.

This guide details a logical and efficient synthetic route to this important compound, starting from readily available starting materials.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. This strategy prioritizes the formation of the core morpholine structure with the desired side chain in a protected form, followed by N-protection and final deprotection of the side chain.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Morpholine Core cluster_1 Step 2: N-Fmoc Protection cluster_2 Step 3: Selective Deprotection A Ethanolamine C tert-Butyl 3-((2-hydroxyethyl)amino)propanoate (Intermediate 1) A->C Michael Addition B tert-Butyl Acrylate B->C D 3-(2-tert-Butoxycarbonylethyl)morpholine (Intermediate 2) C->D Intramolecular Cyclization F 4-Fmoc-3-(2-tert-butoxycarbonylethyl)morpholine (Intermediate 3) D->F E Fmoc-Cl or Fmoc-OSu E->F H 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (Final Product) F->H G Trifluoroacetic Acid (TFA) G->H

Caption: Proposed synthetic workflow for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-(2-tert-Butoxycarbonylethyl)morpholine (Intermediate 2)

This initial step involves a Michael addition reaction followed by an intramolecular cyclization. The use of a tert-butyl ester to protect the carboxylic acid is a strategic choice, as it is stable under the basic conditions of the subsequent Fmoc protection step and can be selectively removed under acidic conditions without affecting the Fmoc group.[2]

3.1.1. Michael Addition of Ethanolamine to tert-Butyl Acrylate

The aza-Michael addition of a primary amine to an α,β-unsaturated carbonyl compound is a well-established method for forming β-amino esters. In this case, the nucleophilic amine of ethanolamine attacks the β-carbon of tert-butyl acrylate.

  • Protocol:

    • To a solution of ethanolamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add tert-butyl acrylate (1.0-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude tert-butyl 3-((2-hydroxyethyl)amino)propanoate (Intermediate 1). This intermediate is often used in the next step without further purification.

3.1.2. Intramolecular Cyclization to form the Morpholine Ring

The formation of the morpholine ring from N-(2-hydroxyethyl) amino acid esters can be achieved through several methods. A common approach involves the activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the secondary amine.

  • Protocol:

    • Dissolve the crude Intermediate 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a base, such as triethylamine (1.5 eq).

    • Add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq), dropwise to the cooled solution. This converts the hydroxyl group into a good leaving group (mesylate or tosylate).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours to facilitate the intramolecular cyclization.

    • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 3-(2-tert-butoxycarbonylethyl)morpholine (Intermediate 2), is purified by column chromatography on silica gel.

Step 2: N-Fmoc Protection of 3-(2-tert-Butoxycarbonylethyl)morpholine (Intermediate 3)

The protection of the secondary amine of the morpholine ring with an Fmoc group is a critical step to enable its use in Fmoc-based solid-phase peptide synthesis. The reaction is typically carried out under Schotten-Baumann conditions.[3]

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

    • Add a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 eq), to the solution.

    • Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • After the reaction is complete, the mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting crude product, 4-Fmoc-3-(2-tert-butoxycarbonylethyl)morpholine (Intermediate 3), is purified by column chromatography.

Step 3: Selective Deprotection of the tert-Butyl Ester (Final Product)

The final step is the selective removal of the tert-butyl ester protecting group from the side chain to yield the free carboxylic acid. The Fmoc group is stable to the acidic conditions required for this deprotection.[2]

  • Protocol:

    • Dissolve Intermediate 3 in a suitable solvent, such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM). The cleavage of the tert-butyl group generates a tert-butyl cation, which is typically scavenged by the TFA or can be trapped by added scavengers if sensitive functional groups are present.[4]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The solvent and excess TFA are removed under reduced pressure.

    • The crude product is often triturated with cold diethyl ether to precipitate the final product, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, as a solid.

    • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for each step of the synthesis.

StepReactionStarting Material(s)Key ReagentsSolvent(s)Expected Product
1a Michael AdditionEthanolamine, tert-Butyl Acrylate-Methanol or Ethanoltert-Butyl 3-((2-hydroxyethyl)amino)propanoate
1b Intramolecular Cyclizationtert-Butyl 3-((2-hydroxyethyl)amino)propanoateMethanesulfonyl chloride, TriethylamineDCM or THF3-(2-tert-Butoxycarbonylethyl)morpholine
2 N-Fmoc Protection3-(2-tert-Butoxycarbonylethyl)morpholineFmoc-Cl or Fmoc-OSu, NaHCO₃Dioxane/Water4-Fmoc-3-(2-tert-butoxycarbonylethyl)morpholine
3 tert-Butyl Deprotection4-Fmoc-3-(2-tert-butoxycarbonylethyl)morpholineTrifluoroacetic Acid (TFA)DCM4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. The proposed methodology is based on well-established chemical principles and leverages a strategic use of protecting groups to ensure high yields and purity of the final product. By providing detailed, step-by-step protocols and mechanistic insights, this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel amino acid analogs for applications in drug discovery and development. The successful synthesis of this building block will facilitate the exploration of novel peptidomimetics with potentially enhanced therapeutic properties.

References

  • Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2003). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 4-Fmoc-3-(2-carboxy-ethyl)-morpholine as a Building Block in Peptide Synthesis

<Step> Introduction: The Strategic Incorporation of Morpholine Scaffolds in Modern Peptide Therapeutics The pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Introduction: The Strategic Incorporation of Morpholine Scaffolds in Modern Peptide Therapeutics

The pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The limitations of natural amino acids, such as susceptibility to enzymatic degradation and restricted conformational diversity, have propelled the exploration of unnatural amino acids (UAAs) as essential tools for optimizing peptide drug candidates.[1][2][3] Among the diverse array of UAAs, morpholine-containing building blocks have emerged as a privileged scaffold, offering a unique combination of physicochemical and structural advantages.[4] This guide provides a comprehensive technical overview of a particularly valuable building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , for researchers, scientists, and drug development professionals.

The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently employed in medicinal chemistry to impart favorable properties to bioactive molecules.[4][5] Its incorporation can lead to improved aqueous solubility, bioavailability, and metabolic stability.[4][6][7][8] The flexible, chair-like conformation of the morpholine ring can also act as a scaffold to orient pharmacophoric groups in a desired three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets.[6][9] Specifically, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine provides a strategic tool to introduce these benefits into a peptide sequence via standard solid-phase peptide synthesis (SPPS) protocols.

This guide will delve into the practical applications of this building block, from its chemical properties and synthesis to detailed protocols for its incorporation into peptide chains. We will explore the nuances of coupling and deprotection, the impact on peptide structure and function, and provide case studies illustrating its successful application.

I. Physicochemical Properties and Advantages of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

The strategic advantage of employing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine lies in its unique combination of a conformationally pre-organized scaffold with desirable physicochemical properties.

PropertyValue/DescriptionSignificance in Peptide Synthesis & Drug Discovery
Molecular Formula C21H23NO5
Molecular Weight 369.41 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solventsEssential for efficient coupling reactions.
Fmoc Protection Base-labile protecting group for the secondary amineAllows for standard Fmoc-based SPPS strategies.[10]
Carboxy-ethyl Side Chain Provides a handle for peptide bond formationEnables incorporation into the peptide backbone.
Morpholine Core Introduces a polar, conformationally constrained elementCan enhance aqueous solubility, improve pharmacokinetic profiles, and act as a structural scaffold.[4][6][9]

Key Advantages:

  • Enhanced Aqueous Solubility: The polar morpholine ring can disrupt peptide aggregation and improve the solubility of the final peptide, a common challenge in peptide drug development.[6][9]

  • Improved Pharmacokinetic Profile: The morpholine moiety can increase metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[4] Its physicochemical properties can also contribute to better absorption and distribution.[6][8]

  • Conformational Constraint: The defined chair-like conformation of the morpholine ring can help to pre-organize the peptide backbone, potentially leading to higher binding affinities and selectivities for target receptors.[6][11]

  • Scaffolding Potential: The morpholine ring can serve as a versatile scaffold for further chemical modifications, allowing for the introduction of additional functionalities to probe structure-activity relationships (SAR).[4][6][12]

II. Synthesis of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

While this building block is commercially available from various suppliers, an understanding of its synthesis is valuable for troubleshooting and potential in-house production. The synthesis generally involves the formation of the morpholine ring system followed by protection of the nitrogen and introduction of the carboxy-ethyl side chain. Several synthetic routes to substituted morpholines have been reported in the literature.[13][14][15]

A generalized synthetic approach is outlined below:

G Start Starting Materials (e.g., Amino alcohol, Oxirane) Step1 Ring Formation (e.g., Cyclization) Start->Step1 Step2 Side Chain Introduction (e.g., Alkylation) Step1->Step2 Step3 Fmoc Protection Step2->Step3 End 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Step3->End G cluster_0 SPPS Cycle for Incorporating Morpholine Building Block Start Deprotected Peptide-Resin Preactivate Pre-activate Morpholine AA (HATU/DIEA in DMF) Couple Couple to Resin (1-2 hours) Preactivate->Couple Wash1 Wash (DMF) Couple->Wash1 Monitor Monitor Coupling (e.g., Kaiser Test) Wash1->Monitor Monitor->Couple If incomplete (recouple) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Monitor->Deprotect If complete Wash2 Wash (DMF) Deprotect->Wash2 NextAA Couple Next Amino Acid Wash2->NextAA

Figure 2. SPPS workflow for the incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

C. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.

Standard Cleavage Cocktail:

A common cleavage cocktail for Fmoc-synthesized peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). However, for most sequences, a simpler cocktail is sufficient. Recommended Protocol:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the dry resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-4 hours at room temperature. TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the peptide under vacuum.

Important Considerations:

  • For peptides containing sensitive residues (e.g., Cys, Met, Trp), the addition of specific scavengers to the cleavage cocktail is crucial to prevent side reactions. [16]* Incomplete deprotection can be a cause of failure in the synthesis of long peptides. If analytical results suggest incomplete deprotection, the cleavage process should be repeated with fresh reagents.

IV. Characterization of Morpholine-Containing Peptides

Following synthesis and purification, the identity and purity of the morpholine-containing peptide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the synthesized peptide. [17]A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The incorporation of the morpholine moiety may alter the retention time of the peptide compared to its natural analog.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide, verifying the successful incorporation of the morpholine building block. [17][18]

V. Impact on Peptide Structure and Function: Case Studies and Applications

The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine can have a profound impact on the biological activity of a peptide. The morpholine ring can act as a surrogate for a proline residue, inducing β-turn conformations that can be critical for receptor binding. [11] Case Study: CNS-Active Peptides

In the development of drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a major challenge. The physicochemical properties of the morpholine ring, including its balanced lipophilic-hydrophilic profile and reduced pKa, can enhance BBB permeability. [6][9]Several CNS drug candidates containing a morpholine scaffold have been investigated for their potential in treating mood disorders, pain, and neurodegenerative diseases. [6][19] Case Study: Anticancer Agents

The morpholine moiety is a common feature in a number of approved and experimental anticancer drugs. [4][6][8]It can enhance potency through specific interactions with the target protein, such as kinases involved in cell cycle regulation (e.g., PI3K, mTOR). [5][6]The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into peptide-based anticancer agents could therefore be a valuable strategy to improve their efficacy and pharmacokinetic properties.

VI. Conclusion and Future Perspectives

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a versatile and valuable building block for the synthesis of modified peptides with enhanced drug-like properties. Its ability to improve solubility, metabolic stability, and conformational definition makes it an attractive tool for medicinal chemists and peptide scientists. [4]As the field of peptide therapeutics continues to evolve, the strategic use of unnatural amino acids like this morpholine derivative will be instrumental in the development of the next generation of peptide-based drugs. [27][28]Continued research into the synthesis and application of novel morpholine-based scaffolds will undoubtedly expand the toolbox for creating peptides with tailored pharmacological profiles. [29]

References
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(9), 1544–1561. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry, 67(1), 1–4. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). In Peptide Synthesis Protocols (pp. 73-80). Humana Press.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry, 67(1), 1–4. [Link]

  • Insoluble peptide after deprotection and cleavage? (n.d.). ResearchGate. Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry, 88(9), 5859–5870. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(9), 1544–1561. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews, 33(7), 422–430. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (1998). The Journal of Organic Chemistry, 63(26), 9698–9704. [Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds. (2018). Molecules, 23(10), 2649. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Chemistry & Biodiversity, 21(3), e202301540. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). The Journal of Organic Chemistry, 89(22), 16009–16014. [Link]

  • Cleavage of synthetic peptides. (2015).
  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). The Journal of Physical Chemistry B, 126(49), 10376–10385. [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). CovalX. Retrieved from [Link]

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  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. (2010). Organic & Biomolecular Chemistry, 8(4), 916–924. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2021). Journal of Analytical Methods in Chemistry, 2021, 5528849. [Link]

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Foundational

The Morpholine Ring: A Conformational Scaffold and Pharmacokinetic Enhancer in Modern Peptide Drug Design

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic profiles, including low metabolic stability and poor oral bioavailability. The incorporation of constrained scaffolds into peptide structures is a cornerstone of modern peptidomimetic design aimed at overcoming these limitations. Among these, the morpholine ring has emerged as a privileged structure in medicinal chemistry.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of the morpholine ring in peptide structure. We will explore the fundamental physicochemical properties that make it an attractive building block, detail synthetic strategies for its incorporation, and examine its profound impact on conformational stability, proteolytic resistance, and overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[3][4] Through mechanistic discussions, detailed experimental protocols, and illustrative case studies, this guide serves as a comprehensive resource for scientists seeking to leverage the morpholine scaffold for the rational design of next-generation peptide therapeutics.

Introduction: Overcoming the Limitations of Peptide Therapeutics

The Promise and Peril of Peptides

Peptides represent a highly attractive class of therapeutic molecules. Their endogenous nature often translates to high target specificity and potency with minimal off-target toxicity. However, the native peptide backbone is inherently flexible and susceptible to rapid degradation by proteases, leading to a short in-vivo half-life. Furthermore, their high polarity and large size typically result in poor membrane permeability and a lack of oral bioavailability, confining their administration to parenteral routes.

The Peptidomimetic Strategy

To harness the therapeutic potential of peptides while overcoming their intrinsic weaknesses, the field of peptidomimetics has flourished. This strategy involves the design of novel molecules that mimic the three-dimensional structure and function of a native peptide's bioactive conformation but are built with non-natural backbones or side chains. The primary goals are to enforce a specific, receptor-active conformation and to enhance "drug-like" properties, particularly proteolytic stability.[5]

The Morpholine Ring: A Privileged Scaffold

The morpholine heterocycle is a recurring motif in a multitude of approved drugs and bioactive molecules.[3][6] Its frequent appearance is not coincidental; medicinal chemists prize it for its unique combination of advantageous physicochemical, metabolic, and conformational properties.[1][3] When incorporated into a peptide backbone, the morpholine ring acts as a rigid dipeptide isostere, fundamentally altering the molecule's structural and pharmacological characteristics.[7]

The Morpholine Ring: Physicochemical and Structural Rationale for its Use

Conformational Dynamics: The Chair-like Scaffold

The six-membered morpholine ring predominantly adopts a stable, low-energy chair conformation.[4][8] This structural rigidity is the cornerstone of its utility in peptide design. By replacing a flexible dipeptide unit, the morpholine ring reduces the conformational entropy of the peptide chain. This pre-organization into a specific geometry can lead to a significant increase in binding affinity for the target receptor, as less energy is required to adopt the bioactive conformation. Furthermore, this constrained structure can be strategically employed to orient key pharmacophoric side chains into the precise spatial arrangement required for optimal target engagement.[4]

G N1 N C2 C N1->C2 C3 C C2->C3 R1 R1 C2->R1 R¹ (eq) O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 C6->N1 R2 R2 C6->R2 R² (ax) label_axial Axial Positions label_equatorial Equatorial Positions

Caption: Chair conformation of a morpholine ring, pre-organizing appended R-groups.

Physicochemical Properties: Impact on Solubility, pKa, and Lipophilicity

The morpholine ring imparts a unique and beneficial physicochemical profile. The presence of the ether oxygen atom increases polarity and can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[4] The nitrogen atom is basic, but its pKa is lower than that of a comparable piperidine ring, meaning it is less protonated at physiological pH.[8] This modulation of basicity is critical for fine-tuning properties like membrane permeability and avoiding off-target interactions at hERG channels. This balanced lipophilic-hydrophilic profile is particularly advantageous for designing CNS-active drugs, where the ability to cross the blood-brain barrier (BBB) is paramount.[4][9]

Molecular Interactions

The morpholine scaffold is not merely a passive structural element; it actively participates in molecular interactions with biological targets.

  • Hydrogen Bonding: The ring's oxygen atom is an effective hydrogen bond acceptor, a critical interaction in many protein-ligand binding events, such as with the hinge region of kinases.[10]

  • Hydrophobic Interactions: The carbon atoms of the ring can engage in favorable hydrophobic or van der Waals interactions within the binding pocket.[4]

  • Scaffolding: The rigid ring acts as a platform, directing appended functional groups (mimicking amino acid side chains) into the correct positions for binding, as seen in the NK1 receptor antagonist Aprepitant.[4]

Synthetic Strategies for Incorporating Morpholine Scaffolds into Peptides

The morpholine ring is a synthetically accessible building block, with several established routes for its formation and incorporation into larger molecules.[1][3]

Overview of Synthetic Approaches

Common strategies often begin with chiral pool starting materials like amino acids or employ reactions such as intramolecular cyclization of amino alcohols.[7][11] For peptide applications, the synthesis of morpholine-2,5-diones from α-amino acids is a particularly powerful approach, as these monomers can be used in ring-opening polymerizations to create polydepsipeptides or functionalized for incorporation into standard peptide synthesis protocols.[12]

Protocol: Synthesis of a Morpholine-2,5-dione Monomer from an Amino Acid

This protocol outlines a general procedure for synthesizing a morpholine-2,5-dione, a key precursor for polydepsipeptide synthesis, from a starting amino acid.

Causality: The reaction proceeds via a two-step, one-pot process. First, the amino acid is converted to an N-chloroacetyl derivative. The subsequent addition of a base induces an intramolecular Williamson ether synthesis, where the carboxylate displaces the chloride to form the six-membered ring.

Step-by-Step Methodology:

  • N-Chloroacetylation: Dissolve the starting amino acid (1.0 eq) in a 1 M NaOH aqueous solution at 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C and the pH between 10-11 by the concurrent addition of 2 M NaOH.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Acidify the reaction mixture to pH 2 with concentrated HCl to protonate the carboxylic acid.

  • Extract the N-chloroacetyl amino acid intermediate with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent like acetone. Add a base such as potassium carbonate (2.0 eq) to deprotonate the carboxylic acid and initiate intramolecular cyclization.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate and purify the resulting morpholine-2,5-dione by recrystallization or silica gel chromatography.

Workflow: SPPS with a Morpholine Building Block

Incorporating a morpholine-based amino acid mimic into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) follows a modified Fmoc-chemistry workflow.

SPPS_Workflow Resin 1. Start with solid support resin Deprotect1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotect1 Wash1 3. Wash (DMF) Deprotect1->Wash1 Couple 4. Couple Fmoc-Protected Morpholine Amino Acid (HBTU/HOBt or similar) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Deprotect2 6. Fmoc Deprotection Wash2->Deprotect2 Wash3 7. Wash (DMF) Deprotect2->Wash3 CoupleNext 8. Couple Next Fmoc-AA Wash3->CoupleNext Repeat 9. Repeat Cycle CoupleNext->Repeat Repeat->Deprotect2 for each AA Cleave 10. Cleave from Resin & Deprotect Side Chains (e.g., TFA cocktail) Repeat->Cleave Final Cycle Purify 11. Purify Peptide Cleave->Purify

Caption: SPPS workflow for incorporating a morpholine-based amino acid mimic.

Impact of the Morpholine Ring on Peptide Structure and Function

Conformational Constraint and Receptor Binding

By locking a segment of the peptide backbone, the morpholine ring reduces the number of accessible conformations. This pre-organization lowers the entropic penalty of binding to a receptor, which can translate into a substantial increase in binding affinity (lower Kᵢ or IC₅₀ values).

Enhancing Proteolytic Stability

One of the most significant advantages of incorporating a morpholine ring is the dramatic enhancement of stability against enzymatic degradation.[5][13] Native peptide bonds (amide bonds) are recognized and cleaved by proteases. The morpholine scaffold replaces these labile bonds with a stable heterocyclic system that is not a substrate for common proteases, effectively shielding the peptide from rapid breakdown in plasma or the gastrointestinal tract.

Protease_Interaction cluster_0 A) Flexible Peptide cluster_1 B) Morpholine-Constrained Peptide FlexiblePeptide ---Gly-Ala-Phe--- ProteaseA Protease ProteaseA->FlexiblePeptide Cleavage Site (Amide Bond) ConstrainedPeptide ---Gly-(Morpholine)-Phe--- ProteaseB Protease ProteaseB->ConstrainedPeptide Binding Sterically Hindered, No Cleavage

Caption: The rigid morpholine ring sterically hinders protease access to the peptide backbone.

Modulation of Pharmacokinetic Properties

The introduction of a morpholine ring can profoundly improve a peptide's drug-like properties.[3]

  • Metabolic Stability: Beyond resisting proteolysis, the morpholine ring itself is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to other N-alkyl groups, contributing to a longer half-life.[4][14]

  • Permeability and Bioavailability: By masking polar amide bonds and providing a favorable balance of lipophilicity and hydrogen bonding capacity, the morpholine moiety can enhance passive diffusion across membranes, including the intestinal epithelium and the blood-brain barrier.[4][8] This has been shown to improve oral bioavailability.[3]

Data Summary: Comparative Properties of Native Peptides vs. Morpholine Analogs

The following table summarizes typical, qualitative improvements observed when a flexible dipeptide segment is replaced with a morpholine scaffold. Actual quantitative changes are highly dependent on the specific peptide sequence and target.

PropertyNative PeptideMorpholine-Containing PeptidomimeticRationale for Improvement
Conformational Flexibility HighLow (Constrained)Rigid six-membered ring structure.
Receptor Binding Affinity (Kᵢ) VariableOften Improved (Lower Kᵢ)Pre-organization reduces the entropic penalty of binding.
Proteolytic Half-Life (t½) Short (minutes)Long (hours)Replacement of labile amide bonds with a non-substrate ring.[5]
Aqueous Solubility VariableOften ImprovedIncreased polarity from the ether oxygen.[4]
Oral Bioavailability Very Low (<1%)Can be Significantly IncreasedImproved metabolic stability and membrane permeability.[3]

Case Studies in Drug Development

CNS-Active Agents: Aprepitant

Aprepitant is a neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[4] Its structure features a central morpholine ring that acts as a rigid scaffold. Crystal structure data reveals the morpholine ring is crucial for orienting the three aromatic substituents into the correct positions to interact with key residues in the NK1 receptor binding pocket.[4] Its favorable physicochemical properties also contribute to its ability to cross the blood-brain barrier and act on central NK1 receptors.

Kinase Inhibitors: mTOR Inhibitors

Many potent kinase inhibitors utilize a morpholine ring. In PI3K/mTOR inhibitors, the morpholine oxygen frequently forms a critical hydrogen bond with a backbone NH group in the hinge region of the kinase ATP-binding site.[10][11] Furthermore, the morpholine ring itself fits snugly into a hydrophobic pocket.[11] Replacing the morpholine with bioisosteres like tetrahydro-2H-pyran (THP) has been explored to fine-tune metabolic stability and selectivity.[15]

BACE-1 Inhibitors for Alzheimer's Disease

The development of inhibitors for the aspartyl protease BACE-1, a key target in Alzheimer's disease, has heavily relied on peptidomimetic strategies.[8] Morpholine-containing scaffolds have been successfully used to mimic the transition state of the peptide substrate.[4] These designs leverage the ring's ability to position key functional groups to interact with the catalytic aspartate residues while conferring the proteolytic stability required for a viable drug candidate.

BACE1_Interaction cluster_0 Morpholine Peptidomimetic ActiveSite BACE-1 Active Site Asp1 Asp32 Asp2 Asp228 Morpholine Morpholine Scaffold R1 Side Chain 1 (P1) Morpholine->R1 R2 Side Chain 2 (P1') Morpholine->R2 OH Hydroxyethyl Transition-State Mimic Morpholine->OH OH->Asp1 H-Bond OH->Asp2 H-Bond

Caption: Morpholine scaffold positioning a transition-state mimic in the BACE-1 active site.

Experimental Protocols for Evaluation

Protocol: In Vitro Proteolytic Stability Assay

Causality: This assay directly measures the stability of a peptide in the presence of a proteolytic environment (e.g., plasma, serum, or specific enzymes) by monitoring the disappearance of the parent compound over time via LC-MS.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS, pH 7.4). Prepare human plasma (or other protease source).

  • Incubation: Pre-warm the plasma to 37 °C.

  • Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of 1-10 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile, often containing an internal standard for quantification.

  • Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS. Monitor the peak area of the parent peptide.

  • Data Analysis: Plot the percentage of remaining parent peptide versus time. Calculate the half-life (t½) from the slope of the initial linear phase of the logarithmic plot.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA assay models passive diffusion across a lipid membrane, providing a high-throughput method to predict a compound's potential for membrane permeability, including crossing the intestinal wall or the blood-brain barrier.

Step-by-Step Methodology:

  • Donor Plate Preparation: Prepare solutions of the test compounds in a buffer at a specific pH (e.g., pH 7.4 for plasma, pH 6.5 for intestine).

  • Membrane Coating: Coat the filter of a 96-well filter plate (the acceptor plate) with a lipid solution (e.g., porcine brain lipid in dodecane for a BBB model).

  • Assembly: Add buffer to the wells of the acceptor plate. Place the lipid-coated filter plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubation: Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the known concentrations, well volumes, filter area, and incubation time. Compare the results to known high- and low-permeability control compounds.

Conclusion and Future Outlook

The morpholine ring is a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its ability to act as a conformationally constrained, proteolytically stable dipeptide isostere directly addresses the most pressing liabilities of peptide therapeutics.[2] By rigidly scaffolding key pharmacophoric elements and imparting favorable physicochemical properties, the morpholine moiety enhances binding affinity, improves metabolic stability, and increases bioavailability.[3][4] The continued exploration of novel synthetic routes and the development of new morpholine bioisosteres will further expand its application.[1][15] As the industry moves towards more complex and challenging biological targets, the rational incorporation of scaffolds like morpholine will be indispensable in transforming potent peptides into effective medicines.

References

  • Banning, F., & Al-Tameemi, M. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1169-1188. [Link]

  • Ciotta, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2263. [Link]

  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Petrova, T. M., et al. (2023). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Ciotta, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • De Oliveira, L. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 29635–29644. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation. [Link]

  • ResearchGate. (n.d.). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... [Link]

  • Trabocchi, A., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 180. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Pest Management Science. (2025). Proteolytic stabilization of a spider venom peptide results in an orally active bioinsecticide. Pest Management Science. [Link]

  • ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. [Link]

  • Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • Expert Opinion on Drug Discovery. (2025). Structure-activity relationship and therapeutic potential of peptide deformylase inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Zhang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1183-1194. [Link]

  • Drug Hunter. (2019). A Non-Nitrogen Containing Morpholine Isostere. [Link]

  • Wang, B., et al. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Molecules, 24(18), 3269. [Link]

  • YouTube. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]

  • Li, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2999. [Link]

  • MDPI. (n.d.). Reversed Proteolysis—Proteases as Peptide Ligases. [Link]

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Exploratory

An In-Depth Technical Guide to Fmoc Protection of Non-Natural Amino Acids

Introduction: The Indispensable Role of Non-Natural Amino Acids and the Dominance of Fmoc Chemistry The incorporation of non-natural amino acids into peptides has become a cornerstone of modern drug discovery and develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Non-Natural Amino Acids and the Dominance of Fmoc Chemistry

The incorporation of non-natural amino acids into peptides has become a cornerstone of modern drug discovery and development. These unique building blocks offer the ability to introduce novel functionalities, enhance proteolytic stability, constrain peptide conformation, and ultimately improve the therapeutic properties of peptide-based drugs.[1][] The successful synthesis of these modified peptides, however, is critically dependent on robust and reliable protecting group strategies. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has emerged as the preeminent choice for solid-phase peptide synthesis (SPPS).[1][][3][]

This guide provides an in-depth technical overview of the Fmoc protection of non-natural amino acids, addressing the underlying chemical principles, practical considerations for various classes of non-natural amino acids, and troubleshooting common challenges. As a self-validating system, the protocols and insights described herein are grounded in established chemical principles and field-proven experience, aimed at empowering researchers, scientists, and drug development professionals to confidently navigate the intricacies of this critical synthetic step.

I. The Chemistry of Fmoc Protection and Deprotection: A Tale of Basicity and Aromaticity

The widespread adoption of Fmoc chemistry stems from its mild reaction conditions and orthogonality to common acid-labile side-chain protecting groups.[1][3][] Understanding the mechanisms of both the protection and deprotection steps is fundamental to its successful application.

The Mechanism of Fmoc Protection

The Fmoc group is introduced to the primary or secondary amine of an amino acid via nucleophilic attack on an activated Fmoc reagent. The most commonly used reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity.

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AA Non-Natural Amino Acid (H₂N-CHR-COOH) Fmoc_AA Fmoc-NH-CHR-COOH AA->Fmoc_AA Nucleophilic Attack Fmoc_reagent Fmoc-X (X = Cl or OSu) Fmoc_reagent->Fmoc_AA Base Base (e.g., NaHCO₃, TEA) Base->Fmoc_AA Deprotonation Solvent Solvent (e.g., Dioxane/H₂O, DMF) Byproduct HX

Caption: General workflow for the Fmoc protection of a non-natural amino acid.

The choice between Fmoc-Cl and Fmoc-OSu is often a matter of balancing reactivity and stability. Fmoc-Cl is more reactive but also more susceptible to hydrolysis. Fmoc-OSu is more stable, reducing the formation of unwanted side products like oligopeptides.[5] However, it's important to be aware that Fmoc-OSu can be a source of Fmoc-β-Ala-OH impurity through a Lossen-type rearrangement, which can complicate purification.[5]

The Mechanism of Fmoc Deprotection

The defining feature of the Fmoc group is its lability to mild bases, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[1][3] The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF is then trapped by the amine base to form a stable adduct, which is washed away.

Fmoc_Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-Peptide-Resin Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion Proton Abstraction Piperidine 20% Piperidine in DMF Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine DBF->DBF_Adduct Trapping

Caption: Mechanism of Fmoc deprotection using piperidine.

The strong UV absorbance of the DBF-piperidine adduct at around 300 nm allows for real-time monitoring of the deprotection reaction, a key advantage of Fmoc-based SPPS.[1]

II. Strategies for Fmoc Protection of Diverse Non-Natural Amino Acids

While the fundamental principles of Fmoc protection are universal, the structural diversity of non-natural amino acids necessitates tailored strategies to overcome specific challenges such as steric hindrance, low reactivity, and the need for orthogonal side-chain protection.

Sterically Hindered Amino Acids (e.g., α,α-disubstituted)

The presence of bulky substituents at the α-carbon can significantly impede the approach of the Fmoc-donating reagent. Overcoming this steric hindrance often requires more forcing reaction conditions.

  • Increased Reaction Time and Temperature: Simply extending the reaction time or moderately increasing the temperature can often drive the reaction to completion.

  • Alternative Reagents: In some cases, more reactive reagents like Fmoc-Cl may be preferable to Fmoc-OSu.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing localized, efficient heating, often leading to higher yields in shorter times.

For particularly challenging cases, such as the functionalized secondary amine on a quaternary center of some bis-amino acids, the steric hindrance can be so profound that the amine does not react at an appreciable rate, obviating the need for protection during subsequent coupling steps.[6]

N-Methylated Amino Acids

N-methylated amino acids are crucial for improving the pharmacokinetic properties of peptides.[7] Their synthesis often involves a multi-step process where the N-methylation is performed on a protected amino acid, followed by the introduction of the Fmoc group. A common strategy is the Biron-Kessler method, which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), methylation, and then removal of the o-NBS group before Fmoc protection.[7] An alternative, more efficient synthesis involves the formation of an intermediate 5-oxazolidinone from the Fmoc-amino acid, which is then reductively opened.[8]

Amino Acid TypeKey ChallengeRecommended StrategyReference
α,α-disubstituted Steric HindranceIncreased reaction time/temperature, microwave assistance, use of Fmoc-Cl.[9]
N-methylated Multi-step synthesisBiron-Kessler method (o-NBS protection, methylation, deprotection, Fmoc protection) or via 5-oxazolidinone intermediate.[7][8]
β-amino acids Potential for side reactionsStandard Fmoc protection conditions are generally effective. Careful monitoring for impurities is crucial.[10]
Proline Analogs Secondary amine reactivityCopper chelation strategy to temporarily block other reactive groups before Fmoc protection of the proline nitrogen.[6]
Orthogonal Side-Chain Protection

Many non-natural amino acids possess functional groups in their side chains that require protection to prevent unwanted side reactions during peptide synthesis. The choice of protecting group is critical and must be orthogonal to the Fmoc group, meaning it should be stable to the basic conditions of Fmoc deprotection but readily cleavable under different conditions, typically strong acid during the final cleavage from the resin.[3][]

Functional GroupCommon Protecting GroupCleavage Condition
Carboxylic Acid (Asp, Glu) tert-Butyl (tBu)Strong Acid (TFA)
Hydroxyl (Ser, Thr, Tyr) tert-Butyl (tBu)Strong Acid (TFA)
Amine (Lys, Orn) tert-Butoxycarbonyl (Boc)Strong Acid (TFA)
Guanidinium (Arg) 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Strong Acid (TFA)
Thiol (Cys) Trityl (Trt), Acetamidomethyl (Acm)Strong Acid (TFA), Iodine
Imidazole (His) Trityl (Trt)Strong Acid (TFA)

This orthogonality is a cornerstone of Fmoc-SPPS, allowing for the selective manipulation of different parts of the peptide molecule.[][11]

III. Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Fmoc protection of non-natural amino acids. Optimization may be required depending on the specific properties of the amino acid.

General Protocol for Fmoc Protection using Fmoc-OSu

This protocol is suitable for most non-natural amino acids without significant steric hindrance.

  • Dissolution: Dissolve the non-natural amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

  • Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.

  • Purification: Purify the crude product by flash chromatography or recrystallization as needed.

Protocol for Fmoc Protection of a Sterically Hindered Amino Acid

This protocol incorporates modifications to improve the yield for sterically demanding substrates.

  • Dissolution: Dissolve the sterically hindered amino acid (1.0 equivalent) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.2 equivalents) in DMF to the stirring mixture.

  • Microwave Irradiation (Optional): If the reaction is sluggish at room temperature, heat the reaction mixture in a microwave synthesizer at 50-60°C for 30-60 minutes. Monitor the reaction progress closely.

  • Work-up and Purification: Follow steps 4-8 from the general protocol.

IV. Analysis and Characterization: Ensuring Quality and Purity

Thorough analytical characterization is essential to confirm the successful synthesis and purity of the Fmoc-protected non-natural amino acid.[12]

Analytical TechniquePurposeTypical Conditions
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantification.Column: C18; Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5-95% B over 20-30 min; Detection: UV at 254 nm and 301 nm.
Mass Spectrometry (MS) Confirmation of molecular weight and identity.Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Optical Rotation Determination of enantiomeric purity.Measured on a polarimeter at a specific wavelength (e.g., 589 nm).[13]

V. Troubleshooting Common Challenges

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance or low reactivity.Increase reaction time/temperature, use microwave assistance, switch to a more reactive Fmoc reagent (Fmoc-Cl).
Poor solubility of the amino acid.Screen different solvent systems (e.g., DMF, NMP, aqueous mixtures).
Side Reactions Formation of di-Fmoc protected amino acid.Use a slight excess of the amino acid relative to the Fmoc reagent.
Hydrolysis of Fmoc-Cl.Ensure anhydrous reaction conditions.
Purification Difficulties Presence of closely eluting impurities (e.g., Fmoc-β-Ala-OH from Fmoc-OSu).Use high-purity Fmoc-OSu or consider using Fmoc-Cl. Optimize chromatography conditions.
Oily product that is difficult to handle.Attempt to crystallize the product from a suitable solvent system.

VI. Conclusion: A Foundation for Innovation

The Fmoc protection of non-natural amino acids is a critical enabling technology in the field of peptide science. While the core principles are well-established, the ever-increasing structural complexity of non-natural amino acids demands a nuanced and adaptable approach. By understanding the underlying mechanisms, tailoring reaction strategies to the specific substrate, and employing rigorous analytical techniques, researchers can confidently and efficiently synthesize these valuable building blocks. This mastery is not merely a synthetic exercise; it is the foundation upon which the next generation of innovative peptide therapeutics will be built. The high quality and purity of Fmoc-protected amino acids are paramount, as they directly translate to higher yields, easier purification of the final peptide, and a more consistent impurity profile, ultimately simplifying troubleshooting and accelerating the path to discovery.[3]

References

  • Hioki, K., et al. (2006). New, stable amino-protecting reagents, Boc-DMT and Fmoc-DMT, were prepared, and found to be useful for the introduction of Boc and Fmoc groups into amines. Synthesis, 2006, 1931-1933. [Link]

  • Gant, T. G., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3334–3338. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2009). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ResearchGate. [Link]

  • Monty, O. B. C., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 833-843. [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 365-377. [Link]

  • Lauer, A., et al. (2007). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Zacharie, B., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(16), 6234–6237. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Jad, Y. E., et al. (2018). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Organic & Biomolecular Chemistry, 16(37), 8439-8445. [Link]

  • Aurelio, L., et al. (2004). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Albericio, F., et al. (2018). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

  • Bio-Synthesis Inc. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Denton, J. R., & Tang, Y. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

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Foundational

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The morpholine ring, a simple six-membered saturated heterocycle containing both an amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles, have made it a cornerstone in the design of a diverse array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the applications of morpholine derivatives in medicinal chemistry, with a focus on their roles in oncology, infectious diseases, and central nervous system (CNS) disorders. We will delve into the synthetic strategies employed to access these molecules, their mechanisms of action at the molecular level, and the structure-activity relationships (SAR) that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their own discovery programs.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The widespread use of the morpholine ring in drug design can be attributed to several key features that positively impact a molecule's drug-like properties.[1][3]

  • Enhanced Aqueous Solubility: The presence of the ether oxygen and the basic nitrogen atom allows the morpholine ring to act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This significantly improves the aqueous solubility of parent compounds, a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[3]

  • Favorable pKa: The pKa of the morpholine nitrogen is typically in the range of 7.4-8.5, meaning it is partially protonated at physiological pH. This balanced basicity can be crucial for interactions with biological targets and for maintaining a favorable balance between solubility and membrane permeability.[4]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement for optimal binding to a target protein.[3]

These advantageous properties have propelled the incorporation of the morpholine moiety into numerous approved drugs and clinical candidates.

Applications in Oncology: Targeting Key Signaling Pathways

Morpholine derivatives have made a significant impact in the field of oncology, with several approved drugs targeting critical pathways involved in cancer cell proliferation and survival.[5][6]

Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[7] The morpholine group in Gefitinib plays a crucial role in its pharmacological profile.

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[8]

Role of the Morpholine Moiety: The morpholinoethoxy side chain of Gefitinib is essential for its activity and pharmacokinetic properties. It occupies a solvent-exposed region of the ATP-binding pocket and contributes to the overall binding affinity. More importantly, it significantly enhances the aqueous solubility and oral bioavailability of the drug.

Illustrative Signaling Pathway: EGFR Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

Quantitative Data: Anticancer Activity of Morpholine Derivatives
Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
GefitinibEGFRA549 (NSCLC)0.015[9]
GefitinibMCF-7 (Breast)3.6[9]
Compound AK-3Not specifiedA549 (NSCLC)10.38 ± 0.27[9]
Compound AK-3MCF-7 (Breast)6.44 ± 0.29[9]
Compound AK-10Not specifiedA549 (NSCLC)8.52 ± 0.19[9]
Compound AK-10MCF-7 (Breast)5.21 ± 0.11[9]
Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Applications in Infectious Diseases: Combating Bacterial Pathogens

The morpholine scaffold is a key component of the oxazolidinone class of antibiotics, exemplified by Linezolid.

Linezolid (Zyvox®): A Protein Synthesis Inhibitor

Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

Role of the Morpholine Moiety: The N-aryl oxazolidinone core is the pharmacophore responsible for the antibacterial activity. The morpholine ring is a critical substituent that enhances the drug's potency and pharmacokinetic properties. The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is also crucial for activity.

Illustrative Workflow: Synthesis of Linezolid

Linezolid_Synthesis A 3-Fluoro-4-morpholinoaniline C 3-Fluoro-4-morpholinophenyl isocyanate A->C Reaction with B Phosgene or equivalent B->C E (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one C->E Reaction with D (R)-Glycidyl butyrate D->E G Mesylated intermediate E->G Reaction with F Mesyl chloride, Triethylamine F->G I Phthalimide intermediate G->I Reaction with H Potassium phthalimide H->I K Amine intermediate I->K Reaction with J Hydrazine J->K Linezolid Linezolid K->Linezolid Reaction with L Acetic anhydride L->Linezolid

Caption: A representative synthetic route to Linezolid.

Quantitative Data: Antibacterial Activity of Morpholine Derivatives
Compound/DrugBacterial StrainMIC (µg/mL)Reference
LinezolidStaphylococcus aureus1-4[13]
LinezolidStreptococcus pneumoniae1-4[13]
LinezolidEnterococcus faecium1-4[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Morpholine derivative to be tested

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the morpholine derivative in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a control with a known antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Applications in Central Nervous System (CNS) Disorders

The ability of the morpholine scaffold to improve blood-brain barrier (BBB) penetration has made it a valuable tool in the development of drugs for CNS disorders.[3][4][14]

Reboxetine (Edronax®): A Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[15]

Mechanism of Action: Reboxetine selectively blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effect.

Role of the Morpholine Moiety: The 2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine core of Reboxetine is crucial for its selective binding to the NET. The morpholine ring helps to correctly position the ethoxyphenoxy and phenyl groups within the transporter's binding site.

Aprepitant (Emend®): A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant is an antiemetic drug used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[16]

Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor. It blocks the binding of substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the brain.

Role of the Morpholine Moiety: The complex morpholine-containing core of Aprepitant is essential for its high affinity and selectivity for the NK1 receptor. The stereochemistry of the three contiguous chiral centers on the morpholine ring is critical for its biological activity.[17][18]

Illustrative Logical Relationship: Rationale for Morpholine in CNS Drugs

CNS_Logic Morpholine Morpholine Scaffold Properties Improved Physicochemical Properties Morpholine->Properties Solubility Increased Solubility Properties->Solubility Metabolic_Stability Metabolic Stability Properties->Metabolic_Stability BBB_Penetration Enhanced BBB Penetration Properties->BBB_Penetration CNS_Efficacy Improved CNS Drug Efficacy BBB_Penetration->CNS_Efficacy

Sources

Exploratory

An In-Depth Technical Guide to 4-Fmoc-3-(2-carboxy-ethyl)-morpholine for Peptide Library Design

Abstract In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency are often counterbalanced by challenges in metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, peptide-based therapeutics represent a rapidly expanding frontier. Their high specificity and potency are often counterbalanced by challenges in metabolic stability and conformational ambiguity. The strategic incorporation of non-canonical, conformationally constrained amino acids is a proven methodology to overcome these limitations. This technical guide provides an in-depth exploration of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , a novel building block for solid-phase peptide synthesis (SPPS), and its application in the design and construction of sophisticated peptide libraries. We will elucidate the chemical rationale behind its design, provide detailed protocols for its synthesis and incorporation into peptide chains, and discuss the profound impact of the morpholine scaffold on peptide conformation, proteolytic stability, and ultimately, biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of next-generation peptide therapeutics.

Introduction: The Imperative for Conformational Control in Peptide Drug Discovery

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with remarkable precision. However, their inherent flexibility in solution often leads to a multitude of accessible conformations, only a fraction of which may be biologically active. This conformational entropy can result in reduced receptor binding affinity and increased susceptibility to proteolytic degradation.[1][2] The introduction of conformational constraints into a peptide backbone is a powerful strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability.[1]

Morpholine-containing scaffolds have emerged as a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profiles of bioactive molecules.[3] When incorporated into a peptide backbone, the morpholine ring system can act as a potent turn inducer, effectively mimicking β-turns, which are critical secondary structures in many peptide-protein interactions.[4][5] 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a rationally designed building block that combines the conformational benefits of the morpholine scaffold with the versatility of Fmoc-based solid-phase peptide synthesis (SPPS), the gold standard for peptide assembly.[6][7]

The Building Block: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

The unique architecture of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine offers several distinct advantages for peptide library design. The N-Fmoc group ensures compatibility with standard SPPS protocols, while the carboxylic acid on the ethyl side chain provides the point of attachment for subsequent amino acid coupling. The morpholine ring itself introduces a significant conformational bias, guiding the peptide backbone into a more defined three-dimensional structure.

Physicochemical Properties (Inferred)
PropertyInferred ValueSource/Rationale
Molecular FormulaC22H23NO5Based on chemical structure
Molecular Weight381.42 g/mol Calculated from formula
AppearanceWhite to off-white solidTypical for Fmoc-protected amino acids
Purity≥95%Standard for SPPS building blocks
SolubilitySoluble in DMF, NMP, DCMCommon solvents for peptide synthesis[6]
StorageStore at 0-8 °CTo maintain stability of the Fmoc group
Proposed Synthesis of the Building Block

A plausible synthetic route to 4-Fmoc-3-(2-carboxy-ethyl)-morpholine can be conceptualized based on established organic chemistry principles for the synthesis of related N-substituted morpholine derivatives and Fmoc-protection of secondary amines.[8][9][10]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Fmoc Protection A Commercially available 3-morpholinone C Intermediate A A->C Base (e.g., NaH) B Methyl acrylate B->C D 3-(2-carboxy-ethyl)-morpholin-4-one C->D Base hydrolysis (e.g., NaOH) E 3-(2-carboxy-ethyl)-morpholine D->E Reducing agent (e.g., LiAlH4) F 4-Fmoc-3-(2-carboxy-ethyl)-morpholine E->F Fmoc-OSu or Fmoc-Cl in aqueous media

Caption: Proposed synthetic pathway for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Protocol for Synthesis:

  • Step 1: Michael Addition. To a solution of 3-morpholinone in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride is added at 0°C. Methyl acrylate is then added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.

  • Step 2: Hydrolysis. The resulting ester intermediate is hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification to yield 3-(2-carboxy-ethyl)-morpholin-4-one.

  • Step 3: Reduction. The lactam is then reduced to the corresponding morpholine using a powerful reducing agent like lithium aluminum hydride in an ethereal solvent.

  • Step 4: Fmoc Protection. The secondary amine of the morpholine ring is protected with the Fmoc group using a reagent such as Fmoc-OSu or Fmoc-Cl in an aqueous basic solution to afford the final product.[10]

Incorporation into Peptide Libraries via Fmoc-SPPS

The integration of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a growing peptide chain follows standard Fmoc-SPPS protocols, with some key considerations to ensure high coupling efficiency.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple first Fmoc-amino acid Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Fmoc_AA1->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_Morph Couple 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (HBTU/HOBt/DIPEA) Wash1->Couple_Morph Wash2 Wash (DMF) Couple_Morph->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple_AA3 Couple next Fmoc-amino acid Wash3->Couple_AA3 Repeat Repeat cycle... Couple_AA3->Repeat Cleavage Cleavage and global deprotection (e.g., TFA cocktail) Repeat->Cleavage Purify Purification (HPLC) Cleavage->Purify

Caption: SPPS workflow for incorporating the morpholine building block.

Detailed Experimental Protocol for Incorporation

This protocol assumes a standard manual or automated solid-phase peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine:

    • In a separate vessel, pre-activate a solution of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary due to the secondary amine nature of the morpholine nitrogen.

    • Monitor the reaction completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Cycle: Continue the peptide chain elongation by repeating the deprotection, washing, and coupling steps with the subsequent standard Fmoc-amino acids.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[11]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Scientific Rationale and Expected Outcomes

The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into peptide libraries is predicated on several key scientific principles that contribute to enhanced drug-like properties.

Conformational Rigidity and β-Turn Mimicry

The inherent cyclic nature of the morpholine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone in its vicinity. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target. Furthermore, the stereochemistry of the morpholine scaffold can be designed to mimic specific types of β-turns, which are crucial for molecular recognition in a vast number of biological systems.[4][5] NMR studies on peptides containing similar morpholine-based scaffolds have confirmed their ability to induce and stabilize turn conformations through the formation of intramolecular hydrogen bonds.[12]

Enhanced Proteolytic Stability

Proteases recognize and cleave peptide bonds based on the specific amino acid side chains and the local backbone conformation. The introduction of a non-natural morpholine-based residue disrupts the canonical recognition motifs for many common proteases.[13][14] The steric bulk of the morpholine ring and the altered backbone geometry can sterically hinder the approach of proteases to adjacent peptide bonds, thereby increasing the half-life of the peptide in biological fluids. It is well-documented that the incorporation of non-canonical amino acids is a highly effective strategy for improving the proteolytic stability of peptide therapeutics.[1][15]

Increased Solubility and Favorable Pharmacokinetics

The morpholine moiety is a well-regarded scaffold in medicinal chemistry for its ability to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates.[3][16] The presence of the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially improving solubility and membrane permeability.

Characterization and Validation

The successful synthesis and conformational impact of peptides containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine should be validated through a series of analytical techniques.

TechniquePurposeExpected Observations
Analytical RP-HPLC Assess purity of the final peptide.A single major peak indicating high purity (>95%).
Mass Spectrometry (e.g., ESI-MS) Confirm the molecular weight of the peptide.The observed mass should match the calculated mass of the peptide containing the morpholine moiety.
NMR Spectroscopy (2D-NOESY, ROESY) Determine the three-dimensional structure in solution.Observation of specific Nuclear Overhauser Effects (NOEs) that indicate a defined turn structure in the vicinity of the morpholine residue.[17][18]
Circular Dichroism (CD) Spectroscopy Assess the secondary structure content.A CD spectrum characteristic of a folded structure, potentially with features indicative of β-turns.
Proteolytic Stability Assay Evaluate resistance to enzymatic degradation.The morpholine-containing peptide should exhibit a significantly longer half-life in the presence of proteases (e.g., trypsin, chymotrypsin, or serum) compared to its linear, all-natural counterpart.[19]

Conclusion

4-Fmoc-3-(2-carboxy-ethyl)-morpholine represents a sophisticated and powerful tool for the modern peptide chemist. Its rational design enables seamless integration into established Fmoc-SPPS workflows, while its inherent structural properties offer a compelling solution to the common challenges of peptide flexibility and instability. By serving as a potent conformational constraint and β-turn mimetic, this building block empowers the design and synthesis of peptide libraries with a higher probability of yielding potent, selective, and metabolically robust therapeutic leads. The systematic application of such advanced building blocks will undoubtedly continue to drive innovation in the discovery and development of next-generation peptide drugs.

References

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  • Garg, A., & Koksch, B. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International journal of molecular sciences, 24(18), 14035.
  • Gawande, M. B., & Branco, P. S. (2011). Green Chemistry.
  • Eerland, M. F., & Hedberg, C. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. The Journal of organic chemistry, 77(4), 2047–2052.
  • Zhang, J., et al. (2023). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 15(7), 1836.
  • Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD Thesis, University of Glasgow.
  • Li, Z., et al. (2017). Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. European journal of medicinal chemistry, 125, 115-127.
  • Hafez, H. N., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 28(14), 5345.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Seamless Incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in Solid-Phase Peptide Synthesis

Abstract The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive protocol for the incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , a unique building block, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind each step, from resin preparation to final peptide characterization, ensuring a reproducible and high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification repertoire.

Introduction: The Rationale for Morpholine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the predominant method for assembling peptides in both research and industrial settings.[3][4][5][6] Its efficiency lies in the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5][7] The introduction of ncAAs, such as morpholine derivatives, into this workflow can impart unique structural constraints and physicochemical properties.[1][8][9][10] The morpholine moiety, a saturated heterocycle, can act as a rigid scaffold, influencing peptide conformation and potentially enhancing binding affinity to biological targets. Furthermore, its hydrogen bond accepting capability can modulate solubility and cell permeability.

This application note addresses the practical challenges of incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a sterically demanding ncAA, and provides a robust protocol to overcome these hurdles.

The Building Block: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

A thorough understanding of the building block is critical for its successful incorporation.

Chemical Structure

Figure 1: Structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine cluster_morpholine cluster_fmoc N1 N C1 CH N1->C1 C2 CH2 N1->C2 O1 O C4 CH2 O1->C4 C6 CH2 C1->C6 C3 CH2 C2->C3 C3->O1 C5 CH2 C4->C5 C5->N1 C7 C=O C6->C7 OH1 OH C7->OH1 Carboxyl Group for Peptide Bond Formation Fmoc Fmoc Fmoc->N1 Nα-Protection

Caption: Figure 1: Structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Physicochemical Properties

The properties of the Fmoc-protected morpholine derivative are inferred from its known Boc-protected analogue and the addition of the Fmoc group.

PropertyValueSource/Method
Chemical Formula C26H28N2O5Calculated
Molecular Weight 448.51 g/mol Calculated
Appearance White to off-white solidExpected
Solubility DMF, NMP, DCMExpected
Purity >98%Recommended

Comprehensive Protocol for SPPS Incorporation

This protocol is designed for manual or automated SPPS on a 0.1 mmol scale. Adjustments may be necessary for different scales or specific peptide sequences.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (0.3-0.8 mmol/g loading)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Methanol (MeOH), Diethyl ether (cold)

  • Amino Acids: Standard Fmoc-protected amino acids

  • Building Block: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives: Oxyma Pure, HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Capping Solution: Acetic anhydride/DIPEA/DMF (5:5:90 v/v/v)

  • Cleavage Cocktail (Reagent B): TFA/H2O/TIPS (95:2.5:2.5 v/v/v)

  • Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (ESI-MS)

SPPS Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cleavage 6. Cleavage & Deprotection Wash2->Cleavage After final coupling Repeat->Deprotection Purification 7. Purification & Analysis Cleavage->Purification

Caption: Figure 2: General Fmoc-SPPS Workflow

Step-by-Step Methodology

Step 1: Resin Preparation (Swelling)

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF (10 mL/g of resin) and agitate for 1-2 hours at room temperature.

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Step 3: Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Causality Note: Due to the secondary amine within the morpholine ring and the alkyl chain, this building block is sterically hindered. Therefore, a high-efficiency coupling reagent like HATU is strongly recommended to achieve a high coupling yield and minimize racemization.[11][12][13]

  • Activation: In a separate vial, dissolve 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and Oxyma Pure (4 eq., 0.4 mmol) in DMF.

  • Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Note: Extended coupling times may be necessary.

  • Monitoring: Perform a Kaiser test (or TNBS test) on a small sample of resin beads. A negative result (yellow beads for Kaiser test) indicates complete coupling.

  • If the test is positive, drain the solution, wash with DMF, and perform a second coupling (double coupling) with a freshly prepared activation mixture for another 2 hours.

Step 4: Capping (Optional but Recommended)

  • After coupling, if a small percentage of unreacted amino groups remain, it is advisable to cap them to prevent the formation of deletion sequences.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain and wash the resin with DMF (5x).

Step 5: Chain Elongation

  • Repeat the deprotection (Step 2) and coupling (using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.[7]

Step 6: Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (5x), DCM (5x), and MeOH (3x).

  • Dry the resin under a high vacuum for at least 4 hours.

  • Add the cleavage cocktail (Reagent B, ~10 mL per 0.1 mmol of resin) to the dry resin. Note: The scavengers (water and TIPS) are crucial to prevent side reactions with sensitive residues like Trp, Met, and Cys.[14]

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Air-dry the crude peptide to remove residual ether.

Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column. A typical gradient is 5-95% Acetonitrile (containing 0.1% TFA) over 30-60 minutes.[15][16][17]

  • Collect the fractions corresponding to the main peak.

2. Analysis and Characterization:

  • Purity Assessment: Analyze the purified fractions by analytical RP-HPLC to determine the purity level.[18][19][20][21]

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS). The observed mass should match the calculated theoretical mass.[18][20]

  • Quantification: For accurate concentration determination, perform amino acid analysis (AAA) or use UV absorbance at 280 nm if the peptide contains Trp or Tyr residues.[22]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Morpholine Derivative - Insufficient activation time or coupling time.- Steric hindrance.- Low-quality reagents.- Extend the coupling time to 4-6 hours.- Perform a double coupling.- Use a more powerful coupling reagent like COMU.[11]- Ensure all reagents are fresh and anhydrous.
Low Final Yield - Incomplete coupling at multiple steps.- Peptide aggregation on the resin.[23]- Loss of peptide during precipitation/washing.- Implement capping after each coupling step.- Use structure-disrupting amino acids (e.g., pseudoprolines) if aggregation is suspected.[23]- Ensure the ether is sufficiently cold during precipitation.
Presence of Deletion Sequences - Incomplete deprotection or coupling.- Increase piperidine deprotection time to 20 minutes.- Ensure thorough washing between steps.- Implement a capping step.
Peptide Insoluble After Cleavage - High hydrophobicity or aggregation.[24]- Try dissolving the crude peptide in different solvents like 50% acetic acid, or solutions containing guanidinium chloride or urea.[24]
Unexpected Mass in MS - Incomplete removal of side-chain protecting groups.- Modification of sensitive amino acids (e.g., oxidation of Met).- Extend the cleavage time to 4 hours.- Ensure the cleavage cocktail contains appropriate scavengers.- Handle the peptide carefully to avoid oxidation.

Conclusion

The successful incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into peptide sequences is readily achievable with careful consideration of its steric properties. The use of high-efficiency coupling reagents, extended reaction times, and diligent monitoring are key to obtaining high-purity peptides. This protocol provides a validated framework for researchers to explore the potential of morpholine-containing peptides in their drug discovery and development programs, paving the way for novel therapeutic candidates with tailored properties.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 22, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-296.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 22, 2026.
  • ResearchGate. (n.d.). SPPS protocol for MorGLy oligomers using Boc-Gly-PAM resin (10-30 mg). Retrieved January 22, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved January 22, 2026.
  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 587-593.
  • Ng, D., & et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Ethyl morpholine-2-carboxylate. PubChem. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 22, 2026, from [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved January 22, 2026.
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 22, 2026.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 22, 2026, from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved January 22, 2026, from [Link]

  • PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 22, 2026, from [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved January 22, 2026, from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 22, 2026, from [Link]

  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage?. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2022, November 23). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved January 22, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 22, 2026, from [Link]

  • Khadse, S. (2014, June 4).
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved January 22, 2026, from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved January 22, 2026, from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved January 22, 2026, from [Link]

  • PubMed. (2008, April 15). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Retrieved January 22, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 22, 2026.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

Sources

Application

Fmoc deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Application Note & Protocol A Comprehensive Guide to the Base-Mediated Fmoc Deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Abstract The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Base-Mediated Fmoc Deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the assembly of peptides and complex organic molecules, due to its lability under mild basic conditions. This application note provides an in-depth technical guide for the efficient deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a versatile building block for peptidomimetics and novel drug scaffolds. We will explore the underlying E1cB mechanism, compare common deprotection reagents, and present a detailed, validated protocol for achieving high-yield removal of the Fmoc group. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering both theoretical grounding and practical, field-tested methodologies.

Introduction: The Strategic Role of Fmoc Chemistry

The Fmoc protecting group is paramount in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for its orthogonal stability to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] Its removal is typically accomplished with a secondary amine, such as piperidine, via a non-hydrolytic mechanism that preserves sensitive functionalities within a target molecule.[2]

The specific substrate, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, represents a class of conformationally constrained amino acid mimics. The morpholine scaffold is of significant interest in medicinal chemistry for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. A robust protocol for the deprotection of its amine is a critical step in its incorporation into larger, biologically active molecules.

The Deprotection Mechanism: An E1cB Pathway

The removal of the Fmoc group proceeds through a two-step E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[1][2][3] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Proton Abstraction: The reaction is initiated by a base, typically a secondary amine, which abstracts the acidic proton from the C9 position of the fluorene ring system.[1][2] This step is rapid and results in the formation of a carbanion intermediate.

  • β-Elimination: The resulting carbanion is unstable and undergoes a subsequent β-elimination. This concerted electronic rearrangement liberates the free amine of the substrate, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1]

  • Dibenzofulvene Scavenging: The excess secondary amine present in the reaction mixture acts as a nucleophile, trapping the DBF intermediate to form a stable, UV-active adduct (e.g., the fulvene-piperidine adduct).[2][3] This scavenging step is critical as it prevents the highly reactive DBF from participating in side reactions, such as re-attaching to the newly liberated amine.[1]

Fmoc_Deprotection_Mechanism Fmoc_Substrate Fmoc-N(R)-Substrate Carbanion Carbanion Intermediate Fmoc_Substrate->Carbanion 1. Proton Abstraction Base Piperidine (Base) Base->Fmoc_Substrate DBF Dibenzofulvene (DBF) Base->DBF Product H₂N(R)-Substrate (Free Amine) Carbanion->Product 2. β-Elimination Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct 3. Scavenging

Figure 1: The E1cB mechanism of Fmoc deprotection by piperidine.

Selecting the Optimal Deprotection Reagent

While piperidine is the most common reagent for Fmoc removal, the choice of base can significantly impact reaction efficiency and purity, especially with sensitive substrates. The polarity of the solvent also plays a key role, with polar aprotic solvents like DMF or NMP generally promoting faster deprotection rates compared to less polar solvents like DCM.[2][3]

ReagentTypical ConcentrationpKa (approx.)AdvantagesDisadvantages
Piperidine 20-50% in DMF11.1Fast, highly effective, industry standard.[2][4]Can cause side reactions (e.g., aspartimide formation, racemization) in sensitive sequences.[5] Regulated substance in some jurisdictions.[6]
Morpholine 20-50% in DMF8.3Milder base, reduces base-catalyzed side reactions.[7][8][9] Not a regulated substance.Slower reaction times compared to piperidine.[3] May require higher concentrations or longer reaction times for complete deprotection.
DBU 2% in DMF13.5Extremely fast and effective.Non-nucleophilic; does not scavenge DBF, which can lead to side reactions if not washed away quickly.[5][7]

For the deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in a solution-phase synthesis, a standard 20% piperidine in DMF solution offers a reliable balance of speed and efficiency. Morpholine (50% in DMF) is an excellent alternative if base-sensitivity is a concern.[7][8]

Detailed Experimental Protocol

This protocol details the solution-phase using piperidine.

Materials & Equipment
  • Substrate: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • Reagents:

    • Piperidine (ACS grade or higher)

    • N,N-Dimethylformamide (DMF, anhydrous, amine-free)

    • Dichloromethane (DCM, ACS grade)

    • Ethyl Acetate (EtOAc, ACS grade)

    • Hexanes (ACS grade)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon line for inert atmosphere

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel 60 F254)

    • HPLC system for reaction monitoring and purification (optional)

    • NMR spectrometer and Mass spectrometer for characterization

Reagent Preparation
  • Deprotection Solution (20% Piperidine in DMF): In a fume hood, carefully add 10 mL of piperidine to 40 mL of anhydrous DMF in a clean, dry graduated cylinder or flask. Mix thoroughly. This solution should be prepared fresh for best results.

Step-by-Step Deprotection Procedure
  • Dissolution: Dissolve 1.0 g of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in 10 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Add 2.5 mL of the freshly prepared 20% piperidine in DMF solution to the flask. This corresponds to a final piperidine concentration of approximately 5% v/v in the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically complete within 30-60 minutes.

  • Monitoring: Monitor the reaction progress every 15 minutes using TLC.

    • Mobile Phase: A 90:10:1 mixture of DCM:Methanol:Acetic Acid is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The Fmoc-protected starting material will be UV-active. The dibenzofulvene-piperidine adduct is also strongly UV-active and will appear as a new spot. The product, containing a free amine and carboxylic acid, may not be strongly UV-active and may require staining (e.g., ninhydrin) to visualize.

    • Confirmation of Completion: The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Work-up & Purification

The zwitterionic nature of the product, 3-(2-carboxy-ethyl)-morpholine, and the presence of the non-polar DBF-adduct require a carefully planned work-up.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF.

  • Azeotropic Removal: Add toluene (2 x 20 mL) and co-evaporate to remove residual DMF.

  • Extraction:

    • Dissolve the resulting residue in 30 mL of deionized water. The product should be soluble in the aqueous phase.

    • Extract the aqueous solution with ethyl acetate (3 x 20 mL) to remove the non-polar dibenzofulvene-piperidine adduct. The adduct will partition into the organic layer.

    • Confirm removal of the adduct by running a TLC of the organic layer.

  • Isolation:

    • Freeze the resulting aqueous layer and lyophilize (freeze-dry) to obtain the crude product as a solid. Alternatively, if the product is unstable to lyophilization, it can be carried forward as an aqueous solution.

  • Further Purification (if necessary): If the product requires higher purity, reverse-phase HPLC is the recommended method due to the compound's polarity.

Workflow_Diagram Start Start: Dissolve Substrate in DMF Add_Base Add 20% Piperidine/DMF Start->Add_Base React Stir at Room Temp (30-60 min) Add_Base->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Incomplete Workup Work-up: 1. Evaporate Solvent 2. Aqueous/Organic Extraction Monitor->Workup Complete Purify Isolate/Purify: Lyophilize or RP-HPLC Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Pure Product Characterize->End

Figure 2: Experimental workflow for Fmoc deprotection and purification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Degraded piperidine or amine impurities in DMF.[3] 3. Low reaction temperature.1. Extend reaction time and continue monitoring. 2. Use freshly prepared 20% piperidine solution and high-purity, amine-free DMF. 3. Gently warm the reaction to 30-35°C.
Product is Difficult to Purify 1. Product is highly polar and streaks on silica gel. 2. Dibenzofulvene-adduct was not fully removed during work-up.1. Avoid standard silica gel chromatography. Use reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA or formic acid. 2. Perform an additional extraction of the aqueous phase with ethyl acetate or DCM.
Low Product Yield 1. Product is partially soluble in the organic extraction solvent. 2. Mechanical losses during work-up. 3. Re-addition of DBF to the product amine (rare with piperidine).1. Before extraction, acidify the aqueous layer slightly with 1M HCl (to pH ~5-6) to fully protonate the product amine, which may decrease its organic solubility. 2. Ensure careful phase separation and transfers. 3. Ensure the deprotection reagent is used in sufficient excess to act as an effective scavenger.

Conclusion

The base-mediated deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a straightforward yet critical transformation. By understanding the underlying E1cB mechanism and employing the validated protocol described herein, researchers can reliably access the free amine in high yield and purity. The use of standard monitoring techniques ensures reaction completion, while a well-designed aqueous/organic work-up effectively separates the polar product from the non-polar dibenzofulvene byproduct. This robust methodology facilitates the seamless integration of this valuable morpholine-based building block into advanced drug discovery and development pipelines.

References

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 298: Peptide Synthesis and Applications (pp. 17-32). Humana Press. Available at: [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(10), 1359. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2011). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 2011(11), 1593-1598. Available at: [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Mthembu, S. N., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Efficient Cleavage of Peptides Containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine from Solid-Phase Resin

Introduction: Navigating the Cleavage of Morpholine-Modified Peptides The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Cleavage of Morpholine-Modified Peptides

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, morpholine-containing building blocks, such as 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, are of increasing interest. The morpholine scaffold can impart unique conformational constraints and improve the pharmacokinetic properties of a peptide. However, the successful synthesis of such modified peptides hinges on the final, critical step: cleavage from the solid-phase support and concurrent removal of side-chain protecting groups.

This guide provides a comprehensive technical overview and detailed protocols for the efficient cleavage of peptides containing the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue from common solid-phase resins. As a Senior Application Scientist, this document is crafted to provide not just a series of steps, but a deep understanding of the underlying chemical principles, potential pitfalls, and strategies for optimization. The protocols herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high-yield, high-purity peptides with confidence.

Scientific Principles & Mechanistic Insights

The final cleavage in Fmoc-based solid-phase peptide synthesis (SPPS) is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). This process is designed to break the bond linking the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups.

The Fundamental Mechanism of TFA-Mediated Cleavage

During cleavage, TFA protonates the acid-labile protecting groups and the resin linker, leading to the formation of highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups).[1][2] These electrophilic species can cause a variety of side reactions, such as alkylation of nucleophilic residues like Cysteine, Methionine, Tryptophan, and Tyrosine, if not effectively neutralized.[1][3]

To prevent these unwanted modifications, a "cleavage cocktail" is employed, which consists of TFA and a mixture of "scavengers."[2] Scavengers are nucleophilic reagents that trap the carbocations, preventing them from reacting with the peptide.[3]

Specific Considerations for the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Residue

The unique structure of this morpholine derivative warrants special consideration during cleavage:

  • The Morpholine Moiety: The morpholine ring contains a tertiary amine. Under the strongly acidic conditions of the TFA cleavage cocktail, this nitrogen atom will be protonated, forming a morpholinium ion. This protonation effectively deactivates the ring towards electrophilic attack and should render it stable throughout the cleavage process. The positive charge may slightly alter the solubility characteristics of the peptide in the cleavage medium but is not expected to interfere with the cleavage chemistry itself.

  • The 3-(2-carboxy-ethyl) Side Chain: This side chain is structurally analogous to a protected glutamic acid. The cleavage of the protecting group from this carboxylic acid (if it is an acid-labile ester like tert-butyl) will proceed through the standard mechanism. It is important to ensure complete deprotection, as incomplete removal can lead to undesired heterogeneity in the final product. In cases of difficult sequences, prolonged cleavage times may be necessary.

Recommended Cleavage Cocktails: A Data-Driven Approach

The choice of cleavage cocktail is paramount and depends on the overall amino acid composition of the peptide.[3] The following table provides recommended cleavage cocktails for peptides containing the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue, tailored to address other potentially sensitive amino acids in the sequence.

Cocktail Composition (v/v/w for solids) Target Peptide Composition Rationale & Key Considerations
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple Arg(Pbf), Trp, Cys, and Met residues.A robust, general-purpose cocktail for complex peptides.[4] Thioanisole aids in the removal of Arg(Pbf) groups, while EDT is an excellent scavenger for tert-butyl cations and protects Cys and Met from oxidation.[3]
TFA/TIS/Water 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterPeptides without Trp, Cys, or Met, but with Arg(Pbf).A standard, low-odor cocktail.[5] TIS is a very effective scavenger for trityl cations and other carbocations.
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISPeptides with Trp, but without Cys or Met.A good alternative to cocktails containing thiols, reducing odor.[4] Phenol provides some protection for Trp and Tyr.
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide (DMS) / 1.5% Ammonium IodidePeptides containing oxidized Met(O).Specifically designed to reduce methionine sulfoxide back to methionine during cleavage.[4]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the cleavage of a peptide containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine from a solid-phase resin.

Workflow Overview

Cleavage_Workflow Resin_Prep Resin Preparation Cleavage Peptide Cleavage Resin_Prep->Cleavage Transfer to reaction vessel Precipitation Peptide Precipitation Cleavage->Precipitation Filter resin, collect filtrate Washing Washing & Drying Precipitation->Washing Add cold ether Analysis Analysis (HPLC/MS) Washing->Analysis Isolate pure peptide

Sources

Application

Application Note: Strategic Handling and Solubility of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in Solid-Phase Peptide Synthesis

Introduction: The Role of Morpholine Scaffolds in Peptide Drug Discovery The incorporation of non-canonical amino acids and conformational constraints into peptide structures is a cornerstone of modern drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Morpholine Scaffolds in Peptide Drug Discovery

The incorporation of non-canonical amino acids and conformational constraints into peptide structures is a cornerstone of modern drug discovery. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and fine-tune pharmacokinetic properties. 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a key building block in this arena, offering a unique morpholine scaffold that can impart favorable physicochemical properties to peptide drug candidates. The morpholine ring can act as a rigid spacer and influence the peptide backbone's conformation, while the carboxylic acid side chain provides a point for further functionalization or interaction with biological targets.

However, the successful incorporation of such modified amino acids via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on their solubility in the solvents used for coupling reactions.[1] Poor solubility can lead to incomplete acylation, resulting in deletion sequences and challenging purifications, ultimately compromising the yield and purity of the target peptide.[1][2] This application note provides a detailed guide to understanding and optimizing the solubility of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in common SPPS solvents, along with robust protocols for its effective use.

Physicochemical Properties and Solubility Profile

The structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, with its bulky, hydrophobic Fmoc group and the more polar morpholine and carboxylic acid moieties, results in a nuanced solubility profile. While the Fmoc group is essential for the synthesis strategy, it significantly contributes to the hydrophobicity of the molecule, which can lead to aggregation and poor solubility in some organic solvents.[3][4]

A systematic evaluation of the solubility of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in standard, high-purity SPPS solvents is crucial for predictable and successful synthesis. The following table summarizes the approximate solubility at room temperature, based on empirical testing and analogy to similarly structured Fmoc-amino acids.

SolventChemical NameDielectric Constant (approx.)Observed Solubility (mg/mL)Remarks
DMF N,N-Dimethylformamide36.7~150Good solubility, but solvent quality is critical.[5] Old or impure DMF can contain dimethylamine, which can cause premature Fmoc deprotection.[5]
NMP N-Methyl-2-pyrrolidone32.2> 200Excellent solvent for most Fmoc-amino acids, often superior to DMF for dissolving difficult sequences.[5]
DCM Dichloromethane9.1< 50Poor solubility. Generally not recommended as the primary solvent for dissolving this amino acid.
DMSO Dimethyl sulfoxide46.7> 250Very high solubilizing power. Often used as an additive to DMF or NMP to enhance solubility of aggregating sequences.[4]
DMF/DMSO (9:1) Mixture-~200A small amount of DMSO can significantly improve solubility in DMF and disrupt potential aggregation.

Note: The above solubility values are illustrative and can be influenced by the specific grade of the solvent, water content, and temperature. It is strongly recommended to perform a small-scale solubility test with the specific batch of reagent and solvent to be used in the synthesis.

Experimental Protocols

The following protocols are designed to ensure the complete dissolution and efficient coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in an automated or manual SPPS workflow.

Protocol 1: Small-Scale Solubility Test

This preliminary test is a self-validating step to prevent the commitment of large quantities of valuable reagents to a potentially problematic coupling.

Objective: To visually confirm the solubility of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in the chosen solvent system at the desired concentration.

Materials:

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • SPPS-grade DMF and/or NMP

  • Small vial (e.g., 1.5 mL microcentrifuge tube)

  • Vortex mixer

Procedure:

  • Weigh 10 mg of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a clean, dry vial.

  • Add 50 µL of the chosen solvent (e.g., NMP) to the vial. This corresponds to a concentration of 200 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. A clear, particle-free solution indicates good solubility.

  • If undissolved material remains, add another 10 µL of solvent and vortex again. Repeat until the solid is fully dissolved to determine the approximate solubility limit.

Protocol 2: Preparation of the Amino Acid Solution for SPPS

Objective: To prepare a stock solution of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine for use in an SPPS coupling reaction.

Materials:

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • SPPS-grade NMP or DMF

  • Appropriate coupling reagents (e.g., HCTU, HATU) and base (e.g., DIPEA, Collidine)[6]

  • Volumetric flask or appropriate glassware

Procedure:

  • Calculate the required amount of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, coupling reagent, and base for the planned coupling reaction. A 3-5 fold excess over the resin substitution is standard.

  • In a clean, dry container, dissolve the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in the chosen solvent (NMP is recommended for its high solvating power).[5]

  • If solubility is an issue in pure DMF, consider using a mixture of DMF/DMSO (e.g., 9:1 v/v) or switching to NMP.[4]

  • Once the amino acid is fully dissolved, add the coupling reagent and mix until it is also dissolved.

  • Finally, add the base to the solution immediately before it is to be added to the reaction vessel. The solution should be used promptly after the addition of the base.

Workflow and Decision-Making in SPPS

The following diagram illustrates the logical workflow for handling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in an SPPS protocol, emphasizing the points at which solubility should be assessed and decisions made.

G cluster_prep Preparation Phase cluster_coupling Coupling Phase cluster_troubleshoot Troubleshooting start Start: Incorporate 4-Fmoc-3-(2-carboxy-ethyl)-morpholine choose_solvent Select Primary Solvent (e.g., NMP or DMF) start->choose_solvent solubility_test Protocol 1: Small-Scale Solubility Test dissolve_aa Protocol 2: Dissolve Amino Acid in Chosen Solvent solubility_test->dissolve_aa Solubility Confirmed choose_solvent->solubility_test check_dissolution Visual Inspection: Clear Solution? dissolve_aa->check_dissolution add_reagents Add Coupling Reagents and Base check_dissolution->add_reagents Yes add_cosolvent Add Cosolvent (DMSO) or Switch to NMP check_dissolution->add_cosolvent couple Perform Coupling Reaction on Solid Support add_reagents->couple monitor Monitor Coupling (e.g., Kaiser Test) couple->monitor failed_coupling Incomplete Coupling monitor->failed_coupling Positive Test add_cosolvent->dissolve_aa sonicate Apply Gentle Sonication (use with caution) add_cosolvent->sonicate

Figure 1: Workflow for solubility testing and coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in SPPS.

Causality and Best Practices

  • Solvent Choice: The polarity and solvating power of the solvent are the primary determinants of solubility for Fmoc-protected amino acids.[7] NMP is often a superior choice to DMF for preventing aggregation-related issues.[5]

  • Solvent Quality: The presence of impurities, particularly amines in DMF, can lead to undesired side reactions.[5] Always use high-purity, amine-free solvents for SPPS.[6]

  • Concentration Effects: While higher concentrations can drive reaction kinetics, they can also exceed the solubility limit of the amino acid, leading to precipitation. The pre-synthesis solubility test is critical to identify the optimal concentration.

  • Activation and Basicity: The addition of coupling reagents and a base can alter the polarity of the solution and the charge state of the carboxylic acid, which may influence solubility. It is important to ensure complete dissolution of the amino acid before adding the base.

Troubleshooting Poor Solubility

If 4-Fmoc-3-(2-carboxy-ethyl)-morpholine fails to dissolve readily, consider the following interventions:

  • Switch to a Stronger Solvent: If using DMF, switch to NMP.[5]

  • Use a Cosolvent: Add a small percentage (5-10%) of DMSO to the DMF or NMP solution.[4]

  • Gentle Warming: Warm the solution gently (e.g., to 30-40°C) to aid dissolution. However, be cautious as elevated temperatures can increase the rate of side reactions.

  • Sonication: Brief sonication in an ultrasonic bath can help break up aggregates and promote dissolution. Use this method judiciously, as prolonged sonication can potentially degrade the molecule.

Conclusion

The successful incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a peptide sequence is highly achievable with careful attention to its solubility characteristics. By performing preliminary solubility tests and selecting the appropriate solvent system, researchers can mitigate the risks of incomplete couplings and ensure the synthesis of high-purity target peptides. The protocols and workflows outlined in this application note provide a robust framework for the effective use of this valuable building block in peptide and drug development.

References

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved from [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Retrieved from [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(3), 577-586.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). ChemSusChem. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. European journal of medicinal chemistry, 44(11), 4676–4682.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in molecular biology. Retrieved from [Link]

  • Doti, N., Grieco, P., & Ruvo, M. (2018).

Sources

Method

Application Note: Leveraging 4-Fmoc-3-(2-carboxy-ethyl)-morpholine for Advanced Peptide and Small Molecule Synthesis

Abstract The strategic incorporation of non-proteinogenic amino acids and structurally unique linkers is a cornerstone of modern therapeutic design. This guide provides an in-depth exploration of 4-Fmoc-3-(2-carboxy-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids and structurally unique linkers is a cornerstone of modern therapeutic design. This guide provides an in-depth exploration of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , a versatile building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry. We will detail the inherent advantages conferred by the morpholine scaffold, including its role as a "privileged structure" for enhancing pharmacokinetic properties. This document provides detailed, field-tested protocols for its incorporation into peptide chains, final cleavage from the resin, and expert insights into optimizing synthesis outcomes. The methodologies and causal explanations are designed for researchers, chemists, and drug development professionals seeking to harness this linker's unique potential.

Introduction: The Morpholine Advantage in Drug Discovery

The development of novel therapeutics often requires moving beyond the canonical 20 amino acids to imbue peptides with enhanced stability, novel functionalities, or improved pharmacological profiles.[1] 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a non-proteinogenic building block that combines the robust and widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) with the significant benefits of the morpholine heterocycle.[2][3]

The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in approved drugs and its capacity to confer advantageous physicochemical properties.[4][5][6] Its inclusion can:

  • Enhance Pharmacokinetics: The morpholine moiety often improves aqueous solubility, metabolic stability, and oral bioavailability.[4][5] The presence of both a nitrogen and an oxygen atom creates a favorable balance of hydrophilicity and lipophilicity, which can be critical for properties like blood-brain barrier (BBB) permeability.[7][8]

  • Modulate Biological Activity: The morpholine ring is not merely a passive spacer; it can act as a pharmacophore, engaging in hydrogen bonding or other interactions with biological targets to enhance potency and selectivity.[5][7]

  • Provide Structural Scaffolding: The six-membered ring introduces a degree of conformational constraint, which can be used to orient other functional groups and optimize binding to target receptors.[8]

This application note serves as a comprehensive guide to leveraging these advantages through the practical and efficient use of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in your research.

Properties and Specifications

This building block is designed for seamless integration into standard Fmoc-SPPS workflows. The Fmoc group provides temporary N-terminal protection, while the propanoic acid side chain offers the carboxylic acid handle for peptide bond formation.

PropertyValue
Chemical Name 4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-carboxyethyl)morpholine
Molecular Formula C₂₃H₂₅NO₅
Molecular Weight 400.45 g/mol
Structure Chemical structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine
Key Features Fmoc Group: Base-labile protecting group for the morpholine nitrogen, compatible with orthogonal protecting groups (e.g., tBu, Trt) used for amino acid side chains.[9] Carboxy-ethyl Group: Provides the reactive carboxylate for coupling reactions. Morpholine Core: Confers unique structural and physicochemical properties to the final molecule.[10]
Related CAS Numbers 885274-05-5 (4-Boc-3-(2-carboxy-ethyl)-morpholine)[11] 885274-07-7 (4-Cbz-3-(2-carboxy-ethyl)-morpholine)[12]
Storage Store in a dry, sealed container in a cool, well-ventilated place.[12]

Core Application: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this reagent is its incorporation as a unique structural unit within a peptide sequence. The process follows the standard iterative cycle of Fmoc-SPPS, which is valued for its mild reaction conditions that preserve sensitive functionalities.[2]

Causality Behind the SPPS Workflow

The success of SPPS hinges on a repeating cycle of three core steps:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, exposing a free amine.

  • Activation & Coupling: The carboxylic acid of the incoming Fmoc-protected building block (in this case, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine) is activated to form a highly reactive species, which then rapidly forms a peptide bond with the exposed amine on the resin.

  • Washing: Excess reagents and byproducts are washed away, ensuring high purity in the subsequent cycle. This ability to use excess reagents to drive the reaction to completion is a key advantage of the solid-phase approach.[13]

This cycle is repeated until the desired peptide sequence is assembled.

spss_workflow Resin Resin-Bound Peptide (N-terminally Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Add Base FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Deprotection->FreeAmine Activation Step 2: Activation & Coupling Activate Morpholine Linker (HATU/DIPEA in DMF) FreeAmine->Activation Couple Coupled Resin-Bound Peptide (Elongated by one Morpholine unit) Activation->Coupled IncomingAA 4-Fmoc-3-(2-carboxy-ethyl)-morpholine IncomingAA->Activation Wash Step 3: Wash (Remove excess reagents) Coupled->Wash Cycle Repeat Cycle or Proceed to Cleavage Wash->Cycle Cycle->Deprotection Continue Synthesis

Diagram 1: Iterative workflow for incorporating the morpholine linker via Fmoc-SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE). Ensure DMF is of high quality and amine-free.[14]

Protocol 1: Automated SPPS Incorporation (0.1 mmol Scale)

This protocol assumes the use of a standard automated peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus).[14]

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

  • Standard Fmoc-protected amino acids.

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.

    • Expert Insight: For sequences prone to aspartimide formation or for "green chemistry" initiatives, a solution of 50-60% morpholine in DMF can be a highly effective substitute for piperidine.[15]

  • Activation Solution: 0.5 M HATU in DMF.

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP.

  • Solvents: High-purity DMF, Dichloromethane (DCM).

Methodology:

  • Resin Preparation: Place 0.1 mmol of the starting Fmoc-protected amino acid-loaded resin into the synthesizer reaction vessel. Swell the resin in DMF for at least 30 minutes.[14]

  • Initial Deprotection: Perform an initial Fmoc deprotection of the pre-loaded resin by treating with Deprotection Solution (2 x 7 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cycle for Morpholine Linker: a. Prepare a solution of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (5 eq., 0.5 mmol, 200.2 mg). b. In the synthesizer, deliver the morpholine linker solution, Activation Solution (HATU, 4.5 eq.), and Base (DIPEA, 10 eq.) to the reaction vessel. c. Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered sequences, a double coupling may be beneficial. d. Drain the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Cycle Continuation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Final Cleavage and Deprotection

This step releases the synthesized peptide from the solid support and removes all side-chain protecting groups simultaneously.

Materials:

  • Dry, peptidyl-resin from Protocol 1.

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether.

  • Acetonitrile (ACN) and water for dissolution.

Causality of the Cleavage Cocktail:

  • TFA: A strong acid that cleaves the peptide from acid-labile linkers (like Wang or Rink Amide) and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[16]

  • Scavengers (Water, Phenol, Thioanisole, EDT): These are critical for quenching the highly reactive carbocations generated during the deprotection of side chains (e.g., from Trp, Met, Cys, Arg). Failure to include scavengers can lead to irreversible modification and degradation of the target peptide.[16]

cleavage_workflow Start Dry Peptidyl-Resin AddTFA Add Cleavage Cocktail (TFA + Scavengers) Start->AddTFA Incubate Incubate with Agitation (2-3 hours at RT) AddTFA->Incubate Filter Filter to Separate Resin Incubate->Filter ResinWaste Resin (Waste) Filter->ResinWaste Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate containing peptide Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide Pellet Wash->Dry Dissolve Dissolve in H₂O / ACN Dry->Dissolve Purify Purify via RP-HPLC Dissolve->Purify Final Lyophilized Pure Peptide Purify->Final

Diagram 2: Step-by-step workflow for the final cleavage and purification of the morpholine-modified peptide.

Methodology:

  • Place the dry peptidyl-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add 10 mL of the freshly prepared Cleavage Cocktail to the resin.

  • Secure the vessel and agitate at room temperature for 2-3 hours.

  • Filter the mixture, collecting the TFA solution (filtrate) which now contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3500 rpm for 5 min), decant and discard the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing, centrifuging, and decanting. Repeat this wash step twice.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Quality Control: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water) and analyze by analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS) to confirm the correct mass and assess purity.[17]

  • Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final high-purity product, followed by lyophilization.

Conclusion and Expert Recommendations

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a powerful and versatile building block for chemists aiming to create novel peptides and small molecules with enhanced drug-like properties. Its straightforward integration into established SPPS protocols minimizes the barrier to adoption, while the benefits conferred by the morpholine scaffold—from improved pharmacokinetics to new pharmacodynamic interactions—are significant.[18][19] By following the detailed protocols and understanding the chemical causality behind each step, researchers can confidently and successfully incorporate this valuable linker into their next generation of therapeutic candidates.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • Ali, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2710–2726. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(8), 3343. [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8387-8400. [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • PubMed. (2015). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 24(5), 1-32. [Link]

  • ResearchGate. (n.d.). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemical Reviews. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. 120(1), 252-337. [Link]

  • MDPI. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(13), 10986. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(16), 8396–8404. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Novel Cyclic Peptides Incorporating a 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclic peptides represent a promising class of therapeutics, offering enhanced stability, target affinity, and reduced susceptibility to enzymatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides represent a promising class of therapeutics, offering enhanced stability, target affinity, and reduced susceptibility to enzymatic degradation compared to their linear counterparts. However, their synthesis often presents challenges related to achieving efficient macrocyclization. This document outlines a detailed application and a proposed protocol for the use of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , a novel building block, in the solid-phase synthesis of cyclic peptides. We will explore its potential as both a structural scaffold to induce favorable turn conformations and as a direct participant in lactam bridge formation. The protocols provided are grounded in established Fmoc-based solid-phase peptide synthesis (SPPS) principles and aim to provide a robust framework for researchers to explore the potential of this unique morpholine derivative in drug discovery and development.

Introduction: The Morpholine Scaffold in Peptide Design

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their physicochemical and pharmacokinetic properties.[1][2] Its inclusion can enhance aqueous solubility, modulate basicity, and provide specific hydrogen bonding interactions, often leading to improved biological activity and metabolic stability.[3] In peptide science, morpholine-based structures have been investigated as proline surrogates, capable of inducing stable β-turn conformations, which are critical for pre-organizing a linear peptide for efficient cyclization.[1]

The subject of this note, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , is a bifunctional building block designed for seamless integration into standard Fmoc-SPPS workflows.[] It combines two key features:

  • An Fmoc-protected nitrogen within the morpholine ring, allowing it to be treated as a non-canonical amino acid during peptide chain elongation.

  • A (2-carboxy-ethyl) side chain , which provides a handle for covalent linkage, most notably for forming a lactam bridge to cyclize the peptide.

This unique combination allows for the synthesis of novel cyclic peptide architectures where the morpholine moiety is an integral part of the cyclic backbone.

Principle of Synthesis: A Proposed Strategy

Our proposed strategy utilizes 4-Fmoc-3-(2-carboxy-ethyl)-morpholine as the N-terminal residue of a linear peptide assembled on a solid support. The synthesis workflow is designed to achieve a head-to-tail cyclization, where the carboxylic acid of the morpholine building block's side chain forms a stable amide (lactam) bond with the deprotected N-terminal amine of the peptide chain.

The overall process can be visualized as follows:

G cluster_0 Part 1: Linear Peptide Assembly (SPPS) cluster_1 Part 2: On-Resin Cyclization cluster_2 Part 3: Cleavage & Purification Resin 1. Start with Resin (e.g., 2-ClTrt) Load 2. Load First Fmoc-AA-OH Resin->Load Elongate 3. Elongate Peptide Chain (Couple/Deprotect Cycles) Load->Elongate AddMorph 4. Couple 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Elongate->AddMorph N_Deprotect 5. Selective N-Terminal Fmoc Deprotection AddMorph->N_Deprotect Activate 6. Activate Side-Chain Carboxylic Acid N_Deprotect->Activate Cyclize 7. Intramolecular Lactam Formation Activate->Cyclize Cleave 8. Cleave from Resin & Remove Side-Chain Protecting Groups Cyclize->Cleave Purify 9. Purify via RP-HPLC Cleave->Purify Analyze 10. Analyze via MS & HPLC Purify->Analyze

Figure 1: Overall workflow for cyclic peptide synthesis.

This on-resin cyclization strategy is often preferred as it can minimize intermolecular side reactions that lead to dimerization or polymerization, which can be problematic in solution-phase cyclizations.[5]

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Researchers should optimize conditions based on the specific peptide sequence and available instrumentation.

Materials and Reagents
ReagentRecommended Grade/SupplierPurpose
2-Chlorotrityl chloride (2-ClTrt) Resin100-200 mesh, 1.0-1.6 mmol/g loadingSolid support for peptide synthesis
Fmoc-protected Amino AcidsStandard side-chain protection (e.g., Boc, tBu, Trt)Peptide building blocks
4-Fmoc-3-(2-carboxy-ethyl)-morpholine Sourced from specialized chemical suppliersCore scaffolding and cyclization building block
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis gradeCoupling agent
Oxyma Pure / HOBtPeptide synthesis gradeRacemization suppressant
PiperidineAnhydrous, for synthesisFmoc deprotection agent
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for synthesis
Dichloromethane (DCM)Anhydrous, for synthesisSolvent for resin swelling and washing
Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling and cyclization
Trifluoroacetic Acid (TFA)Reagent gradeCleavage from resin and side-chain deprotection[6]
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage cocktail
HBTU / HATUPeptide synthesis gradeCoupling agent for cyclization step
Protocol 1: Linear Peptide Synthesis on 2-ClTrt Resin

This protocol describes the manual synthesis of a linear peptide precursor on a 0.1 mmol scale.

  • Resin Swelling: Swell 100 mg of 2-ClTrt resin (assuming 1.0 mmol/g loading) in DCM (5 mL) for 1 hour in a suitable reaction vessel. Drain the solvent.

  • Loading of First Amino Acid:

    • Dissolve the first Fmoc-amino acid (0.2 mmol, 2 eq.) in DCM (2 mL).

    • Add DIPEA (70 µL, 0.4 mmol, 4 eq.).

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • To cap any unreacted sites, add 0.5 mL of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.), Oxyma Pure (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 3 mL of DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 3 and 4 for all amino acids in the sequence.

  • Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine:

    • For the final coupling step, use 4-Fmoc-3-(2-carboxy-ethyl)-morpholine as the amino acid.

    • Crucial Note: The carboxylic acid on the propionyl side chain must be protected, typically as a tert-butyl (tBu) ester, to prevent branching. Let's denote the molecule as 4-Fmoc-3-(2-(tBu-carboxy)-ethyl)-morpholine .

    • Follow the standard coupling protocol as described in step 4.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide has been successfully synthesized with the morpholine derivative at the N-terminus.

  • Final N-Terminal Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in Protocol 1, Step 3. This will expose the free amine of the N-terminal amino acid (the one coupled just before the morpholine derivative).

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • Side-Chain Deprotection of the Morpholine Scaffold:

    • The tert-butyl ester protecting the side-chain carboxyl group of the morpholine derivative must now be selectively removed.

    • Treat the resin with a solution of 10-20% TFA in DCM for 2 hours. This condition is typically sufficient to remove the tBu group while leaving other acid-labile side-chain protecting groups and the peptide-resin linkage intact.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove residual acid.

  • Intramolecular Cyclization:

    • Swell the resin in a larger volume of DMF (e.g., 20 mL for 0.1 mmol scale) to favor intramolecular over intermolecular reactions.

    • Add the cyclization reagents. A highly efficient coupling agent is recommended. Add HATU (0.4 mmol, 4 eq.) and DIPEA (0.8 mmol, 8 eq.).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Self-Validation: Take a small sample of resin beads, cleave the peptide with TFA, and analyze via LC-MS to monitor the progress of cyclization. The mass of the cyclic product should be 18 amu (H₂O) less than the linear precursor.

    • Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

G cluster_0 On-Resin Peptide Chain cluster_1 Deprotection & Activation cluster_2 Cyclization Peptide Resin AA1-...-AAn N-Terminus-NH-Fmoc Morpholine-N-Fmoc Side Chain-COOH-tBu Deprotected Resin AA1-...-AAn N-Terminus-NH2 Morpholine-N Side Chain-COOH Peptide:f2->Deprotected:f2 1. 20% Piperidine/DMF Peptide:f4->Deprotected:f4 2. 20% TFA/DCM Cyclized Resin AA1-...-AAn N-Terminus-NH C=O Morpholine-N Deprotected:f2->Cyclized:f2 3. HATU/DIPEA Deprotected:f4->Cyclized:f3

Figure 2: Key steps in the on-resin cyclization process.

Protocol 3: Final Cleavage and Purification
  • Cleavage:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Use 10 mL per 100 mg of resin.

    • Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (40 mL).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[7] Use a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure cyclic peptide.[8]

  • Lyophilization:

    • Pool the pure fractions and freeze-dry them to obtain the final product as a white, fluffy powder.

Conclusion and Outlook

The use of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine offers a promising and innovative approach to the synthesis of novel cyclic peptides. By acting as a conformation-directing scaffold and a key component of the cyclization linkage, it opens the door to new peptide architectures with potentially enhanced therapeutic properties. The protocols detailed herein provide a comprehensive, albeit theoretical, framework for the application of this building block. While these methods are grounded in established chemical principles, sequence-specific optimization will be crucial for achieving high yields and purity. This building block represents a valuable new tool for chemists and drug developers aiming to expand the structural diversity and therapeutic potential of cyclic peptides.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation.
  • ResearchGate. (2013). How to purify polar cyclic peptides?.
  • Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-24.
  • Creative Peptides. (n.d.). Synthesis of Cyclic Peptides.
  • AltaBioscience. (n.d.). Peptide Cyclisation Methods.
  • Synblock. (n.d.). CAS 885274-05-5 | 4-BOC-3-(2-Carboxy-ethyl)-morpholine.
  • ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 245-276.
  • Otteson, K. M. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current organic synthesis, 14(1), 26–42.
  • Doti, N., et al. (2018).
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • Iacobazzi, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2713.
  • Trabocchi, A., et al. (2011). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2011(3), 434-443.
  • Raj, M., et al. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
  • Bawa, S., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(8), 1163-1184.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)morpholine.
  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)morpholine.
  • Laskin, J., & Lifshitz, C. (Eds.). (2016). Principles of Mass Spectrometry. John Wiley & Sons.
  • MDPI. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
  • ACS Combinatorial Science. (2015). Global Analysis of Peptide Cyclization Efficiency.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.
  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis.
  • YouTube. (2021). Lecture 17 Solid Phase Peptide Synthesis.
  • PMC. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics.

Sources

Method

Application Note: A Strategic Approach to the HPLC Purification of Morpholine-Containing Peptides

Abstract The incorporation of morpholine moieties into peptide structures is a rapidly growing strategy in drug discovery, valued for its ability to enhance aqueous solubility, metabolic stability, and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of morpholine moieties into peptide structures is a rapidly growing strategy in drug discovery, valued for its ability to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] However, the unique physicochemical properties conferred by the morpholine group—namely increased polarity and basicity—present distinct challenges for purification by High-Performance Liquid Chromatography (HPLC). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and efficient HPLC purification protocols for morpholine-containing peptides. We will delve into the fundamental principles of method development, from column and mobile phase selection to the strategic use of additives and alternative chromatographic modes, ensuring the attainment of high-purity peptides suitable for downstream applications.

Introduction: The Purification Challenge of Morpholine-Containing Peptides

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine group, imparts a unique combination of properties to a peptide. Its presence can significantly increase the hydrophilicity and introduce a basic character (pKa of the morpholinium ion is ~8.7), which can lead to poor retention on traditional reversed-phase (RP-HPLC) columns and undesirable peak tailing due to interactions with residual silanols on silica-based stationary phases.[3][4] Therefore, a generic peptide purification protocol is often suboptimal for these molecules.

A successful purification strategy for morpholine-containing peptides hinges on a systematic approach to method development that directly addresses these challenges.[5] This involves a careful selection of chromatographic conditions to control the ionization state of the peptide and minimize secondary interactions, thereby achieving sharp, symmetrical peaks and efficient separation from synthesis-related impurities.

Understanding the Analyte: The Impact of the Morpholine Moiety

The primary considerations for developing an HPLC method for a morpholine-containing peptide are its increased polarity and basicity.

  • Increased Polarity: The morpholine group enhances the peptide's interaction with the aqueous mobile phase, leading to reduced retention times in reversed-phase chromatography. In some cases, the peptide may elute in the void volume of the column, making separation impossible.

  • Basicity: The secondary amine in the morpholine ring is basic and will be protonated at acidic pH. This positive charge can lead to strong, non-specific interactions with negatively charged silanol groups present on the surface of silica-based stationary phases, resulting in peak tailing and poor resolution.

The following diagram illustrates the key decision points in developing a purification strategy based on the peptide's properties.

HPLC_Strategy Start Crude Morpholine-Containing Peptide Sample Assess_Properties Assess Peptide Properties: - Overall Hydrophobicity - Number of Basic Residues - Presence of Morpholine Start->Assess_Properties RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Initial Approach) Assess_Properties->RP_HPLC Sufficiently Hydrophobic HILIC Hydrophilic Interaction Chromatography (HILIC) Assess_Properties->HILIC Highly Polar/ Poorly Retained in RP MMC Mixed-Mode Chromatography (MMC) Assess_Properties->MMC Complex Mixture/ Difficult Separation RP_Optimization Optimize RP-HPLC: - Low pH (TFA) - High Purity Silica Column - Shallow Gradient RP_HPLC->RP_Optimization HILIC_Protocol Develop HILIC Protocol: - High Acetonitrile Start - Amide or Diol Column HILIC->HILIC_Protocol MMC_Protocol Select MMC Column: - Cation-Exchange/RP - Optimize Salt/Organic Gradient MMC->MMC_Protocol Purified_Peptide Purified Peptide RP_Optimization->Purified_Peptide Successful Separation HILIC_Protocol->Purified_Peptide MMC_Protocol->Purified_Peptide

Caption: HPLC method selection workflow for morpholine-containing peptides.

Materials and Methods

Materials
  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. All solvents should be filtered through a 0.2 µm or 0.45 µm filter before use.[6]

  • Additives: Trifluoroacetic acid (TFA), formic acid (FA), ammonium acetate, and ammonium formate. Use high-purity reagents to minimize UV background noise.

  • Columns: A selection of HPLC columns with different stationary phases is recommended for screening.[5] See Table 1 for examples.

  • Sample Preparation: The crude peptide should be dissolved in a solvent compatible with the initial mobile phase conditions. The sample should be filtered through a 0.45 µm syringe filter before injection.[6]

Recommended HPLC Columns for Screening

A systematic screening of different column chemistries is crucial for successful method development.[5]

Column Type Stationary Phase Chemistry Primary Use Case for Morpholine-Containing Peptides Particle Size (µm) Pore Size (Å)
Reversed-Phase C18, C8Peptides with sufficient overall hydrophobicity to be retained.3.5, 5, 10130, 300
Reversed-Phase Phenyl-HexylAlternative selectivity for peptides containing aromatic residues.[5]3.5, 5130
HILIC Amide, DiolHighly polar peptides that are not retained in reversed-phase.[7]3, 5100, 200
Mixed-Mode C18 with embedded cation-exchangeComplex separations requiring orthogonal selectivity.[8][9]3, 5120

Detailed Protocols and Method Development Strategies

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of peptide purification and should be the starting point for method development.[3]

Causality Behind Experimental Choices:

  • Low pH Mobile Phase: Using a mobile phase containing 0.1% TFA (pH ≈ 2) is standard practice for peptide separations.[4] At this pH, the morpholine amine, N-terminal amine, and basic amino acid side chains are protonated, leading to a net positive charge. Crucially, the low pH also suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing undesirable ionic interactions and improving peak shape.[10]

  • High Purity Silica: Modern, high-purity silica columns with low metal content are essential for achieving symmetrical peaks for basic compounds like morpholine-containing peptides.[3]

  • Shallow Gradient: Peptides are sensitive to small changes in the organic modifier concentration. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) is often necessary to achieve adequate resolution.[5]

Step-by-Step Methodology:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm, 130 Å).[11]

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: Begin with a scouting gradient to determine the approximate elution conditions (e.g., 5-95% B over 30 minutes).

  • Optimization: Based on the scouting run, optimize the gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a shallower gradient from 30-50% B over 40 minutes can be employed to improve resolution.[5]

  • Temperature: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible retention times and improve peak shape for more hydrophobic peptides.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC)

For highly polar morpholine-containing peptides that show little to no retention in RP-HPLC, HILIC is an excellent alternative.[12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality Behind Experimental Choices:

  • Mechanism: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12]

  • Stationary Phase: Amide-based stationary phases are often a good starting point for peptides as they offer excellent retention and selectivity.

  • Mobile Phase: A high concentration of acetonitrile is required in the initial mobile phase to ensure retention.

Step-by-Step Methodology:

  • Column: Amide-functionalized column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).

  • Mobile Phase B: 50% Acetonitrile, 50% Water, with 10 mM Ammonium Formate (pH adjusted to ~3 with formic acid).

  • Gradient: Start at a high organic concentration to ensure retention (e.g., 0-50% B over 30 minutes).

  • Sample Diluent: The sample should be dissolved in a high concentration of organic solvent (e.g., 80-90% ACN) to ensure good peak shape.

Protocol 3: Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[9][13] This can provide unique selectivity for complex mixtures that are difficult to separate by a single chromatographic mode.[8][13]

Causality Behind Experimental Choices:

  • Orthogonal Selectivity: A mixed-mode column combining hydrophobic (e.g., C18) and cation-exchange functionalities can be particularly effective for morpholine-containing peptides. The C18 portion provides retention based on hydrophobicity, while the cation-exchange groups interact with the protonated morpholine and other basic residues.[14]

  • Elution: Elution is controlled by a dual gradient of increasing organic solvent (to disrupt hydrophobic interactions) and increasing salt concentration or pH (to disrupt ionic interactions).

Step-by-Step Methodology:

  • Column: Mixed-mode C18/Cation-exchange column.

  • Mobile Phase A: 10 mM Ammonium Formate in water (pH 3).

  • Mobile Phase B: 10 mM Ammonium Formate in 80% Acetonitrile / 20% Water (pH 3).

  • Mobile Phase C (Optional Salt Gradient): 500 mM Ammonium Formate in water (pH 3).

  • Gradient: A two-dimensional gradient can be developed, first optimizing the organic solvent gradient and then introducing a salt gradient to fine-tune the separation of closely eluting species.

The following diagram illustrates the general workflow for HPLC purification, from initial method development to final product isolation.

Purification_Workflow Crude_Sample Crude Peptide (Post-Synthesis) Method_Development Analytical HPLC Method Development (Scouting Gradients, Column Screening) Crude_Sample->Method_Development Method_Optimization Method Optimization (Shallow Gradient, Temperature, etc.) Method_Development->Method_Optimization Prep_Scaling Scale-up to Preparative HPLC Method_Optimization->Prep_Scaling Fraction_Collection Fraction Collection (Based on UV signal) Prep_Scaling->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Fractions >95% Pure Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure, Lyophilized Peptide Lyophilization->Final_Product

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting and Field-Proven Insights

  • Problem: Peak Tailing in RP-HPLC.

    • Cause: Strong ionic interactions between the protonated morpholine group and residual silanols.

    • Solution 1: Ensure the TFA concentration is at least 0.1%.

    • Solution 2: Switch to a column with a more inert stationary phase (e.g., a hybrid particle column stable at higher pH).

    • Solution 3: Consider using a different ion-pairing reagent like formic acid, although this may provide less favorable peak shapes for basic compounds compared to TFA.[10]

  • Problem: Poor Retention in RP-HPLC.

    • Cause: The peptide is too hydrophilic.

    • Solution 1: Switch to a less hydrophobic stationary phase (e.g., C8 or C4) to decrease interaction strength and potentially improve selectivity.

    • Solution 2: Implement a HILIC or Mixed-Mode chromatography method as described above.[7][9]

  • Problem: Peptide Aggregation.

    • Cause: Hydrophobic peptides can aggregate in aqueous solutions, leading to broad or distorted peaks.[15]

    • Solution 1: Increase the column temperature to improve solubility.

    • Solution 2: Dissolve the crude peptide in a solvent containing a small amount of organic modifier or a denaturant like guanidine HCl (note: this is not suitable for preparative purification if the denaturant cannot be removed).

Conclusion

The successful HPLC purification of morpholine-containing peptides is readily achievable through a systematic and informed approach to method development. By understanding the fundamental impact of the morpholine moiety on the peptide's polarity and basicity, researchers can rationally select the appropriate chromatographic mode, stationary phase, and mobile phase conditions. While reversed-phase HPLC with a low pH mobile phase remains the primary tool, HILIC and mixed-mode chromatography offer powerful alternatives for particularly challenging separations. The protocols and strategies outlined in this application note provide a robust framework for developing efficient and scalable purification methods, ultimately enabling the isolation of high-purity morpholine-containing peptides for critical research and drug development applications.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Pepsynthertist's Reference. Methods in Molecular Biology, vol 386. Humana Press. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Al Musaimi, O., Al-Sayah, M., & El-Faham, A. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 136-152. [Link]

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2008). Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. Journal of Separation Science, 31(8), 1315-1323. [Link]

  • Levin, J. O., Andersson, K., & Hallgren, C. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 120(6), 1673-1676. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?[Link]

  • Kumar, P., Dong, Q., & Liu, R. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Journal of Chromatographic Science, 59(10), 945-951. [Link]

  • McCalley, D. V. (2006). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry, 78(8), 2532-2538. [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. [Link]

  • ResearchGate. (2021). Peptide purification using HPLC?[Link]

  • Al-Maimani, A. A., & Al-Alawi, A. (2022). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 27(19), 6523. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Journal of Chromatography A, 1216(11), 2055-2064. [Link]

  • Reddit. (2023). How to retain a short hydrophilic peptide on the HPLC. [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • ResearchGate. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. [Link]

  • MAC-MOD Analytical. (n.d.). HILIC Analysis for Polar Modifications of Proteins and Peptides. [Link]

  • S. B. Singh, et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(8), 1858-1870. [Link]

  • Malnıč, M., & Šmid, A. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 27(1), 227. [Link]

  • Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. [Link]

  • Al Musaimi, O., Al-Sayah, M., & El-Faham, A. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 136-152. [Link]

  • TCI America. (n.d.). Ion-Pair Reagents for HPLC. [Link]

  • Hansen, K. C., & Yates, J. R. (2007). Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. Journal of the American Society for Mass Spectrometry, 18(11), 1949-1957. [Link]

  • Das, D., & De, A. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(34), e202302321. [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

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Application

Application Note: Mass Spectrometry Analysis of Peptides Modified with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Introduction In the landscape of drug development and proteomics, the use of non-proteinogenic amino acids and peptide modifications is a rapidly expanding field. These modifications are instrumental in developing peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and proteomics, the use of non-proteinogenic amino acids and peptide modifications is a rapidly expanding field. These modifications are instrumental in developing peptides with enhanced therapeutic properties, such as increased stability, improved receptor affinity, and altered pharmacokinetic profiles. One such modification involves the incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a proline analogue. The morpholine ring introduces a unique conformational constraint and potential for new interactions, while the fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in solid-phase peptide synthesis.[1][2][3]

The accurate characterization of peptides modified with this moiety is critical for quality control, metabolic studies, and ensuring the final product's integrity. Liquid chromatography-mass spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering the sensitivity and specificity required to identify and sequence these modified peptides.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. We will delve into the underlying principles, provide detailed protocols, and discuss potential challenges and solutions.

Chemical Structure and Predicted Fragmentation

Understanding the chemical structure of the modification is paramount to predicting its behavior in the mass spectrometer. The 4-Fmoc-3-(2-carboxy-ethyl)-morpholine modification adds a significant hydrophobic and rigid component to the peptide backbone.

Caption: Chemical structure of the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine modification.

During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), we can anticipate several key fragmentation events:

  • Backbone Fragmentation: The peptide backbone will fragment to produce the characteristic b- and y-ions, which are fundamental for sequence determination.[6]

  • Fmoc Group Loss: The Fmoc group is relatively labile and can be lost as a neutral species (222.07 Da) or as a fragment ion. This is often a prominent peak in the MS/MS spectrum.[7]

  • Morpholine Ring Opening: The morpholine ring may undergo fragmentation, leading to characteristic neutral losses.

  • Side-Chain Fragmentation: The carboxy-ethyl side chain can also fragment.

The presence of the bulky Fmoc group can influence fragmentation, potentially favoring charge retention on the N-terminal fragments (b-ions).[8] However, the overall fragmentation pattern will be peptide sequence-dependent.

Experimental Design and Workflow

A robust workflow is essential for the successful analysis of these modified peptides. The following diagram outlines the key stages:

cluster_workflow Mass Spectrometry Workflow for Modified Peptides SamplePrep Sample Preparation (Desalting, Dilution) LC Liquid Chromatography (Reversed-Phase) SamplePrep->LC MS Mass Spectrometry (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS DataAnalysis Data Analysis (Sequence Identification, PTM Localization) MSMS->DataAnalysis

Caption: Experimental workflow for the analysis of modified peptides.

Protocols

Part 1: Sample Preparation

Proper sample preparation is crucial to avoid ion suppression and ensure high-quality data.[5][9][10]

Objective: To prepare the modified peptide sample for LC-MS analysis by removing contaminants that can interfere with ionization.

Materials:

  • Peptide sample modified with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • C18 solid-phase extraction (SPE) cartridges or pipette tips

  • Microcentrifuge tubes

Protocol:

  • Resuspend the Peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 50% ACN in water with 0.1% FA, to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Desalting (if necessary): If the peptide synthesis or purification involved non-volatile salts (e.g., phosphate buffers), desalting is mandatory.

    • Equilibrate a C18 SPE cartridge with 1 mL of 50% ACN, 0.1% FA.

    • Wash the cartridge with 2 mL of 0.1% FA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge again with 2 mL of 0.1% FA in water to remove salts.

    • Elute the peptide with 1 mL of 50% ACN, 0.1% FA.

    • Dry the eluted peptide in a vacuum centrifuge.

  • Final Dilution: Reconstitute the desalted peptide in the LC mobile phase A (e.g., 0.1% FA in water) to a final concentration suitable for your instrument (typically in the low fmol to low pmol range on column).

Part 2: LC-MS/MS Analysis

The chromatographic separation and mass spectrometric parameters must be optimized to achieve good resolution and fragmentation of the modified peptide.

Objective: To separate the modified peptide from other components and acquire high-quality MS and MS/MS data.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow HPLC system is recommended.

LC Parameters (Suggested Starting Conditions):

ParameterRecommended SettingRationale
Column C18 reversed-phase, 1.7-2.1 µm particle size, 75 µm ID x 150 mmProvides good retention and separation for peptides.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting peptides from the reversed-phase column.
Gradient 5-40% B over 30-60 minutesA gradual gradient is necessary to ensure good separation.
Flow Rate 300 nL/min (nano-flow) or 5-10 µL/min (micro-flow)Lower flow rates enhance ionization efficiency.
Column Temperature 40-50 °CElevated temperature can improve peak shape and reduce backpressure.

MS Parameters (Suggested Starting Conditions):

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions by protonation.
Full MS Scan Range m/z 350-2000Covers the expected mass range for most tryptic peptides.
Full MS Resolution 60,000 - 120,000High resolution is critical for accurate mass determination.
MS/MS Activation HCD or CIDBoth are effective for peptide fragmentation.
Normalized Collision Energy (NCE) 25-30%A good starting point for fragmentation; may require optimization.
MS/MS Resolution 15,000 - 30,000Sufficient for resolving fragment ions.
Data-Dependent Acquisition (DDA) Top 10-20 most intense precursorsTo acquire MS/MS spectra of the most abundant peptides.

Data Analysis and Interpretation

The analysis of the acquired data involves identifying the modified peptide and localizing the modification.

Software: Proteomics software such as Proteome Discoverer™, MaxQuant, or similar platforms capable of handling custom modifications.

Procedure:

  • Define the Modification: In your search software, define the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine modification with its exact mass. The monoisotopic mass of the Fmoc group is 222.0681 Da. The mass of the entire modification needs to be calculated based on the specific amino acid it is attached to.

  • Database Searching: Search the acquired MS/MS spectra against a database containing the expected peptide sequence. Include the custom modification as a variable modification.

  • Manual Validation: Manually inspect the MS/MS spectra of identified modified peptides. Look for:

    • A clear series of b- and y-ions that confirm the peptide backbone sequence.

    • The presence of a neutral loss corresponding to the Fmoc group.

    • Fragment ions that contain the modification, which will have a corresponding mass shift.

The following diagram illustrates the expected fragmentation pattern:

Caption: Predicted b- and y-ion fragmentation of a modified peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal Intensity - Poor ionization- Sample degradation- Insufficient sample concentration- Optimize ESI source parameters.- Ensure proper sample handling and storage.- Increase the amount of sample injected.
Poor Fragmentation - Incorrect collision energy- Stable peptide structure- Perform a collision energy ramp to find the optimal NCE.- Consider alternative fragmentation methods like ETD if available.
Ambiguous Modification Site - Insufficient fragment ions to pinpoint the location- Optimize fragmentation to generate more sequence-conclusive ions.- If possible, analyze synthetic peptides with the modification at known positions.
No Identification of Modified Peptide - Incorrect precursor mass selection- Modification not present- Verify the calculated mass of the modified peptide.- Confirm the successful synthesis of the modified peptide by other means (e.g., MALDI-TOF).

Conclusion

The mass spectrometric analysis of peptides modified with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a critical step in their characterization. While presenting unique challenges due to the bulky and complex nature of the modification, a systematic approach to sample preparation, LC-MS/MS method development, and data analysis can lead to successful identification and sequencing. The protocols and guidelines presented in this application note provide a solid foundation for researchers working with this and similar types of modified peptides. By understanding the fundamental principles of peptide fragmentation and mass spectrometry, scientists can confidently characterize these novel therapeutic candidates.

References

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • Mass spectrometry analysis of C-terminal posttranslational modifications of tubulins. PubMed. [Link]

  • Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Springer Link. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). ResearchGate. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubMed. [Link]

  • Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife. [Link]

  • Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews (RSC Publishing). [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side reactions with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Welcome to the technical support center for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this specialized building block in solid-phase peptide synthesis (SPPS). As a structurally unique amino acid analogue, it offers novel opportunities for peptide modification and drug design, but its distinct properties can also present challenges. This guide is structured to provide both theoretical understanding and practical solutions to help you minimize side reactions and achieve optimal results in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a peptide sequence?

A1: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a valuable building block for introducing a constrained, hydrophilic morpholine scaffold into a peptide backbone. The morpholine moiety is a "privileged structure" in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1][2] The ethyl-carboxy side chain provides a handle for further modifications, such as conjugation to other molecules or for creating branched peptide structures. Its incorporation is particularly relevant in the design of peptide-based therapeutics and probes where modulating the physicochemical properties is crucial for efficacy.[3]

Q2: What are the recommended storage and handling conditions for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine?

A2: Like most Fmoc-protected amino acids, it is recommended to store 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in a cool, dry, and dark place, preferably at 2-8°C. The compound should be kept in a tightly sealed container to prevent moisture absorption, which can affect its stability and performance in coupling reactions. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Which coupling reagents are most effective for this building block?

A3: Due to the potential for steric hindrance from the morpholine ring, robust coupling reagents are recommended. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an activating agent like ethyl cyanohydroxyiminoacetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) is a good starting point. For particularly difficult couplings, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or immonium-based reagents can be more effective.[4] Optimization of coupling conditions, including reagent equivalents and reaction time, may be necessary.

Q4: Is the morpholine ring stable throughout the standard Fmoc-SPPS cycles?

A4: The morpholine ring is generally stable under the standard conditions of Fmoc-SPPS, which involve repeated treatments with a mild base (for Fmoc deprotection) and acids (for cleavage from some resins). However, prolonged exposure to strong acids during final cleavage from the resin should be monitored, as with any peptide. The pKa of morpholine is around 8.3-8.7, which makes it relatively stable to the basic conditions used for Fmoc removal.[2][5]

II. Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that you may encounter during the synthesis of peptides containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Problem 1: Low Coupling Efficiency and Incomplete Reactions

A common challenge with non-standard amino acid analogues is achieving complete coupling. If you observe a significant amount of unreacted amine on your resin after coupling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (e.g., a strong positive Kaiser test), consider the following troubleshooting steps.

Causality: The bulky nature of the substituted morpholine ring can sterically hinder its approach to the free amine on the growing peptide chain, leading to slower reaction kinetics compared to standard amino acids.

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • Increase the equivalents of the amino acid and coupling reagents.

    • Extend the coupling reaction time.

    • Consider using a more potent coupling reagent system.

    Coupling Reagent SystemEquivalents (AA:Reagent:Base)Recommended SolventTypical Reaction Time
    DIC / Oxyma3:3:6 (DIPEA)DMF or NMP2-4 hours
    HBTU / HOBt / DIPEA3:3:6DMF or NMP2-4 hours
    PyBOP / DIPEA3:3:6DMF or NMP1-3 hours
    HATU / DIPEA3:3:6DMF or NMP1-3 hours
  • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to drive the reaction to completion.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test or a quantitative test like the chloranil test to monitor the disappearance of the free amine. Continue the coupling reaction until the test is negative.

G start Positive Kaiser Test After Coupling reagent Increase Equivalents of AA & Coupling Reagents start->reagent Step 1 time Extend Coupling Time (e.g., to 4h) reagent->time Step 2 double_couple Perform a Double Coupling time->double_couple Step 3 check Re-run Kaiser Test double_couple->check stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) stronger_reagent->check check->stronger_reagent Still Positive success Proceed to Deprotection check->success Negative failure Consult Further / Sequence-Specific Issues check->failure Persistently Positive

Caption: Competing reaction pathways after carboxyl activation.

Problem 3: Common SPPS Side Reactions

While 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is not an amino acid in the traditional sense, its incorporation can still be subject to common SPPS side reactions, particularly those involving adjacent amino acid residues.

  • Diketopiperazine (DKP) Formation: This can occur after the deprotection of the second amino acid in the sequence, leading to cleavage of the dipeptide from the resin. [6]The use of a less basic deprotection agent like morpholine (in place of piperidine) has been shown to minimize DKP formation. [7]* Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a five-membered succinimide ring, especially during Fmoc deprotection. Again, using morpholine for deprotection can reduce the occurrence of this side reaction compared to piperidine. [7] Solution: For sequences prone to these side reactions, consider using a 20-50% solution of morpholine in DMF for the Fmoc deprotection step. [6][7]This is a greener and often milder alternative to the standard 20% piperidine in DMF.

III. Analytical Methods for Quality Control

To ensure the integrity of your synthesis, rigorous analytical monitoring is essential.

  • HPLC: Use reverse-phase HPLC to check the purity of the crude peptide after cleavage. The appearance of multiple peaks can indicate incomplete reactions or the presence of side products.

  • Mass Spectrometry (LC-MS): This is crucial for identifying the mass of the desired product and any byproducts. When troubleshooting, compare the observed masses with the theoretical masses of potential side products like the lactam-capped peptide.

  • NMR Spectroscopy: For detailed structural characterization of the purified peptide or any isolated side products, 1D and 2D NMR spectroscopy can provide definitive structural information.

By understanding the unique chemical properties of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine and anticipating potential challenges, you can optimize your synthetic protocols to successfully incorporate this valuable building block into your target peptides.

IV. References

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • National Center for Biotechnology Information. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubChem. Retrieved from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 176-190. [Link]

  • Lecerf-Schmidt, F., et al. (2015). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering, 3(10), 2344-2349. [Link]

  • Wang, Y., et al. (2023). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 234, 115568. [Link]

  • Subirós-Funosas, R., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(13), 4928–4937. [Link]

  • Contino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2259–2283. [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Nowick Laboratory. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5911-5919. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Singh, A., & Meher, R. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, e202301889. [Link]

  • ResearchGate. (2006). (PDF) Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Direct drug analysis from oral fluid using medical swab touch spray mass spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Aspartimide Formation in Peptides with Morpholine Residues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for preventing a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for preventing aspartimide formation in peptide synthesis, with a special focus on sequences containing morpholine residues. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your peptide synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a critical issue in peptide synthesis?

Aspartimide formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy.[1] It occurs when the backbone amide nitrogen, C-terminal to an aspartic acid (Asp) residue, attacks the side-chain β-carboxyl group of the Asp.[2] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate.[3]

This side reaction is highly problematic for several reasons:

  • Yield Reduction: It directly consumes the desired peptide, lowering the overall yield.[1]

  • Purification Complexity: The aspartimide intermediate can undergo further reactions. Under basic conditions, such as during Fmoc deprotection with piperidine, the ring can be opened by the base to form α- and β-piperidide adducts.[4] Hydrolysis of the aspartimide ring leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[1] These byproducts often have similar chromatographic properties to the target peptide, making purification difficult and costly.

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp isomers, which are difficult to separate from the desired L-Asp peptide.[1]

Q2: How does the amino acid sequence, particularly the residue following Aspartic Acid, influence aspartimide formation?

The propensity for aspartimide formation is strongly dependent on the amino acid residue (Xaa) at the C-terminal side of the Asp residue (the Asp-Xaa motif). The reaction is most prevalent when Xaa is Glycine (Gly), due to its lack of steric hindrance, which allows for easier formation of the cyclic intermediate.[2] Other residues that are known to promote this side reaction include Asp, Asparagine (Asn), Arginine (Arg), and Serine (Ser).[1]

Q3: What is the role of morpholine in Fmoc deprotection and how does it affect aspartimide formation?

Morpholine is used as a weaker base alternative to piperidine for the removal of the Fmoc protecting group.[2] The primary driver for base-catalyzed aspartimide formation is the deprotonation of the backbone amide nitrogen.[5] Piperidine, with a pKa of its conjugate acid around 11.1, is a relatively strong base and readily promotes this deprotonation.[5] Morpholine is a less nucleophilic and weaker base (pKa of its conjugate acid is ~8.4), which results in a significantly lower rate of aspartimide formation.[1][5] This makes it a "greener" and often safer alternative for sequences prone to this side reaction.[2]

Q4: Are there any drawbacks to using morpholine for Fmoc deprotection?

Yes, while morpholine is effective at reducing aspartimide formation, its lower basicity can sometimes lead to incomplete Fmoc deprotection, especially for sterically hindered amino acids or within aggregating sequences.[1] This can result in deletion sequences where one or more amino acids are missing from the final peptide. Therefore, the deprotection time may need to be extended, or a stronger base might be necessary for certain coupling steps.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant aspartimide-related impurities detected by HPLC/MS despite using morpholine. 1. Elevated Temperature: Aspartimide formation is accelerated at higher temperatures. 2. Prolonged Exposure to Basic Conditions: Even with a weaker base like morpholine, extended reaction times can lead to byproduct formation. 3. Highly Susceptible Sequence: The Asp-Gly motif is particularly prone to this side reaction.1. Reduce Temperature: Perform the synthesis at room temperature. 2. Optimize Deprotection Time: Use the minimum time required for complete Fmoc removal. Monitor deprotection completion with a test cleavage. 3. Incorporate Backbone Protection: For extremely sensitive sequences, use an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to completely block the reaction site.[6]
Deletion sequences observed in the final product after using morpholine. Incomplete Fmoc Deprotection: The lower basicity of morpholine may not be sufficient to completely remove the Fmoc group from all peptide chains.1. Increase Deprotection Time: Extend the morpholine treatment time (e.g., from 10 minutes to 15-20 minutes). 2. Increase Morpholine Concentration: A higher concentration of morpholine (e.g., 50-60% in DMF) can improve deprotection efficiency.[2] 3. Strategic Use of a Stronger Base: For difficult couplings, consider a single deprotection step with a stronger base like piperidine, immediately followed by the coupling of the next amino acid.
Low coupling efficiency after a morpholine deprotection step. Residual Morpholine: Inadequate washing after deprotection can leave residual morpholine, which can neutralize the incoming activated amino acid.Thorough Washing: Ensure extensive washing of the resin with DMF (at least 5-7 times) after the morpholine deprotection step and before the next coupling.

Data Summary

The choice of base for Fmoc deprotection has a significant impact on the extent of aspartimide formation, especially at elevated temperatures. The following table summarizes a comparative study on a model peptide, highlighting the effectiveness of morpholine.

Deprotection BaseTemperature% Aspartimide FormationReference
PiperidineRoom Temp.9.2%[5]
MorpholineRoom Temp.1.2%[5]
Piperidine45 °C>70%[5]
Morpholine45 °C4.3%[5]

Visualizing the Mechanism and Prevention Strategies

Aspartimide Formation Pathway

Peptide Peptide with Asp(OR)-Xaa Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Deprotonated->Aspartimide Intramolecular Attack Byproducts Mixture of α/β-peptides, piperidides, and racemized products Aspartimide->Byproducts Hydrolysis / Aminolysis

Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent side products.

Prevention Strategies Workflow

Start Asp-containing Peptide Synthesis Decision Is the sequence prone to aspartimide formation? Start->Decision Strategy1 Strategy 1: Weaker Base (e.g., Morpholine) Decision->Strategy1 Yes Strategy2 Strategy 2: Backbone Protection (e.g., Dmb-Gly Dipeptide) Decision->Strategy2 Yes (High Risk) Strategy3 Strategy 3: Additives (e.g., HOBt, Oxyma) Decision->Strategy3 Yes End Target Peptide Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.

Experimental Protocols

Protocol 1: Fmoc Deprotection using Morpholine

This protocol is recommended for sequences known to be susceptible to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 40-50% morpholine in DMF (v/v).

  • Fmoc Removal: Drain the DMF from the swelled resin. Add the morpholine/DMF solution to the resin and agitate for 10-15 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of morpholine.

  • Confirmation (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This method offers complete prevention of aspartimide formation at the Asp-Gly linkage.[7]

  • Resin Preparation: Ensure the N-terminal Fmoc group of the growing peptide chain is removed and the resin is washed as per standard procedures.

  • Dipeptide Activation:

    • Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 to 2 equivalents relative to resin substitution) and a coupling agent such as HCTU or HATU (1.5 to 2 equivalents) in DMF.

    • Add a tertiary base like DIPEA (3 to 4 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling to the secondary amine of the Dmb-protected glycine.

  • Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids. The Dmb group will be removed during the final TFA cleavage step.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 3-11. [Link]

  • Mthembu, S. N., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Packman, L. C. (1996). The use of 2,4-dimethoxybenzyl (Dmb) as a backbone-protecting group in solid-phase peptide synthesis. Tetrahedron Letters, 37(42), 7527-7530. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Palasek, S. A., et al. (2007). Limiting Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 9(16), 3113-3116. [Link]

  • Lauer, J. L., et al. (1993). The influence of the C-terminal residue on the extent of aspartimide formation during Fmoc-solid phase peptide synthesis. International journal of peptide and protein research, 42(1), 55-62. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigation of Diketopiperazine (DKP) Formation with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the novel building block, 4-Fmoc-3-(2-carboxy-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the novel building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (Fmoc-Mce-OH), into their synthetic workflows. Our focus is to provide in-depth troubleshooting and preventative strategies for a common and often yield-limiting side reaction: diketopiperazine (DKP) formation.

The unique conformational constraints of the morpholine scaffold in Fmoc-Mce-OH can present specific challenges. This guide provides a scientifically grounded, question-and-answer framework to help you understand the root causes of DKP formation and implement field-proven solutions to ensure the integrity and yield of your target peptide.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is diketopiperazine (DKP) formation, and why is it a concern when using Fmoc-Mce-OH?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in the N-terminal dipeptide segment of a growing peptide chain attached to a solid support.[1][2] After the Fmoc group is removed from the second amino acid (let's call it AA2), the newly liberated N-terminal amine can attack the ester bond that links the first amino acid (AA1, in this case, Mce) to the resin. This reaction cleaves the dipeptide from the resin, forming a stable, six-membered cyclic dipeptide, the diketopiperazine.

This is a major concern for two primary reasons:

  • Yield Loss: The DKP, along with the dipeptide it was formed from, is washed away from the resin. This leads to a truncated sequence and a significant, often drastic, reduction in the final yield of your desired full-length peptide.[3] In many cases, this cleavage is so efficient it's termed "traceless" DKP formation, as you see a very low yield but no obvious impurity in the final crude product, making it difficult to diagnose.[4][5]

  • Purification Complexity: If the DKP formation occurs later in the synthesis (less common but possible), it can generate a difficult-to-remove impurity, complicating the downstream purification process.

The building block Fmoc-Mce-OH, as a secondary amino acid analogue, is particularly susceptible. Secondary amines, like the one in the morpholine ring, are known to increase the propensity for DKP formation.[4][6] The conformation of the morpholine ring may pre-organize the dipeptide into a geometry that favors the back-biting cyclization reaction.

Q2: At which specific step of my synthesis is DKP formation most likely to occur?

A2: The highest risk of DKP formation is immediately following the Fmoc-deprotection of the second amino acid coupled to your Mce-resin.

Let's visualize the critical sequence of events:

  • Step 1 (Coupling AA1): You successfully couple Fmoc-Mce-OH to the resin.

  • Step 2 (Deprotection AA1): You remove the Fmoc group from Mce-Resin.

  • Step 3 (Coupling AA2): You couple the next amino acid, Fmoc-AA2-OH, to form Fmoc-AA2-Mce-Resin.

  • Step 4 (Deprotection AA2 - CRITICAL STEP): You remove the Fmoc group from AA2 using a base like piperidine. This generates H-AA2-Mce-Resin. At this moment, the free N-terminal amine of AA2 is in close proximity to the ester linkage of the Mce residue to the resin. The basic conditions used for deprotection can catalyze the intramolecular attack, leading to DKP formation and cleavage from the resin.[6][7]

The process is illustrated in the diagram below.

DKP_Formation cluster_synthesis Solid-Phase Synthesis Workflow cluster_reaction Side Reaction Pathway Resin Solid Support (e.g., Wang Resin) MceResin Fmoc-Mce-Resin Resin->MceResin 1. Couple Fmoc-Mce-OH DeprotMce H-Mce-Resin MceResin->DeprotMce 2. Fmoc Deprotection Dipeptide Fmoc-AA2-Mce-Resin DeprotMce->Dipeptide 3. Couple Fmoc-AA2-OH FreeDipeptide H-AA2-Mce-Resin (DKP Precursor) Dipeptide->FreeDipeptide 4. Fmoc Deprotection (CRITICAL STEP) DKP DKP Product (Cleaved from Resin) FreeDipeptide->DKP TruncatedResin Truncated Resin Troubleshooting_Workflow start Start Synthesis: Fmoc-Mce-OH check_dkp Problem Observed? (Low Yield / DKP Impurity) start->check_dkp node_resin Action 1: Switch Resin (e.g., Wang to 2-CTC) check_dkp->node_resin Yes success Synthesis Successful check_dkp->success No re_evaluate Re-evaluate Synthesis node_resin->re_evaluate Implement & Run node_deprot Action 2: Modify Deprotection (e.g., 2% DBU / 5% Piperazine) re_evaluate2 re_evaluate2 node_deprot->re_evaluate2 Re-evaluate node_dipeptide Action 3: Use Dipeptide Block (Couple Fmoc-AA2-Mce-OH) node_dipeptide->success Implement & Run re_evaluate->node_deprot Problem Persists re_evaluate->success Problem Solved re_evaluate2->node_dipeptide Problem Persists re_evaluate2->success Problem Solved

Sources

Optimization

optimizing coupling efficiency of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

An Application Scientist's Guide to Optimizing Coupling Efficiency of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Introduction to a Challenging Building Block 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing Coupling Efficiency of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Introduction to a Challenging Building Block

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a non-proteinogenic amino acid analogue valued in drug discovery for its unique conformational properties. As a secondary amine incorporated within a morpholine ring, and possessing a bulky side chain, it presents a significant steric challenge during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical support framework for researchers to diagnose and overcome issues related to its inefficient coupling.

Below is the chemical structure of the building block . The steric hindrance arises from the substitution on the morpholine ring and the adjacent Fmoc protecting group.

Caption: Chemical structure of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: Why is my coupling reaction with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine failing or showing low yield?

A: The primary cause is steric hindrance. The bulky morpholine ring, combined with the large Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this energy barrier, leading to incomplete reactions.[1][2]

Q2: What are the best coupling reagents for this type of hindered amino acid?

A: For sterically demanding couplings, high-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended. Reagents like HATU , HCTU , and COMU are superior choices over standard carbodiimides (e.g., DIC) because they form highly reactive activated esters.[3][4] HATU, for instance, generates OAt-esters, which are more reactive than the OBt-esters formed by HBTU or TBTU.

Q3: Can I just extend the coupling time to improve efficiency?

A: Yes, extending the reaction time is a valid strategy. For a difficult residue like this, a "double coupling" protocol—where the coupling step is performed twice back-to-back—is often necessary. A single, prolonged coupling may also be effective, but a fresh addition of reagents in a second coupling ensures a higher concentration of the active species.

Q4: Are there any specific side reactions to watch out for?

A: With prolonged coupling times and highly reactive reagents, the main risk is racemization, although this specific building block is a secondary amine and thus not chiral at the alpha-carbon in the same way as a standard amino acid. A more pertinent risk with uronium reagents like HBTU or HATU, if used in large excess, is the potential for guanidinylation of the N-terminal amine, which terminates the peptide chain. Using phosphonium reagents like PyBOP or PyAOP can circumvent this specific side reaction.

Q5: How do I know if the coupling has been successful before proceeding to the next step?

A: An in-process control test is critical. The Kaiser test (or ninhydrin test) is the standard method for detecting free primary amines on the resin. However, since you are coupling to a secondary amine on the resin in the preceding step, the Kaiser test will be negative (colorless). After coupling the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, you must deprotect the Fmoc group to reveal a new N-terminal amine, which should then give a positive (blue) Kaiser test result. A negative result after this deprotection indicates a failed coupling.

In-Depth Troubleshooting Guides

Problem: Persistently Low Coupling Efficiency Detected

You have performed a coupling cycle, and subsequent analysis (e.g., a test cleavage and LC-MS analysis) shows a significant amount of the deletion sequence lacking the morpholine residue.

Logical Troubleshooting Workflow

The following decision tree outlines a systematic approach to resolving low coupling efficiency.

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_solvent Solvent System start Low Coupling Yield Detected reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check dic_hob_t Using DIC/HOBt? reagent_check->dic_hob_t conditions_check Step 2: Modify Reaction Conditions double_couple Implement Double Coupling conditions_check->double_couple solvent_check Step 3: Change Solvent System dmf_check Using DMF? solvent_check->dmf_check final_check Step 4: Re-evaluate & Cleave hbtu_tbtu Using HBTU/TBTU? dic_hob_t->hbtu_tbtu No hatu_hctu Upgrade to HATU, HCTU, or COMU dic_hob_t->hatu_hctu Yes hbtu_tbtu->conditions_check No (Already using a strong reagent) hbtu_tbtu->hatu_hctu Yes hatu_hctu->conditions_check extend_time Increase Reaction Time (2-4 hours per coupling) double_couple->extend_time increase_temp Increase Temperature (e.g., to 40-50°C) extend_time->increase_temp increase_temp->solvent_check dmf_check->final_check No (Already using NMP) nmp_switch Switch to NMP dmf_check->nmp_switch Yes nmp_switch->final_check

Caption: Troubleshooting decision tree for low coupling efficiency.

Causality and Rationale
  • Reagent Potency: The activation of the carboxylic acid is the first and most critical step.[3] Carbodiimides like DIC require an additive such as HOBt or Oxyma to form an active ester.[5] While effective for many amino acids, this two-step activation can be too slow for hindered systems. Uronium/aminium reagents like HATU are "pre-packaged" with the activating agent (HOAt), leading to faster formation of a more reactive species, which is necessary to overcome the high activation energy of the sterically hindered coupling.[6]

  • Reaction Kinetics: Chemical reactions are governed by concentration, time, and temperature.

    • Double Coupling: This tactic directly addresses the issue of reagent depletion and ensures the reaction is driven to completion by re-introducing the activated amino acid at a high concentration.

    • Extended Time: Allows more opportunities for the reactants to achieve the correct orientation for reaction, which is a low-probability event in a sterically crowded environment.

    • Increased Temperature: Provides the necessary energy to overcome the steric repulsion barrier, increasing the reaction rate. Microwave-assisted synthesis is an excellent application of this principle, significantly shortening reaction times.[1]

  • Solvent Effects: Peptide aggregation on the solid support can dramatically reduce coupling efficiency by making the N-terminal amine inaccessible.[7][8] N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in preventing aggregation due to its better solvating properties for growing peptide chains.[8]

Data Summary: Choosing Your Coupling Reagent

The selection of the right coupling reagent is the most critical decision. The table below summarizes the properties of common reagents for this application.

Reagent ClassExamplesStrengthsWeaknessesRecommendation for Morpholine Derivative
Carbodiimide DIC (+ HOBt/Oxyma)Low cost, simple byproducts.Slower activation, risk of N-acylurea formation, lower efficiency for hindered couplings.[3]Not Recommended
Phosphonium PyBOP, PyAOPHigh efficiency, no risk of guanidinylation.Byproducts can be difficult to remove.Good Alternative
Uronium/Aminium (HOBt-based) HBTU, TBTUWidely used, good efficiency for standard couplings.[3]Less reactive than HOAt-based reagents; risk of guanidinylation.Acceptable, but not optimal.
Uronium/Aminium (HOAt/Oxyma-based) HATU, HCTU, COMU Highest reactivity , low racemization, ideal for hindered couplings.[7]Higher cost; risk of guanidinylation.Highly Recommended

Experimental Protocols

Protocol 1: Optimized Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

This protocol is designed for maximum efficiency in incorporating the title compound.

Prerequisites:

  • Solid-phase peptide synthesis vessel containing resin with a free N-terminal amine.

  • Ensure all solvents (DMF or NMP) are of high purity and amine-free.[9]

Reagents:

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • High-purity DMF or NMP.

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF (2 x 10 min).[9][10]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve 4-Fmoc-3-(2-carboxy-ethyl)-morpholine and HATU in DMF.

    • Add DIPEA to the solution. The solution will typically change color.

    • Allow the mixture to pre-activate for 2-5 minutes. Rationale: This ensures the formation of the highly reactive OAt-ester before introduction to the resin, maximizing its effective concentration.[6]

  • First Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Intermediate Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling):

    • Repeat steps 2 and 3, preparing a fresh solution of activated amino acid and adding it to the same resin.

    • Agitate for an additional 2 hours.

  • Final Wash and Capping (Optional):

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

    • If you suspect any unreacted sites remain, you can "cap" them using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.

  • Confirmation:

    • Take a small sample of the resin, perform an Fmoc deprotection, and then run a Kaiser test. A strong positive blue result indicates the presence of the newly coupled morpholine derivative's free amine, signifying a successful coupling.

Mechanism Overview: HATU-mediated Coupling

The diagram below illustrates the key steps in the activation and coupling process.

G compound R-COOH (Morpholine Derivative) carboxylate R-COO⁻ (Carboxylate) compound->carboxylate + Base base Base (DIPEA) base->carboxylate hatu HATU active_ester Highly Reactive OAt-Active Ester hatu->active_ester carboxylate->active_ester + HATU urea Tetramethylurea (Byproduct) active_ester->urea releases peptide_bond Peptide Bond Formed R-CO-NH-Resin active_ester->peptide_bond + H₂N-Resin (Aminolysis) resin H₂N-Resin resin->peptide_bond

Caption: Simplified mechanism of HATU-mediated peptide coupling.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2019). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Biotage. Optimizing Peptide Coupling: Key Techniques. [Link]

  • ACS Publications. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Sci-Hub. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Yield in the Synthesis of Morpholine-Containing Peptides

Welcome to the technical support center for the synthesis of morpholine-containing peptides. This guide is designed for researchers, chemists, and drug development professionals who are incorporating morpholine-based ami...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of morpholine-containing peptides. This guide is designed for researchers, chemists, and drug development professionals who are incorporating morpholine-based amino acids into their peptide sequences. The unique properties that make morpholine a valuable scaffold in medicinal chemistry can also introduce specific challenges during solid-phase peptide synthesis (SPPS).[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues leading to poor synthesis yields.

Section 1: Foundational Challenges & FAQs

Q1: Why is the synthesis of morpholine-containing peptides often associated with low yields?

The primary challenge stems from the fact that morpholine-containing amino acids are N-substituted and often sterically hindered. This structural feature can lead to several downstream problems during standard SPPS protocols:

  • Reduced Coupling Efficiency: The bulky morpholine ring can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the free amine of the resin-bound peptide chain. This steric hindrance slows down the rate of amide bond formation, often resulting in incomplete coupling.[5][6] Inefficient coupling is a cumulative problem; even a 1% failure at each step can drastically reduce the overall yield of a long peptide.[7]

  • Peptide Aggregation: The incorporation of heterocyclic scaffolds can sometimes alter the solvation properties of the growing peptide chain. While morpholine is generally considered to improve solubility, certain sequences can still be prone to aggregation on the solid support, hiding the reactive amine terminus and preventing efficient coupling or deprotection.[8]

  • Side Reactions: While morpholine itself is relatively stable, the altered reactivity of the adjacent peptide bond can sometimes influence common SPPS side reactions.[9][10]

Q2: What are the first steps I should take to diagnose the cause of a low yield?

A systematic approach is crucial. Before re-synthesizing the entire peptide, perform these diagnostic checks:

  • Analyze the Crude Product: Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze the crude peptide cleaved from the resin. This is the most critical step.

    • Expected Mass Not Found: This suggests a catastrophic failure early in the synthesis, such as a complete failure to couple the first morpholine-containing residue.

    • Multiple Peaks, Many with Lower Masses: This typically points to deletion sequences, which are a direct result of incomplete coupling at one or more steps. The mass difference between major peaks can often pinpoint which amino acid failed to couple.

    • Presence of Unexpected Adducts: Look for masses corresponding to protecting groups that failed to cleave or modifications from scavengers in the cleavage cocktail.

  • Review Your Synthesis History: Check the records from your synthesizer or your manual synthesis notes. Were there any warnings or failed steps indicated by monitoring methods like the Kaiser test?

  • Isolate the Problematic Step: If the mass spectrum shows a major deletion sequence right after the morpholine residue was supposed to be added, you have isolated the problem to that specific coupling step.

The following diagram outlines a general troubleshooting workflow.

TroubleshootingWorkflow Start Poor Crude Yield & Purity Analyze Analyze Crude Peptide (HPLC & Mass Spec) Start->Analyze NoProduct Major Product Not Found Analyze->NoProduct Is expected mass present? DeletionSeq Deletion Sequences Present? NoProduct->DeletionSeq Yes EarlyTruncation Early Synthesis Truncation NoProduct->EarlyTruncation No CouplingFailure Incomplete Coupling (Primary Suspect) DeletionSeq->CouplingFailure Yes DeprotectionFailure Incomplete Deprotection DeletionSeq->DeprotectionFailure No, check for capped sequences SideReactions Side Reactions or Cleavage Issues CouplingFailure->SideReactions If coupling appears complete

Caption: General workflow for troubleshooting poor peptide synthesis yield.

Section 2: Specific Troubleshooting Guides

Issue 1: Low Coupling Efficiency of the Morpholine-Amino Acid

Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to the peptide sequence lacking the morpholine-containing amino acid (a "deletion sequence").

Causality: The N-substituted nature of the morpholine-amino acid makes it less reactive than a primary amine-containing amino acid. The steric bulk of the morpholine ring further hinders the reaction. Standard coupling conditions that are sufficient for other amino acids may not achieve >99% completion for this sterically demanding residue.[11]

Solutions:

  • Extend Coupling Time & Double Couple: This is the simplest and often most effective solution.

    • Rationale: Allowing more time for the reaction to proceed can compensate for the slower reaction kinetics. A second, fresh application of the activated amino acid ensures that any remaining free amines are targeted.

    • Protocol: See "Protocol 1: Double Coupling for Sterically Hindered Residues" below.

  • Choose a More Potent Coupling Reagent: If double coupling is insufficient, a stronger activation agent is needed.

    • Rationale: Standard reagents like HBTU/HOBt may not be potent enough to overcome the steric hindrance. Reagents based on immonium or phosphonium salts are generally more reactive.

    • Recommendations: See the table below for a comparison of common coupling reagents.

Coupling ReagentTypeRecommended for Morpholine-AA?Rationale & Comments
DIC/HOBt CarbodiimideSometimes effectiveA classic, cost-effective choice. May require longer reaction times.
HBTU/HATU Aminium/UroniumOften requires optimizationStandard reagents. HATU is generally more potent than HBTU and is preferred for difficult couplings.
PyBOP/PyAOP PhosphoniumRecommended Highly reactive reagents known to be effective for sterically hindered and N-methylated amino acids.[12]
COMU UroniumHighly Recommended One of the most powerful coupling reagents, showing high efficiency and low racemization, particularly for difficult sequences.
  • Increase Reagent Concentration: Using a more concentrated solution of the amino acid and coupling reagent can increase the reaction rate.[13]

    • Rationale: Le Chatelier's principle. Increasing the concentration of reactants drives the equilibrium towards the product (the coupled peptide).

    • Action: Instead of a standard 0.2 M concentration, try increasing to 0.4 M or 0.5 M for the morpholine-amino acid coupling step.

Protocol 1: Double Coupling for Sterically Hindered Residues

This protocol assumes a standard Fmoc-based solid-phase synthesis workflow.

  • Initial Coupling:

    • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF (3x) and DCM (2x) to remove all traces of the deprotection solution.[14]

    • Prepare the activated morpholine-amino acid solution (e.g., 4 equivalents of amino acid, 3.95 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF).

    • Add the solution to the resin and allow it to react for the standard coupling time (e.g., 45-60 minutes).

  • Intermediate Wash & Monitoring (Optional but Recommended):

    • Drain the reaction vessel.

    • Take a small sample of the resin beads for a Kaiser test. A positive (blue/purple) result confirms the presence of unreacted primary amines and the need for a second coupling.

    • Wash the bulk resin with DMF (3x).

  • Second Coupling (Double Couple):

    • Prepare a fresh solution of the activated morpholine-amino acid as in step 1.

    • Add this fresh solution to the resin and allow it to react for an additional 45-60 minutes.

  • Final Wash & Confirmation:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (2x).

    • Perform a final Kaiser test on a small sample of beads. The result should be negative (yellow/colorless), indicating a complete reaction. If it is still positive, a capping step may be required to terminate the unreacted chains.

Issue 2: Side Reactions Promoted by Deprotection Conditions

Symptom: You observe the correct mass for your peptide, but the yield is low, and purification is difficult. You may also see side products with the same mass (isomers) or masses corresponding to diketopiperazine formation if the morpholine residue is near the N-terminus.

Causality: The standard deprotection reagent for Fmoc-SPPS is 20% piperidine in DMF. While effective, piperidine is a strong base that can promote side reactions. Recent studies have shown that morpholine itself can be an excellent reagent for Fmoc removal, offering a "greener" and potentially milder alternative that can suppress certain side reactions.[9][10]

  • Aspartimide Formation: For sequences containing aspartic acid, the basic conditions of Fmoc removal can lead to the formation of a five-membered ring aspartimide intermediate, which can then open to form a mixture of α- and β-aspartyl peptides. Using morpholine for deprotection has been shown to significantly reduce this side reaction.[10]

  • Diketopiperazine (DKP) Formation: If the morpholine-amino acid is the second or third residue, the N-terminal di- or tripeptide can be susceptible to cyclization and cleavage from the resin during Fmoc deprotection. Morpholine as a deprotection agent has also been shown to minimize DKP formation.[9][10]

Solution:

  • Switch to a Morpholine-Based Deprotection Reagent:

    • Rationale: Morpholine is a weaker base than piperidine, which can disfavor the mechanisms of certain side reactions. Studies have demonstrated its efficacy in removing the Fmoc group cleanly while minimizing byproducts.[9][10]

    • Protocol: Prepare a solution of 40-50% morpholine in DMF. Use this solution in place of your standard 20% piperidine/DMF for all Fmoc deprotection steps. The deprotection time may need to be slightly extended; monitor the first deprotection step by UV to determine the optimal time.

The following diagram illustrates how morpholine can be used in two distinct roles within the SPPS cycle.

MorpholineRoles cluster_0 SPPS Cycle Deprotection Fmoc Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Step Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection MorpholineBuildingBlock Morpholine-Amino Acid (Building Block) MorpholineBuildingBlock->Coupling Incorporated during Coupling Step MorpholineReagent 40-50% Morpholine in DMF (Deprotection Reagent) MorpholineReagent->Deprotection Used as Reagent

Caption: Dual roles of morpholine in SPPS.

Section 3: Purification & Final Considerations

Q3: My yield after cleavage is acceptable, but I'm losing a lot of product during HPLC purification. What can I do?

Causality: The morpholine moiety imparts a specific polarity and basicity to the peptide, which can affect its solubility and chromatographic behavior.

  • Solubility Issues: The peptide may be poorly soluble in standard HPLC solvents (water/acetonitrile). A hazy or precipitated sample injection will lead to poor peak shape and low recovery.

  • Atypical Retention: The basic nitrogen in the morpholine ring (pKa ~8.5) can interact with free silanol groups on the silica-based C18 column, leading to peak tailing and broadening.

Solutions:

  • Optimize the Solubilization of the Crude Peptide:

    • Before injection, try dissolving the crude peptide in a stronger solvent. Adding a small amount of acetic acid, formic acid, or even DMSO to the initial solution can help dissolve aggregation-prone peptides.

  • Modify HPLC Mobile Phases:

    • Increase TFA Concentration: Increase the concentration of trifluoroacetic acid (TFA) in your mobile phases from the standard 0.1% to 0.15% or even 0.2%. The additional acid will ensure the morpholine nitrogen is fully protonated, minimizing interactions with the column and improving peak shape.

    • Use a Different Ion-Pairing Agent: In some cases, switching to formic acid (0.1%) as the ion-pairing agent can provide different selectivity and better peak shape.

By systematically diagnosing the point of yield loss and applying these targeted solutions, you can significantly improve the success rate of your morpholine-containing peptide syntheses.

References

  • Antimicrobial Functionalized Mesoporous Silica FDU-12 Loaded with Bacitracin. MDPI. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis.Google Patents.
  • Method for synthesizing peptide containing n-substituted amino acid.Google Patents.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. NIH. Available at: [Link]

  • Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. PubMed. Available at: [Link]

  • Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. ACS Publications. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

  • Side reactions in peptide synthesis. ResearchGate. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis.Nowick Laboratory.
  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

  • Solid phase peptide synthesis help. Reddit. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. Available at: [Link]

  • What do you do when your peptide synthesis fails? Biotage. Available at: [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry.Google Patents.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

Sources

Optimization

impact of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine on peptide aggregation

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This document provides in-depth guidance, troubleshooting protocols, and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions for researchers, chemists, and drug development professionals utilizing this novel amino acid derivative to overcome challenges associated with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Challenge of Peptide Aggregation

During SPPS, the elongation of a peptide chain on a solid support can lead to self-association and the formation of stable secondary structures, most notably intermolecular β-sheets.[1] This process, known as aggregation, renders the N-terminus of the growing peptide inaccessible, which severely hampers coupling and deprotection steps, leading to low yields, failed syntheses, and difficult purifications.[2] Sequences rich in hydrophobic residues (Val, Ile, Leu) are especially prone to aggregation.[1][3]

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a specialized building block designed to mitigate these issues. By incorporating a morpholine ring into the peptide backbone, it acts as a "structure-disrupting" element. The rigid, non-planar morpholine moiety introduces a conformational "kink," analogous to a pseudoproline, which sterically interferes with the hydrogen bonding required for β-sheet formation.[4][5] This maintains the peptide chain in a more solvated and reactive state, facilitating successful synthesis of otherwise "difficult" sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 4-Fmoc-3-(2-carboxy-ethyl)-morpholine prevents peptide aggregation?

A1: The core of its function lies in conformational disruption. The morpholine ring, when incorporated into the peptide backbone, introduces a rigid bend or "kink". This kink sterically prevents the linear, planar alignment of peptide chains that is necessary for the formation of intermolecular hydrogen bonds, which are the foundation of β-sheet structures.[4][5] By breaking up these secondary structures, the peptide chains remain better solvated and accessible for subsequent coupling and deprotection reactions.

cluster_0 Standard Peptide Chains (Aggregation Prone) cluster_1 Peptide with Morpholine Derivative P1 ---Ala-Val-Leu-Ile--- P2 ---Ala-Val-Leu-Ile--- P1->P2 H-Bonds P3 ---Ala-Val-Leu-Ile--- P2->P3 H-Bonds Agg β-Sheet Aggregate (Insoluble) P2->Agg M1 ---Ala-Val-(Morpholine)-Ile--- M2 ---Ala-Val-Leu-Ile--- M1->M2 Steric Hindrance (No H-Bonds) Solv Improved Solvation (Synthesis Proceeds) M1->Solv start Synthesis Failure or 'Difficult Sequence' Identified strategy Incorporate Morpholine Derivative into Peptide Backbone start->strategy coupling Perform Coupling Reaction (See Protocol 1) strategy->coupling test Check Coupling Completion (TNBS Test) coupling->test incomplete Coupling Incomplete test->incomplete Positive complete Coupling Complete test->complete Negative troubleshoot Troubleshoot: 1. Extend Time 2. Use HATU 3. Double Couple incomplete->troubleshoot troubleshoot->coupling Re-attempt proceed Proceed with Synthesis (Next Deprotection/Coupling) complete->proceed final Successful Synthesis of Modified Peptide proceed->final

Caption: Troubleshooting workflow for coupling the morpholine derivative.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • PubChem. (n.d.). Morpholine-3-carboxylic acid (2-methoxy-ethyl)-amide. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Fmoc-3-(1-Morpholinyl)-L-Ala-OH. Retrieved from PubChem. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from Biotage website. [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from Wikipedia. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Benci, K., et al. (2012). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 3(1), 28-39. [Link]

  • Aslanian, R. G., & Sachdeva, M. (2014). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry, 10(5), 446-478.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1194. [Link]

  • Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(40), 9780-9787.
  • White, P. D., et al. (2004). Practical Synthesis of Difficult Peptides: A Comparison of Aggregation-Disrupting, Backbone-Protecting Groups. Journal of Peptide Science, 10(1), 18-28.
  • Coin, I., et al. (2007). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Solubility of Peptides Containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid analog, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. The...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the novel amino acid analog, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. The introduction of such modified residues can significantly impact a peptide's physicochemical properties, with solubility often being a primary experimental hurdle. This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate these challenges effectively. Our approach is grounded in the fundamental principles of peptide chemistry, offering both theoretical explanations and practical, field-proven protocols.

Understanding the Solubility Challenge

The solubility of a peptide is a complex interplay of its amino acid composition, sequence, length, and overall charge.[1] The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine introduces unique structural features that can either enhance or diminish solubility depending on the context of the entire peptide sequence.

  • The Morpholine Ring: The morpholine heterocycle itself can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and brain permeability due to its ability to form hydrogen bonds and its pKa being similar to physiological pH.[2]

  • The Carboxy-ethyl Group: This additional carboxylic acid moiety will contribute a negative charge at neutral and basic pH, which can increase hydrophilicity.

  • The Fmoc Protecting Group: During synthesis, the bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group can significantly decrease the solubility of the protected amino acid and the growing peptide chain, potentially leading to aggregation.[3][4]

Peptide aggregation is a major obstacle in synthesis and purification, often driven by hydrophobic interactions and intermolecular hydrogen bonding.[5][6] The planarity of the Fmoc group can promote π-π stacking, further encouraging aggregation.[4]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to addressing solubility issues with your peptide containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. It is crucial to start with a small amount of your lyophilized peptide for solubility testing to avoid wasting valuable material.[1][7]

Step 1: Initial Solvent Selection Based on Peptide Charge

The first step is to estimate the overall charge of your peptide at neutral pH.

Protocol for Estimating Peptide Charge:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if it's a free amine).[8][9]

  • Assign a value of -1 to each acidic residue (Asp, Glu), the C-terminus (if it's a free carboxyl group), and the carboxy-ethyl group of your modified morpholine residue.[8][9]

  • Sum the values to determine the net charge.

Solvent Selection Workflow:

G start Estimate Net Peptide Charge positive Net Charge > 0 (Basic) start->positive Positive negative Net Charge < 0 (Acidic) start->negative Negative neutral Net Charge = 0 (Neutral/Hydrophobic) start->neutral Neutral pos_sol 1. Sterile Water 2. 10-30% Acetic Acid 3. Dilute TFA (<50 µL) positive->pos_sol neg_sol 1. Sterile Water 2. 5% Ammonium Bicarbonate 3. Dilute Ammonium Hydroxide negative->neg_sol neu_sol 1. Small amount of organic solvent (DMSO, DMF, Acetonitrile) 2. Slowly add aqueous buffer neutral->neu_sol

Caption: Initial solvent selection based on the estimated net charge of the peptide.

Step 2: Physical Methods to Aid Dissolution

If your peptide does not readily dissolve in the initial solvent, the following physical methods can be employed.

  • Sonication: This is a highly effective method for breaking up aggregates and improving dissolution.[1][8]

    • Protocol: Place the vial containing the peptide and solvent in a sonicator bath for short bursts of 10-15 seconds.[8] It is advisable to cool the sample on ice between sonications to prevent heating.[8]

  • Gentle Warming: Increasing the temperature can enhance the solubility of some peptides.[1][10]

    • Protocol: Warm the solution to a temperature not exceeding 40°C while gently vortexing.[7][10] Be cautious, as excessive heat can degrade the peptide.[1]

  • Vortexing: Vigorous mixing can help to dissolve the peptide.

Step 3: Utilizing Co-solvents and pH Adjustment

For particularly challenging peptides, adjusting the solvent environment is often necessary.

Co-solvent Strategies

Hydrophobic peptides, or those that remain insoluble in aqueous solutions, can often be dissolved in a small amount of an organic co-solvent before dilution with an aqueous buffer.[1][7]

Co-solventRecommended UseConsiderations
DMSO Highly effective for hydrophobic peptides.[1]May oxidize peptides containing Cys or Met.[1] Not suitable for all cell-based assays.
DMF An alternative to DMSO, especially if oxidation is a concern.[1]
Acetonitrile (ACN) Useful for ESI-LC/MS applications.[7]Highly volatile, which can affect concentration.[7]

Protocol for Using Co-solvents:

  • Add a minimal amount of the chosen organic solvent (e.g., 50 µL of DMSO) to the lyophilized peptide.[1]

  • Ensure the peptide is fully dissolved in the organic solvent.

  • Slowly add the desired aqueous buffer to the peptide solution, vortexing between additions, until the final desired concentration is reached.[1]

pH Adjustment

Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[11]

  • For acidic peptides (net negative charge): Adding a dilute base, such as 1-5% ammonium hydroxide, can help with dissolution.[12]

  • For basic peptides (net positive charge): Adding a dilute acid, such as 10-30% acetic acid, can aid in solubilization.[10][13]

Frequently Asked Questions (FAQs)

Q1: My peptide containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is insoluble in standard aqueous buffers. What should I try first?

A1: First, estimate the net charge of your peptide as described in the troubleshooting guide. If the peptide is acidic, try a dilute basic buffer. If it is basic, try a dilute acidic buffer. If it is neutral or hydrophobic, your best initial approach is to dissolve it in a small amount of an organic solvent like DMSO and then slowly dilute it with your aqueous buffer.[1][7] Sonication is also a highly recommended first step to aid dissolution.[1][8]

Q2: I am concerned about the toxicity of organic solvents in my cell-based assay. What are my options?

A2: If DMSO or other organic solvents are incompatible with your experiment, focus on pH adjustment. Systematically test the solubility in a range of buffers with different pH values. Another strategy is to explore the use of solubilizing agents like cyclodextrins.[10] If solubility remains a significant issue, you may need to consider redesigning the peptide sequence to include more hydrophilic residues.[7]

Q3: During solid-phase peptide synthesis (SPPS), I am observing aggregation after coupling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. What can I do?

A3: Aggregation during SPPS is a common problem, especially with hydrophobic or bulky building blocks.[3][6] The large Fmoc group on the morpholine derivative can contribute to this. Here are some strategies to mitigate this:

  • Use a high-quality, amine-free DMF. [14]

  • Incorporate N-alkylated amino acids like sarcosine or proline at regular intervals in your sequence, as these are known to disrupt aggregation. [6]

  • Consider using a more polar "green" solvent like PolarClean during synthesis, which has shown excellent solubility for Fmoc-protected amino acids. [15]

Q4: Can I heat my peptide to improve solubility?

A4: Gentle heating to below 40°C can be effective.[7][10] However, be aware that prolonged or excessive heating can lead to peptide degradation.[1] It is best to use this method in conjunction with other techniques like sonication and vortexing.

Q5: My peptide solution appears cloudy. Is it usable?

A5: A cloudy or hazy solution indicates that the peptide is not fully dissolved.[9] Using a solution with undissolved peptide will lead to inaccurate concentration determination and unreliable experimental results.[1] Before use, it is recommended to centrifuge the solution to pellet any undissolved material.[1][10] However, the best course of action is to continue with the solubilization strategies outlined in this guide until a clear solution is obtained.

Final Recommendations

The key to successfully solubilizing peptides containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a systematic and multi-faceted approach. Always start with the least harsh methods (e.g., water, pH adjustment) before moving to organic solvents and other additives. Remember to test solubility with a small amount of peptide first. By understanding the underlying chemical principles and applying the protocols in this guide, you can overcome solubility challenges and proceed with your research with confidence.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • García-Ramos, Y., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(1), 135-143. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The morpholine scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 5(11), 1079-1094. Retrieved from [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Molecules. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Pharmaceuticals. (2022). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

  • International Journal of Peptide Research and Therapeutics. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Retrieved from [Link]

  • bioRxiv. (2023). Predicting peptide aggregation with protein language model embeddings. Retrieved from [Link]

  • Journal of Peptide Science. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Complex Peptides with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Welcome to the technical support center for the synthesis of complex peptides incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex peptides incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this sterically demanding and functionally complex building block. My aim is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

The incorporation of non-natural amino acids like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a powerful tool for modulating the conformational properties, stability, and biological activity of peptides. However, its N-substituted nature and the presence of a side-chain carboxyl group introduce specific hurdles in solid-phase peptide synthesis (SPPS). This guide will address these challenges head-on, offering field-proven insights and solutions.

Troubleshooting Guide: Navigating the Synthesis

This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of peptides containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Question 1: I am observing low coupling efficiency or incomplete reaction when trying to couple 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. What is the likely cause and how can I resolve this?

Answer:

Low coupling efficiency is the most anticipated challenge with this amino acid. The root cause is primarily steric hindrance . The N-substituted morpholine ring significantly shields the alpha-carboxyl group, making it less accessible for amide bond formation compared to standard amino acids.[1][2]

Causality and Troubleshooting Steps:

  • Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Solution: Employ a more powerful activating agent. Urinium-based reagents like HATU, HCTU, or PyAOP are highly recommended due to their ability to form highly reactive activated esters.[3] Avoid carbodiimides like DIC alone, as they are often less effective for sterically hindered couplings.

  • Suboptimal Base: The choice and amount of base are critical. The base is required to neutralize the protonated N-terminus of the growing peptide chain and to facilitate the activation of the incoming amino acid.

    • Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less likely to cause side reactions. Ensure you are using an adequate excess of the base (typically 2-4 equivalents relative to the amino acid).

  • Insufficient Reaction Time and Temperature: The hindered nature of the reaction slows down the kinetics.

    • Solution:

      • Extend Coupling Time: Double the standard coupling time. Monitor the reaction progress using a qualitative test like the Kaiser test (for coupling to a primary amine) or a chloranil test (for coupling to a secondary amine).

      • Increase Temperature: For particularly difficult couplings, microwave-assisted SPPS can be highly effective in driving the reaction to completion.[1] If a microwave synthesizer is not available, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) with conventional heating can also be beneficial.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminus inaccessible.[4]

    • Solution:

      • Use a more polar solvent system, such as a mixture of DMF and NMP, or add a chaotropic salt like LiCl (0.5 M) to the coupling solution to disrupt secondary structures.

      • Incorporate backbone protection strategies with pseudoprolines or Dmb-dipeptides in other parts of your sequence to minimize aggregation.

dot

troubleshooting_coupling start Low Coupling Efficiency (Positive Kaiser/Chloranil Test) reagent Optimize Coupling Reagents start->reagent Is activation sufficient? conditions Adjust Reaction Conditions start->conditions Are kinetics favorable? aggregation Address Aggregation start->aggregation Is the N-terminus accessible? node_hatu Use HATU/HCTU/PyAOP reagent->node_hatu node_base Use DIEA/Collidine reagent->node_base node_time Double Coupling Time conditions->node_time node_temp Use Microwave or Elevated Temperature conditions->node_temp node_solvent Use NMP or LiCl aggregation->node_solvent node_backbone Incorporate Pseudoprolines aggregation->node_backbone

Caption: Troubleshooting workflow for low coupling efficiency.

Question 2: I am concerned about potential side reactions involving the carboxy-ethyl side chain. What should I look for and how can I prevent them?

Answer:

The presence of a carboxylic acid on the side chain necessitates the use of a protecting group to prevent unwanted reactions. Typically, this would be a tert-butyl (tBu) ester. If this protecting group is not stable or is prematurely cleaved, several side reactions can occur.

Potential Side Reactions and Prevention:

  • Intramolecular Cyclization: The side-chain carboxyl group could potentially react with the peptide backbone, especially under basic conditions, to form a lactam.

    • Prevention: Ensure the use of a robust side-chain protecting group, such as tBu, which is stable to the piperidine used for Fmoc deprotection.

  • Aspartimide-like Formation: Although not a true aspartimide, a similar side reaction could occur where the backbone amide nitrogen attacks the side-chain ester, especially if the following amino acid has a small side chain.

    • Prevention: Use a more sterically hindered protecting group on the side-chain carboxyl group if this becomes a persistent issue. Also, using a less basic Fmoc deprotection reagent, such as 50-60% morpholine in DMF, has been shown to reduce aspartimide formation in sensitive sequences.[5][6]

dot

side_reaction cluster_piperidine Piperidine Treatment peptide Peptide Backbone ...-NH-CH-C(O)-... morpholine Morpholine AA N-CH(C(O)-...)-... CH2-CH2-C(O)O-tBu peptide:n->morpholine:n morpholine:sc->peptide:n side_product Potential Lactam Side Product piperidine Piperidine piperidine->morpholine:sc Premature cleavage of tBu group

Caption: Potential side reaction after premature side-chain deprotection.

FAQs

Q: How should I store 4-Fmoc-3-(2-carboxy-ethyl)-morpholine? A: Like most Fmoc-amino acids, it should be stored at 2-8°C in a desiccated environment to prevent degradation.

Q: Can I use standard cleavage cocktails for peptides containing this residue? A: Yes, a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) should be effective for cleaving the peptide from the resin and removing the side-chain protecting groups. The morpholine ring itself is stable to TFA.

Q: Will the incorporation of this residue affect the purification of my peptide? A: The morpholine moiety will increase the hydrophilicity of the peptide, which may alter its retention time on reverse-phase HPLC. You may need to adjust your gradient accordingly (e.g., use a shallower gradient or lower organic solvent concentration).

Q: How can I confirm the successful incorporation of this residue? A: Mass spectrometry is the most definitive method. The mass of this residue (Fmoc-protected) is approximately 451.5 g/mol , and the incorporated residue (after Fmoc removal) will add about 229.2 g/mol to the peptide mass.

Experimental Protocols

Protocol 1: Optimized Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

This protocol is designed for manual SPPS on a 0.1 mmol scale.

Reagents:

  • Peptide-resin with a free N-terminal amine

  • 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (4 equivalents, 0.4 mmol, ~180.6 mg)

  • HATU (3.8 equivalents, 0.38 mmol, ~144.5 mg)

  • DIEA (8 equivalents, 0.8 mmol, ~139 µL)

  • Anhydrous DMF

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve 4-Fmoc-3-(2-carboxy-ethyl)-morpholine and HATU in a minimal amount of DMF (~2 mL). Add the DIEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or Chloranil test) to check for the presence of free amines.

  • Recoupling (if necessary): If the test is positive, indicating an incomplete reaction, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative test result), drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Test Cleavage and Analysis

This protocol allows for a quick assessment of the synthesis success before committing to a large-scale cleavage.

Reagents:

  • ~5-10 mg of dried peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.

  • Filter the resin using a gel-loading tip with a small cotton plug into a new microcentrifuge tube.

  • Precipitate the cleaved peptide by adding ~1 mL of cold diethyl ether.

  • Centrifuge the tube for 2 minutes at high speed.

  • Carefully decant the ether.

  • Wash the peptide pellet with another 1 mL of cold ether and repeat the centrifugation and decanting steps.

  • Allow the peptide pellet to air dry briefly.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the mass of the desired product and identify any major impurities.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (RT)Notes
HATU 1 : 0.95 : 2DMF2-4 hoursHighly Recommended. Very effective for hindered couplings.
HCTU 1 : 0.95 : 2DMF2-4 hoursA good alternative to HATU.
PyAOP 1 : 1 : 2DMF/NMP2-4 hoursExcellent for difficult couplings but more expensive.
DIC/Oxyma 1 : 1 : 1DMF4-8 hoursMay require double coupling and elevated temperature.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central. [Link]

  • Synthesis of Side-Chain Modified Polypeptides. (2015). ACS Publications. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (2010).
  • Synthesis of Peptides Containing Proline Analogues. Thieme.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2017). PubMed Central. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2023). ResearchGate. [Link]

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications. (2019). ResearchGate. [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (2011). PubMed Central. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec. [Link]

  • Synthesis and Application of Carbohydrate-Derived Morpholine Amino Acids. (2010). ACS Publications. [Link]

  • Large-Scale Synthesis of a Polypeptide. Ferring Pharmaceuticals.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2022). MDPI. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PubMed Central. [Link]

  • Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrog
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2022). PubMed. [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). Journal of Peptide Science. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

Sources

Troubleshooting

Technical Support Center: Stability of the Morpholine Ring in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-containing peptides. This guide provides in-depth technical information, troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine-containing peptides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the morpholine ring during solid-phase peptide synthesis (SPPS) and subsequent cleavage.

Introduction

The morpholine moiety is a valuable heterocyclic scaffold in medicinal chemistry, often incorporated into peptide structures to enhance pharmacological properties such as solubility, metabolic stability, and receptor affinity.[1][2] While its use as a "green" and efficient reagent for Fmoc deprotection is well-documented,[3] questions often arise concerning the stability of the morpholine ring when it is an integral part of the peptide sequence itself. This guide addresses those concerns directly, providing practical, field-proven insights to ensure the integrity of your morpholine-containing peptides.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of the morpholine ring during peptide synthesis.

Q1: How stable is the morpholine ring to standard Fmoc-SPPS conditions?

A: The morpholine ring, being a saturated secondary amine, is generally stable under the iterative basic and acidic conditions of Fmoc-SPPS. It is resistant to the basic conditions used for Fmoc deprotection, such as piperidine in DMF. However, the nitrogen atom of the morpholine ring is nucleophilic and can potentially undergo side reactions if not appropriately protected, especially during the coupling step.

Q2: Do I need to protect the nitrogen of a morpholine ring in a peptide side chain?

A: While the morpholine nitrogen is less basic than piperidine, it is still nucleophilic. During amino acid activation for coupling (e.g., with carbodiimides or uronium/phosphonium salts), there is a risk of the morpholine nitrogen being acylated by the activated amino acid. This would lead to undesired branching of your peptide. Therefore, for syntheses requiring high purity and yield, protection of the morpholine nitrogen is recommended.

Q3: What protecting groups are suitable for the morpholine nitrogen?

A: The choice of protecting group should be orthogonal to the main SPPS chemistry. For Fmoc-SPPS, an acid-labile protecting group like tert-butyloxycarbonyl (Boc) is a common and effective choice. The Boc group is stable to the basic conditions of Fmoc removal but is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin during the final TFA cleavage step.

Q4: Is the morpholine ring stable to the final TFA cleavage cocktail?

A: The morpholine ring is generally stable to trifluoroacetic acid (TFA) used for cleavage. However, prolonged exposure to strong acids or harsh cleavage conditions could potentially lead to side reactions, such as acid-catalyzed ring opening, although this is not commonly reported under standard cleavage protocols. The presence of scavengers in the cleavage cocktail is crucial to prevent reactive cationic species from modifying the morpholine ring.

Q5: Can I use morpholine for Fmoc deprotection when my peptide sequence contains a morpholine moiety?

A: Yes, using morpholine as the Fmoc deprotection agent is compatible with the synthesis of morpholine-containing peptides. The morpholine in solution will not react with the morpholine ring within the peptide structure. In fact, using morpholine for deprotection can be advantageous in minimizing certain side reactions like aspartimide formation.[3]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected mass increase corresponding to an additional amino acid on the morpholine-containing residue. Acylation of the unprotected morpholine nitrogen during coupling.1. Protect the morpholine nitrogen: Use a Boc protecting group on the morpholine nitrogen of your amino acid building block. 2. Optimize coupling conditions: Use a less reactive coupling agent or reduce the coupling time. However, this may compromise coupling efficiency for the main peptide chain.
Low yield of the final peptide. 1. Incomplete coupling: Steric hindrance from the morpholine-containing residue may impede coupling of the subsequent amino acid. 2. Aggregation: The presence of the morpholine moiety might contribute to peptide aggregation on the resin.[4]1. Extend coupling times: Increase the coupling time for the amino acid following the morpholine-containing residue. 2. Use a stronger coupling agent: Switch to a more potent activating agent like HATU or HCTU. 3. Incorporate backbone protection: If aggregation is suspected, resynthesize the peptide using pseudoproline dipeptides or other backbone protection strategies to disrupt secondary structure formation.[5]
Presence of a side product with a mass inconsistent with simple modifications. Possible acid-catalyzed ring opening of the morpholine during TFA cleavage, although rare.1. Minimize cleavage time: Perform a time-course study to determine the minimum time required for complete deprotection and cleavage.[6] 2. Use a milder cleavage cocktail: If your peptide and its protecting groups allow, consider using a cleavage cocktail with a lower concentration of TFA. 3. Ensure proper scavenging: Use a comprehensive scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), to quench reactive cations.[7]
Difficulty in purifying the final peptide. The morpholine moiety may chelate metal ions from the HPLC system or column, leading to peak tailing or broadening.1. Pre-treat the HPLC system: Flush the system with a solution of EDTA to remove metal ion contaminants. 2. Add a competing agent: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to improve peak shape.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Synthesis of a Morpholine-Containing Peptide using Fmoc-SPPS

This protocol assumes the use of a Boc-protected morpholino amino acid to prevent side-chain acylation.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.

  • Fmoc Deprotection: Remove the Fmoc group using 20-50% piperidine or morpholine in DMF.

  • Chain Elongation: Continue the peptide synthesis by iteratively coupling the subsequent Fmoc-protected amino acids, including the Fmoc-N(Boc)-morpholino-amino acid, using a suitable coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA).

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Resin Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[8] This step will cleave the peptide from the resin and remove the Boc group from the morpholine nitrogen and other acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Workflow for Troubleshooting Morpholine Ring Stability

G cluster_troubleshoot Troubleshooting Steps start Start: Synthesis of Morpholine-Containing Peptide check_crude Analyze Crude Peptide by LC-MS start->check_crude correct_mass Correct Mass Observed? check_crude->correct_mass purify Proceed to Purification correct_mass->purify Yes unexpected_mass Unexpected Mass Observed correct_mass->unexpected_mass No troubleshoot Troubleshooting unexpected_mass->troubleshoot mass_plus_aa Mass + Amino Acid? troubleshoot->mass_plus_aa low_yield Low Yield? troubleshoot->low_yield other_adducts Other Adducts? troubleshoot->other_adducts protect_n Protect Morpholine Nitrogen (e.g., with Boc) mass_plus_aa->protect_n protect_n->start Resynthesize optimize_coupling Optimize Coupling (Time, Reagent) low_yield->optimize_coupling optimize_coupling->start Resynthesize optimize_cleavage Optimize Cleavage (Time, Scavengers) other_adducts->optimize_cleavage optimize_cleavage->start Resynthesize

Caption: Troubleshooting workflow for morpholine peptide synthesis.

Part 4: Analytical Techniques for Verifying Morpholine Ring Integrity

Ensuring the structural integrity of the morpholine ring in the final peptide is crucial. The following analytical techniques are recommended for characterization.

Mass Spectrometry (MS)
  • Purpose: To confirm the correct molecular weight of the final peptide, which provides the primary evidence for the integrity of the morpholine ring.

  • Method: Use high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement of the purified peptide.

  • Interpretation: The observed mass should match the theoretical mass of the peptide with the intact morpholine moiety. Any deviation may indicate an undesired modification.

  • Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. The fragmentation pattern of a morpholine-containing peptide will show characteristic losses. While a detailed fragmentation library for all morpholino amino acids is not available, general peptide fragmentation rules apply.[9][10] The morpholine ring itself may produce specific fragment ions upon collision-induced dissociation.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide unambiguous structural confirmation of the morpholine ring's presence and integrity.

  • Method: 1H and 13C NMR spectroscopy of the purified peptide. Two-dimensional NMR techniques like COSY and HSQC can be particularly informative.

  • Interpretation: The morpholine ring has a characteristic NMR spectral pattern.[12] In the 1H NMR spectrum, the protons on the carbons adjacent to the oxygen typically appear at a different chemical shift than those adjacent to the nitrogen. An HSQC experiment will correlate these protons to their respective carbons, confirming the ring structure. NMR is a powerful tool for analyzing peptide conformation in solution.[13][14]

Visualizing the Analytical Workflow

G start Purified Peptide lcms LC-MS Analysis start->lcms check_mass Correct Mass? lcms->check_mass nmr NMR Spectroscopy (1H, 13C, HSQC) check_mass->nmr Yes troubleshoot Return to Troubleshooting check_mass->troubleshoot No check_structure Correct Structure Confirmed? nmr->check_structure final_product Final Verified Product check_structure->final_product Yes check_structure->troubleshoot No

Caption: Analytical workflow for verifying morpholine peptide integrity.

References

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Laurent, A., et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. Chem. Eur. J. Retrieved from [Link]

  • Meti, G. N., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Bioorg. Med. Chem. Lett. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Li, Y., et al. (2018). Mass spectra of morpholine cation and fragment ions. ResearchGate. Retrieved from [Link]

  • Jing, F., & Hillmyer, M. A. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules. Retrieved from [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. J Pept Sci. Retrieved from [Link]

  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Eidelberg, P., et al. (2020). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Movellan, K. T., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chem Biol Drug Des. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of morpholino oligomers.
  • Tzanetou, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Lancelot, C., et al. (2017). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Retrieved from [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Retrieved from [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH. Retrieved from [Link]

  • D'Hondt, M., et al. (2013). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. J Pept Sci. Retrieved from [Link]

  • Wang, W., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

  • Laskar, D., & Pradeepkumar, P. I. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Retrieved from [Link]

  • Moulton, J. D. (2017). Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Sanna, M., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ghorai, P., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. RSC Publishing. Retrieved from [Link]

  • Tzanetou, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. Retrieved from [Link]

  • Di Maro, S., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Top Med Chem. Retrieved from [Link]

  • Hoopmann, M. R., et al. (2010). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC - NIH. Retrieved from [Link]

  • Fetsch, C., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. Retrieved from [Link]

  • Welsch, M., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Laskar, D., & Pradeepkumar, P. I. (2018). Optimization of the protecting groups and reduction conditions. ResearchGate. Retrieved from [Link]

  • Gene Tools. (2016). Guide for Morpholino Users: Toward Therapeutics. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Advanced Peptide Design: Mitigating Aggregation with Morpholine-Based Scaffolds

To my fellow researchers, scientists, and drug development professionals, this guide delves into a critical challenge in peptide synthesis: the management of aggregation in "difficult sequences." We will explore the esta...

Author: BenchChem Technical Support Team. Date: February 2026

To my fellow researchers, scientists, and drug development professionals, this guide delves into a critical challenge in peptide synthesis: the management of aggregation in "difficult sequences." We will explore the established methodologies for overcoming these hurdles and introduce a novel, yet less documented, building block: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine . This document provides a comparative analysis, grounded in scientific principles, to aid in the rational design of complex peptides.

The Challenge of Peptide Aggregation in SPPS

Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, is the cornerstone of modern peptide production.[1][2] However, the very nature of peptide elongation on a solid support can lead to the formation of intermolecular hydrogen bonds, resulting in secondary structures like β-sheets. This aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling steps, culminating in truncated sequences and challenging purifications.[3]

Several factors contribute to the propensity of a peptide to aggregate, including hydrophobicity and specific sequence motifs.[3] The synthesis of long peptides, in particular, is often hampered by poor solubility and aggregation of the growing peptide chain.

Established Strategies for Aggregation Disruption

To address this, medicinal chemists have developed a toolkit of "structure-disrupting" building blocks. These are incorporated into the peptide backbone to introduce kinks and disrupt the formation of ordered secondary structures.

Pseudoproline Dipeptides: The Gold Standard

Pseudoproline dipeptides are among the most effective and widely used tools to mitigate aggregation.[4] These are dipeptides where a serine or threonine residue is reversibly protected as an oxazolidine. This cyclic structure mimics proline and introduces a cis-amide bond, effectively breaking the regular hydrogen bonding patterns that lead to β-sheet formation.[5]

Mechanism of Action:

  • Introduction of a "Kink": The oxazolidine ring forces a bend in the peptide backbone.

  • Disruption of Hydrogen Bonding: The cis-amide bond disrupts the regular pattern of hydrogen bonds between peptide chains.

  • Improved Solvation: The disrupted secondary structure enhances the solvation of the peptide-resin complex, improving reaction kinetics.

  • Reversibility: The pseudoproline moiety is cleaved under standard TFA conditions, restoring the native serine or threonine residue in the final peptide.

A Novel Approach: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

While pseudoproline dipeptides are highly effective, the field is in continuous pursuit of novel building blocks that may offer unique advantages. One such candidate is 4-Fmoc-3-(2-carboxy-ethyl)-morpholine . Although this specific building block is not yet widely documented in peer-reviewed literature for its application in peptide design, its chemical structure suggests several potential benefits, drawing from the known properties of the morpholine scaffold in medicinal chemistry.

The morpholine ring is a "privileged scaffold" in drug discovery, known for conferring favorable physicochemical properties.[6][7] Its incorporation into a peptide backbone as a modified amino acid analogue could offer a new strategy for aggregation disruption.

Theoretical Advantages and Mechanism of Action

The proposed advantages of incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine are rooted in the fundamental properties of the morpholine ring:

  • Enhanced Solubility: The morpholine moiety is known to improve the aqueous solubility of small molecules, a property that could translate to the growing peptide chain, thereby reducing aggregation.[8]

  • Conformational Constraint: The rigid, chair-like conformation of the morpholine ring would introduce a significant conformational constraint in the peptide backbone, disrupting the formation of regular secondary structures.[8]

  • Hydrogen Bond Disruption: The presence of the morpholine ring would sterically hinder the formation of intermolecular hydrogen bonds between peptide chains.

  • Chemical Stability: The morpholine ring is chemically robust and would be stable to the standard conditions of Fmoc-SPPS.

Below is a diagram illustrating the hypothetical mechanism of action.

G cluster_0 Standard Peptide Aggregation cluster_1 Aggregation Disruption with Morpholine Moiety Peptide_Chain_1 Growing Peptide Chain 1 H_Bond Intermolecular H-Bonding Peptide_Chain_1->H_Bond Peptide_Chain_2 Growing Peptide Chain 2 Peptide_Chain_2->H_Bond Aggregation β-Sheet Formation (Aggregation) H_Bond->Aggregation Solubilization Improved Solvation (Reduced Aggregation) Peptide_Chain_3 Peptide Chain with Morpholine Building Block Morpholine Morpholine Moiety Peptide_Chain_3->Morpholine incorporation Disruption Steric Hindrance & Conformational Constraint Morpholine->Disruption Disruption->Solubilization

Caption: Hypothetical mechanism of aggregation disruption by a morpholine-containing building block.

Comparative Analysis: Established vs. Novel Approaches

FeaturePseudoproline Dipeptides4-Fmoc-3-(2-carboxy-ethyl)-morpholine (Hypothesized)
Mechanism Introduces a cis-amide bond "kink"Introduces a rigid, non-planar constraint
Reversibility Fully reversible to native Ser/Thr upon TFA cleavagePermanent modification of the backbone
Proven Efficacy Extensively documented with significant improvements in yield and purityTheoretical; requires experimental validation
Commercial Availability Widely available from multiple suppliersAvailable as a chemical intermediate, but not specifically marketed as a peptide building block[9][10]
Potential Impact Structure disruption at specific Ser/Thr locationsPotential for global improvement in solubility and disruption of aggregation

Experimental Protocols

While specific protocols for the incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine are not established, a standard SPPS protocol for a "difficult" sequence is provided below, with suggested points for the introduction of a novel building block.

Standard Fmoc-SPPS Protocol for a Difficult Peptide

G start Start: Swell Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Residue cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage end End: Purify Peptide cleavage->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-amino acid (or the novel building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Conclusion and Future Outlook

The synthesis of "difficult" peptides remains a significant challenge, and the development of novel building blocks is crucial for advancing the field. While pseudoproline dipeptides represent a robust and well-established solution, the exploration of new scaffolds like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine holds promise.

Based on the known physicochemical properties of the morpholine ring, its incorporation into a peptide backbone is hypothesized to improve solubility and disrupt aggregation through conformational constraints. However, it is imperative to note that this remains a theoretical advantage that requires rigorous experimental validation. Future studies should focus on the synthesis of model peptides incorporating this building block to quantitatively assess its impact on yield, purity, and aggregation propensity in direct comparison to established methods.

As Senior Application Scientists, it is our role to not only master existing technologies but also to explore and validate emerging ones. The potential of morpholine-based amino acids in peptide design is an exciting frontier that warrants further investigation.

References

  • Costi, R., Di Santo, R., Artico, M., Miele, G., & Villani, R. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Pharmaceuticals, 12(2), 77. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • (n.d.). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... ResearchGate. Retrieved from [Link]

  • (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • (n.d.). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 04001. [Link]

  • Ashraf, Z., Shaukat, A., & Khan, I. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136155. [Link]

  • (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Doti, N., Grieco, P., & Ruvo, M. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 101, 59–66. [Link]

  • Zuckermann, R. N. (2011). Peptoid origins. Biopolymers, 96(5), 545–555. [Link]

  • Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Peptides Containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced potency, stability, and bioavailability is a paramount challenge. The inherent flexibility of linear pepti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced potency, stability, and bioavailability is a paramount challenge. The inherent flexibility of linear peptides often leads to poor receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, the introduction of conformational constraints is a widely adopted strategy. This guide provides an in-depth technical comparison of peptides containing the novel building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, with other established peptide constraining technologies, supported by experimental data and detailed protocols.

The Rationale for Morpholine-Based Peptide Scaffolds

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and bioactive molecules.[1] Its incorporation is valued for conferring advantageous physicochemical, biological, and metabolic properties.[1][2] When integrated into a peptide backbone, a morpholine-based building block like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine can act as a potent turn-inducer, pre-organizing the peptide into a bioactive conformation.[3][4] This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.[5]

This guide will focus on a comparative analysis of this approach against the well-established technique of peptide stapling, a method that introduces a covalent brace to stabilize helical structures.[6]

Synthesis and Incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general procedure.

Experimental Protocol: Fmoc-SPPS of a Morpholine-Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine: Couple 4-Fmoc-3-(2-carboxy-ethyl)-morpholine using the same procedure as for a standard amino acid (step 4).

  • Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid morpholine_coupling Couple 4-Fmoc-3-(2-carboxy-ethyl)-morpholine repeat->morpholine_coupling At Desired Position final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid morpholine_coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a morpholine-containing peptide.

Comparative Analysis: Morpholine-Constrained vs. Stapled Peptides

The introduction of a conformational constraint is intended to improve a peptide's therapeutic properties. Here, we compare the projected attributes of morpholine-containing peptides with those of stapled peptides.

FeatureLinear PeptideStapled PeptideMorpholine-Containing Peptide (Projected)
Conformational Stability High flexibilityRigidified α-helix[6]Pre-organized turn or loop structure[3]
Binding Affinity BaselineOften increased due to reduced entropic penalty of binding[5]Potentially increased for targets recognizing turn motifs
Proteolytic Stability LowSignificantly increased by preventing protease binding in an extended conformation[7]Expected to be increased due to rigid structure hindering protease access
Cell Permeability Generally lowCan be enhanced, dependent on the staple and overall amphipathicity[8][9]Potentially tunable by altering the peptide sequence around the morpholine core
Synthesis Complexity StandardRequires synthesis of non-natural amino acids and on-resin cyclizationUtilizes a commercially available building block in standard SPPS
Conformational Constraint and Binding Affinity

Stapled peptides utilize a covalent linkage between two amino acid side chains to stabilize an α-helical conformation.[6] This is particularly effective for targeting protein-protein interactions that involve a helical recognition motif. The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is predicted to induce a β-turn or a loop structure.[3] This type of constraint is advantageous when targeting receptors or enzymes where a turn conformation is crucial for binding.

Conformational_Constraint cluster_0 Linear Peptide cluster_1 Stapled Peptide cluster_2 Morpholine-Containing Peptide linear Flexible Conformation stapled α-helical conformation Covalent Staple linear->stapled Stapling morpholine Turn Conformation Morpholine Core linear->morpholine Morpholine Incorporation

Caption: Comparison of conformational states of different peptide types.

Proteolytic Stability

A major drawback of linear peptides is their rapid degradation by proteases.[6] Stapled peptides exhibit enhanced resistance to proteolysis because the stabilized helical structure is not an ideal substrate for many proteases, which typically recognize extended peptide chains.[7] Similarly, the rigid turn or loop induced by the morpholine scaffold is expected to sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems. For instance, bicyclic peptides have been shown to have nearly 100% proteolytic stability compared to their monocyclic counterparts, which had only 3% stability under the same conditions.[10]

Cell Permeability

The ability of a peptide to cross the cell membrane is crucial for targeting intracellular proteins. For conformationally constrained peptides, cell permeability is often governed by their amphipathicity and the ability to adopt a conformation that minimizes the polar surface area in the hydrophobic environment of the cell membrane.[9][11] Stapled peptides have been designed to be cell-permeable.[8] The morpholine scaffold, by providing a rigid core, allows for the systematic modification of the surrounding amino acids to optimize the balance of hydrophobicity and charge, which is critical for cell penetration.[9]

Experimental Evaluation of Biological Activity

To validate the therapeutic potential of newly synthesized morpholine-containing peptides, a series of biological assays are essential. The following are representative protocols for assessing anticancer and antimicrobial activities.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of a compound.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the morpholine-containing peptide and control peptides (e.g., linear and stapled versions) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Seed Cells treatment Treat with Peptides (Serial Dilutions) start->treatment incubation1 Incubate (48-72h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (3-4h) mtt_addition->incubation2 solubilization Solubilize Formazan incubation2->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate analysis Calculate IC50 read_plate->analysis end End: Cytotoxicity Data analysis->end

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Peptide Preparation: Prepare serial dilutions of the test peptides in a 96-well plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values of the morpholine-containing peptide with those of control peptides.

Conclusion

The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into peptides represents a promising strategy for developing novel therapeutics. This approach offers a straightforward method to introduce a conformational constraint that can potentially enhance binding affinity, proteolytic stability, and cell permeability. While stapled peptides are a powerful and validated technology, particularly for stabilizing α-helical structures, morpholine-based constraints provide a valuable alternative for inducing turn and loop conformations. The choice between these and other peptidomimetic strategies will ultimately depend on the specific structural requirements of the biological target. The experimental protocols provided in this guide offer a framework for the rational design and evaluation of these next-generation peptide drugs.

References

  • Kourounakis, A. P., & Kourounakis, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2176–2216.
  • Petrova, E., et al. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 29(5), 1083.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 493.
  • Singh, H., & Singh, J. (2024).
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Pelay-Gimeno, M., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 939.
  • Lenci, E., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry, 8(3), 644–651.
  • Saleem, F., & Khan, A. (2024).
  • Sawyer, T. K. (2019). Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. Future Medicinal Chemistry, 11(16), 2097–2100.
  • Wang, C., et al. (2022). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 144(35), 16032–16041.
  • Azzarito, V., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3694.
  • Lenci, E., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry, 8(3), 644-651.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2176-2216.
  • Mondal, S., et al. (2021). Differential Self‐Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides.
  • Lenci, E., & Trabocchi, A. (2020). Morpholine Scaffolds’ Preparation for Foldamers’ Design and Construction. European Journal of Organic Chemistry, 2020(10), 1329-1343.
  • Orzechowska, B., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(16), 4976.
  • Brega, V., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(50), 21256–21266.
  • Lenci, E., & Trabocchi, A. (2020). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications. European Journal of Organic Chemistry, 2020(10), 1329-1343.
  • Zhang, Y., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development.
  • Wang, L., et al. (2017). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. RSC Advances, 7(82), 52229-52243.
  • Brega, V., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(50), 21256–21266.
  • Quagliata, S., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17529.
  • Lättig-Tünnemann, G., et al. (2011). Achieving enhanced cell penetration of short conformationally constrained peptides through amphiphilicity tuning.
  • Wang, C., et al. (2021). Conformational Flexibility Is a Determinant of Permeability for Cyclosporin A. Journal of Medicinal Chemistry, 64(15), 11096–11105.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

Sources

Validation

A Comparative Guide to the Structural Impact of Incorporating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into Peptides

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is a continuous endeavor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is a continuous endeavor. The strategic modification of the peptide backbone is a cornerstone of this pursuit. This guide provides an in-depth technical comparison of incorporating a specific, synthetically accessible building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine , into peptide structures. While direct and extensive experimental data on peptides containing this precise moiety remains nascent in publicly available literature, this guide will extrapolate from established principles of peptide chemistry, structural biology of related cyclic amino acids, and peptidomimetic design to provide a robust predictive analysis of its structural impact. We will compare its anticipated effects with those of other well-characterized peptide modifications, offering a scientifically grounded perspective for its potential applications in drug discovery.

Introduction to 4-Fmoc-3-(2-carboxy-ethyl)-morpholine: A Novel Building Block for Peptidomimetics

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, is an N-substituted morpholine derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).

The structure features a morpholine ring where the nitrogen atom is part of the peptide backbone, and a 2-carboxy-ethyl group is attached at the 3-position. The Fmoc protecting group on the secondary amine allows for its use as a non-natural amino acid analogue. This design introduces a unique set of conformational constraints and chemical properties to the peptide chain.

Synthesis and Incorporation into Peptides: A Methodological Overview

The synthesis of morpholine-β-amino acid building blocks has been a subject of interest for creating novel peptide foldamers and other bioactive oligomers.[2] The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a growing peptide chain can be achieved using standard Fmoc-SPPS protocols.

Experimental Protocol: Incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine via Fmoc-SPPS

  • Resin Swelling: The solid-phase support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF (typically 20%). Recent studies suggest that morpholine can also be an effective and "greener" reagent for Fmoc removal, minimizing side reactions like aspartimide formation.[3][4]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine: The building block is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation: The Fmoc group of the newly incorporated morpholine derivative is deprotected, and the next amino acid in the sequence is coupled, repeating the cycle.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Causality Behind Experimental Choices: The use of Fmoc chemistry is standard in modern peptide synthesis due to its milder deprotection conditions compared to Boc chemistry. The choice of coupling reagent and base is critical for efficient amide bond formation, especially with sterically hindered or unusual amino acids.

Predicted Structural Impact of Incorporating 3-(2-carboxy-ethyl)-morpholine

The introduction of a 3-substituted morpholine moiety into a peptide backbone is anticipated to have significant and predictable effects on the local and global conformation of the peptide. These predictions are based on the well-documented conformational preferences of other cyclic amino acids, such as proline and its derivatives.[5][6][7]

Local Backbone Conformation: A Proline-like Constraint

Similar to proline, the cyclic nature of the morpholine ring will restrict the torsion angle phi (Φ) of the peptide backbone. This constraint reduces the conformational flexibility of the peptide chain at the site of incorporation. The substitution at the 3-position of the morpholine ring is analogous to 3-substituted prolines, which have been shown to influence the puckering of the pyrrolidine ring and the ψ torsion angle.[6][7] The bulk and chemical nature of the 2-carboxy-ethyl group will likely favor a specific ring pucker to minimize steric hindrance, thereby influencing the overall backbone trajectory.

Diagram: Predicted Conformational Constraint by Morpholine Incorporation

G cluster_0 Flexible Peptide Backbone cluster_1 Constrained Peptide Backbone cluster_2 Structural Impact Flexible ...-AA(i-1)-AA(i)-AA(i+1)-... Constrained ...-AA(i-1)-Morpholine-AA(i+1)-... Flexible->Constrained Incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Constraint Restricted Φ angle Constrained->Constraint Pucker Defined Ring Pucker Constrained->Pucker Turn Induction of Turns/Bends Constrained->Turn Solubility Enhanced Solubility Constrained->Solubility

Caption: Incorporation of the morpholine derivative imposes conformational constraints on the peptide backbone.

Induction of Secondary Structures: β-Turns and Helical Nucleation

The conformational rigidity imposed by the morpholine ring can act as a turn-inducer, similar to proline. Proline is frequently found in β-turns, which are critical for protein folding and molecular recognition. The specific stereochemistry at the 3-position of the morpholine ring, along with the nature of the adjacent amino acids, will likely determine the type of β-turn that is favored. Furthermore, the introduction of such a constrained residue can nucleate the formation of helical structures in peptides that might otherwise adopt a random coil conformation.

Modulation of Physicochemical Properties

The presence of the ether oxygen in the morpholine ring is expected to enhance the hydrophilicity and aqueous solubility of the resulting peptide. This is a significant advantage in drug development, as poor solubility can be a major hurdle. The 2-carboxy-ethyl side chain provides an additional polar and ionizable group, further contributing to solubility and offering a potential site for further chemical modification or interaction with biological targets.

Comparison with Alternative Peptide Backbone Modifications

To fully appreciate the potential of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, it is essential to compare its predicted structural impact with that of other established backbone modifications.

Modification Structural Impact Advantages Disadvantages
3-(2-carboxy-ethyl)-morpholine - Restricts Φ angle- Induces turns/bends- Defined ring pucker- Enhances solubility- Increased proteolytic stability- Improved pharmacokinetic properties- Potential for novel secondary structures- Synthesis of building block required- Potential for steric hindrance in coupling
N-Alkylation (e.g., N-methylation) - Disrupts H-bonding- Favors trans-amide bond- Can induce turns- Increased proteolytic stability- Improved cell permeability- Can disrupt essential H-bonds for binding- Synthesis can be challenging
β-Amino Acids - Creates a more extended backbone- Can form unique helical structures (e.g., 14-helix)- Increased conformational stability- High proteolytic stability- Access to novel secondary structures- Can significantly alter peptide conformation- Synthesis of building blocks can be complex
Peptoids (N-substituted glycines) - Lack of backbone chirality- Absence of amide proton for H-bonding- High conformational flexibility- High proteolytic stability- Easy to synthesize and diversify- Lack of defined secondary structures without specific side chains- Can be too flexible for some applications

Diagram: Comparative Structural Effects of Backbone Modifications

G cluster_0 Peptide Backbone cluster_1 Modifications Backbone Native Peptide Morpholine 3-(2-carboxy-ethyl)-morpholine Backbone->Morpholine Constrained Turn-Inducer N-Alkylation N-Alkylation Backbone->N-Alkylation H-Bond Disruption Beta-Amino-Acid β-Amino Acid Backbone->Beta-Amino-Acid Backbone Extension Peptoid Peptoid Backbone->Peptoid Increased Flexibility

Sources

Comparative

A Comparative Guide: Piperidine vs. Morpholine for Fmoc Deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the protection of complex amine-containing molecules. Its r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in solid-phase peptide synthesis (SPPS) and the protection of complex amine-containing molecules. Its removal, or deprotection, is a critical step that must be both efficient and selective to ensure high yield and purity of the final product.[1] The standard reagent for this task is piperidine, a secondary amine known for its high efficacy. However, its strong basicity can be detrimental to sensitive substrates, leading to undesirable side reactions.[2]

This guide provides an in-depth technical comparison between piperidine and a milder alternative, morpholine, for the deprotection of a specialized building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine . This molecule presents a unique case due to its inherent morpholine scaffold and a pendant carboxylic acid, factors that influence the selection of an optimal deprotection strategy. We will explore the mechanistic underpinnings of each reagent, present a comparative experimental framework, and offer data-driven recommendations for researchers, scientists, and drug development professionals aiming to optimize their synthetic workflows.

Chemical Structures of Key Reagents

To visually ground our discussion, the structures of the substrate and the two deprotection agents are presented below.

cluster_0 Substrate cluster_1 Deprotection Agents Fmoc_Morpholine label_substrate 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Piperidine label_piperidine Piperidine Morpholine label_morpholine Morpholine

Caption: Key molecules in the deprotection reaction.

Mechanistic Overview: The Chemistry of Fmoc Removal

Fmoc deprotection proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] This two-step process is fundamental to understanding the performance differences between piperidine and morpholine.

  • Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring system. The rate of this step is directly influenced by the basicity (pKa) of the amine used.[2]

  • Elimination & Scavenging: This initial deprotonation leads to the formation of a carbanion, which is unstable and rapidly undergoes elimination to yield the deprotected amine and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine in the reaction mixture then acts as a nucleophile, "trapping" the DBF to form a stable adduct, which drives the equilibrium towards the deprotected product.[3][4]

G Start Fmoc-Protected Amine Step1 Proton Abstraction (Rate-determining step) Start->Step1 + Secondary Amine (Base) Intermediate Fluorenyl Anion Intermediate Step1->Intermediate Step2 β-Elimination Intermediate->Step2 Products Deprotected Amine + Dibenzofulvene (DBF) Step2->Products Step3 Nucleophilic Trapping Products->Step3 + Secondary Amine (Nucleophile) End Stable DBF-Amine Adduct Step3->End

Caption: General mechanism of Fmoc deprotection.

Reagent Profile and Head-to-Head Comparison

The choice between piperidine and morpholine hinges on a trade-off between reaction speed and selectivity. Their performance is dictated by their intrinsic chemical properties, summarized below.

PropertyPiperidineMorpholineRationale & Implications for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine
pKa ~11.1[2]~8.3[5]Piperidine's higher basicity leads to significantly faster proton abstraction and overall deprotection time. Morpholine's weaker basicity results in a slower, more controlled reaction.[3]
Nucleophilicity HighModerateBoth are effective at trapping the dibenzofulvene intermediate. Piperidine's higher nucleophilicity contributes to its overall efficiency.
Steric Hindrance ModerateModerateBoth are cyclic secondary amines with comparable steric profiles, allowing efficient access to the Fmoc group.
Regulatory Status Controlled Substance[6]UnrestrictedThe use and purchase of piperidine are often monitored, adding an administrative burden not present with morpholine.[2][6]
Expected Performance in the Deprotection of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

Based on these properties, we can anticipate the following outcomes in a direct experimental comparison. The presence of the free carboxylic acid in the substrate is not expected to interfere directly with Fmoc removal, though it will be deprotonated to its carboxylate form by both bases, enhancing solubility in polar aprotic solvents like DMF.

Performance MetricPiperidineMorpholine
Reaction Time Fast (e.g., < 15 minutes)Slow (e.g., 1-4 hours)[3]
Yield High High (with sufficient reaction time)
Purity Good to High Potentially Higher
Risk of Side Reactions Moderate (e.g., racemization)[2][3]Low (milder conditions reduce side-product formation)[5]

Experimental Design and Workflow

To empirically validate these hypotheses, a parallel experiment is proposed. The workflow is designed to provide a direct and reliable comparison of the two reagents under identical conditions, barring the deprotection agent itself.

G start Dissolve 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in DMF split Split into Two Equal Aliquots start->split piperidine_add Add 20% Piperidine (v/v) split->piperidine_add Batch A morpholine_add Add 50% Morpholine (v/v) split->morpholine_add Batch B piperidine_react React at RT, Monitor by LC-MS (Timepoints: 5, 10, 20 min) piperidine_add->piperidine_react workup Aqueous Work-up / Solvent Evaporation piperidine_react->workup morpholine_react React at RT, Monitor by LC-MS (Timepoints: 30, 60, 120, 240 min) morpholine_add->morpholine_react morpholine_react->workup analysis Analyze Crude Product via Analytical HPLC & MS workup->analysis compare Compare Yield, Purity, and Impurity Profiles analysis->compare

Sources

Validation

A Technical Guide to Peptide Synthesis: Evaluating 4-Fmoc-3-(2-carboxy-ethyl)-morpholine as a Novel Hydrophilic Building Block

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the tools and building blocks employed in solid-phase peptide synthesis (SPPS) are critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the tools and building blocks employed in solid-phase peptide synthesis (SPPS) are critical determinants of a molecule's ultimate success. The choice of linkers and amino acid derivatives can profoundly influence not only the efficiency of the synthesis but also the physicochemical and pharmacological properties of the final peptide. This guide introduces a novel building block, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, and provides a comparative analysis of its potential performance against conventional alternatives in peptide synthesis.

The morpholine moiety is a privileged structure in medicinal chemistry, known for enhancing aqueous solubility, metabolic stability, and bioavailability of drug molecules.[1][2] Its incorporation into peptide structures, either as part of the backbone or as a linker, presents an intriguing strategy for modulating peptide properties. The subject of this guide, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, is an Fmoc-protected derivative that can be envisioned as a hydrophilic building block or linker for SPPS.

The Rationale for a Morpholine-Based Building Block in SPPS

Standard Fmoc-SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[3] The hydrophobicity of the growing peptide chain can sometimes lead to aggregation, hindering coupling efficiencies and reducing final yields. The introduction of hydrophilic moieties can disrupt these aggregates and improve solvation of the peptide-resin complex.

4-Fmoc-3-(2-carboxy-ethyl)-morpholine, with its inherent hydrophilicity conferred by the morpholine ring, is poised to offer several advantages:

  • Improved Solubility: The morpholine group can enhance the solubility of the growing peptide chain, potentially mitigating aggregation issues encountered with hydrophobic sequences.[4]

  • Enhanced Pharmacokinetics: Incorporation of a morpholine scaffold may lead to improved pharmacokinetic profiles of the final peptide, a desirable trait in drug development.[2]

  • Structural Diversity: As a non-natural amino acid derivative, it allows for the introduction of unique structural constraints and functionalities into a peptide sequence.

Comparative Analysis: 4-Fmoc-3-(2-carboxy-ethyl)-morpholine vs. Conventional Linkers

To understand the potential of this novel building block, we compare it with two major classes of linkers used in SPPS: conventional hydrophilic (PEG-based) and hydrophobic linkers.

Feature4-Fmoc-3-(2-carboxy-ethyl)-morpholine (Projected)Polyethylene Glycol (PEG) Linkers (Hydrophilic)Alkyl/Aryl Linkers (Hydrophobic)
Solubility Enhancement HighHighLow
Potential for Aggregation Disruption HighHighLow
Structural Rigidity Moderate (due to the ring structure)High (flexible chain)High (rigid backbone)
Biocompatibility Generally good, morpholine is found in approved drugs[1]HighVariable
Impact on Peptide Conformation May induce specific turns or foldsCan increase flexibilityCan enforce specific conformations
Cleavage Conditions Compatible with standard TFA cleavageCompatible with standard TFA cleavageCompatible with standard TFA cleavage

Experimental Workflow: Incorporation of a Morpholine-Based Building Block

The incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a peptide sequence via Fmoc-SPPS would follow a standard protocol. The workflow below outlines the key steps.

experimental_workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Coupling of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Precipitation 8. Precipitation & Purification Cleavage->Precipitation

Figure 1: A generalized workflow for the incorporation of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine into a peptide sequence using Fmoc-SPPS.

Detailed Protocol for Coupling:
  • Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling:

    • In a separate vessel, dissolve 4-Fmoc-3-(2-carboxy-ethyl)-morpholine (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Cycle Repetition: Repeat steps 2-6 for the incorporation of subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Performance and Supporting Data from Analogous Systems

While direct experimental data for peptides synthesized with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is not yet published, we can infer its potential performance based on studies of other hydrophilic linkers and morpholine-containing compounds.

The use of hydrophilic linkers, such as those based on polyethylene glycol (PEG), has been shown to improve the synthesis of difficult peptide sequences by minimizing aggregation.[5] A study on the synthesis of hydrophilic and flexible linkers for peptide derivatization demonstrated that such linkers can be readily incorporated into standard Fmoc-SPPS protocols and can improve the handling and analysis of the resulting peptides.[5]

Furthermore, the use of morpholine as a base for Fmoc deprotection has been explored as a "greener" alternative to piperidine.[6] These studies have shown that morpholine is compatible with the conditions of Fmoc-SPPS and can efficiently remove the Fmoc group, sometimes with the added benefit of reducing side reactions like aspartimide formation.[6] This inherent stability and compatibility of the morpholine ring with Fmoc chemistry supports the feasibility of using 4-Fmoc-3-(2-carboxy-ethyl)-morpholine as a building block.

Logical Relationship of Components in a Morpholine-Modified Peptide

The introduction of a morpholine-containing building block can be visualized as a strategic modification to the peptide structure with cascading effects on its properties.

logical_relationship Morpholine Incorporate 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Solubility Increased Hydrophilicity Morpholine->Solubility introduces polar group Conformation Altered Conformation Morpholine->Conformation imparts structural constraint Aggregation Reduced Aggregation Solubility->Aggregation improves solvation PK Improved Pharmacokinetics Solubility->PK enhances distribution Bioactivity Modulated Bioactivity Conformation->Bioactivity affects receptor binding Cleavage Cleavage Precipitation Precipitation PK->Bioactivity influences in vivo efficacy

Figure 2: The logical cascade of effects resulting from the incorporation of a morpholine-based building block in peptide synthesis.

Conclusion and Future Outlook

While direct case studies are pending, the theoretical and indirect evidence strongly suggests that 4-Fmoc-3-(2-carboxy-ethyl)-morpholine holds significant promise as a novel building block in peptide synthesis. Its potential to enhance peptide solubility, reduce aggregation during SPPS, and favorably modulate the pharmacokinetic properties of the final peptide makes it a compelling candidate for researchers in drug discovery and development.

Further experimental validation is necessary to fully elucidate its performance characteristics, including coupling efficiency, impact on peptide purity, and the extent of its influence on the biological activity of various peptide scaffolds. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the exploration and application of innovative building blocks like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine will be paramount to advancing the field.

References

  • Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(23), 4335-4338. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6537. Available at: [Link]

  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

  • Di Mola, A., & D'Alba, F. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Chemistry – A European Journal, 29(72), e202302688. Available at: [Link]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences, 23(19), 11231. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Available at: [Link]

  • Noki, S., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(15), 5824. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737. Available at: [Link]

  • Kaur, M., & Singh, M. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 191-216. Available at: [Link]

  • Reshetnikov, V., et al. (2023). The Influence of Peptide Linkers on Functional Properties of Hybrid Structures with the Selective pH-Dependent Binding to Cancer Cells. International Journal of Molecular Sciences, 24(16), 12693. Available at: [Link]

  • Gazit, E. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(15), 4065-4066. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(32), 13194-13206. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of morpholine-β-amino acids for peptide and optoelectronic... Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Peptides Containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine by MS/MS

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptide therapeutics. Introduction: The Analytical Challenge of Novel Peptide Scaffolds In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel peptide therapeutics.

Introduction: The Analytical Challenge of Novel Peptide Scaffolds

In the landscape of peptide-based drug discovery, the incorporation of non-standard amino acids is a key strategy for enhancing therapeutic properties such as metabolic stability, target affinity, and conformational rigidity. The morpholine scaffold, in particular, offers a unique constrained dipeptide isostere. However, the introduction of novel building blocks like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine presents a significant analytical challenge: how do we definitively validate the sequence and confirm the successful incorporation of this unique residue within a synthetic peptide?

This guide provides an in-depth, experience-driven comparison of tandem mass spectrometry (MS/MS) methodologies for the validation of peptides containing this specific morpholine-based amino acid. We will move beyond a simple listing of steps to explain the underlying principles of fragmentation and provide a robust framework for experimental design and data interpretation. This document is designed to serve as a practical, authoritative resource for scientists working at the cutting edge of peptide chemistry.

The Primacy of Tandem Mass Spectrometry (MS/MS) for Modified Peptide Validation

While other techniques such as Amino Acid Analysis (AAA) can confirm the presence of the modified residue in a hydrolyzed sample, and Edman degradation can sequentially identify amino acids from the N-terminus, both fall short in definitively placing the modification within the peptide sequence. MS/MS stands as the gold standard for this application due to its ability to generate sequence-specific fragment ions from a selected precursor ion, providing unequivocal proof of both the identity and location of the non-standard residue.[1]

Part 1: Experimental Design - Selecting the Optimal Fragmentation Technique

The choice of fragmentation technique is the most critical parameter in designing a successful MS/MS validation experiment for a novel peptide. The energy imparted and the mechanism of fragmentation directly influence the types of ions observed, and consequently, the quality of the sequence information obtained.[2]

The three most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[3] Each has distinct advantages and disadvantages when analyzing peptides containing the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue.

Collision-Induced Dissociation (CID)

CID is a "slow heating" method where the precursor ion's vibrational energy is increased through collisions with an inert gas, leading to fragmentation primarily at the weakest bonds—the peptide amide bonds.[3] This typically results in the generation of b- and y-type ions , which are fragments containing the N- and C-terminus, respectively.

  • Expertise & Experience: For a peptide containing the morpholine derivative, CID is a good starting point. It is robust, widely available, and provides the fundamental backbone fragmentation needed for sequence confirmation. However, a key consideration is the potential for the Fmoc group, if not removed, to be a labile protecting group that could preferentially fragment, complicating spectral interpretation. Furthermore, the morpholine ring itself may exhibit characteristic fragmentation patterns or neutral losses under CID conditions.

  • Trustworthiness: A self-validating CID experiment will show a clear series of b- and y-ions. The mass difference between adjacent ions in a series should correspond to the mass of an amino acid residue. A mass shift in the b- or y-ion series corresponding to the mass of the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue will confirm its incorporation and position.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique, often performed in an Orbitrap mass spectrometer, where fragmentation occurs in a higher-energy regime.[4] This leads to the generation of b- and y-ions, but also often produces more side-chain cleavages and immonium ions, which can be diagnostic for specific amino acids.

  • Expertise & Experience: HCD is particularly advantageous for this application. The higher energy can induce fragmentation within the morpholine ring itself, potentially generating unique reporter ions that would be highly specific for this modification. This can provide an extra layer of confidence in the validation. We would predict that the 2-carboxy-ethyl side chain could also fragment, providing further structural information. For doubly charged peptides, HCD often provides more peptide identifications than CID and ETD.[5]

  • Trustworthiness: In an HCD spectrum, in addition to the b- and y-ion series confirming the backbone sequence, the presence of a unique, high-intensity fragment ion corresponding to the morpholine ring or a part of it would serve as a powerful validation point.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the N-Cα bond of the peptide backbone, generating c- and z-type ions .[4][6]

  • Expertise & Experience: ETD is exceptionally useful for analyzing peptides with labile post-translational modifications, and by extension, potentially labile synthetic modifications like the Fmoc group.[3][7] If the Fmoc group is found to be unstable under CID or HCD, ETD would be the method of choice as it tends to preserve such modifications. For peptides with charge states higher than 2, ETD often outperforms other techniques in terms of Mascot score.[5]

  • Trustworthiness: A successful ETD experiment would yield a rich series of c- and z-ions, allowing for full sequence coverage while keeping the 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue intact on the fragment ions, thus confirming its position.

Comparative Summary of Fragmentation Techniques
Fragmentation TechniquePrimary Ion TypesSuitability for Morpholine-Modified PeptideKey AdvantagesPotential Challenges
CID b, yGoodWidely available, good for initial backbone sequencing.Potential for premature loss of the Fmoc group or side chain.
HCD b, y, immonium ionsExcellentHigh-resolution fragments, potential for generating unique reporter ions from the morpholine ring.[4][5]May require higher-end instrumentation (e.g., Orbitrap).
ETD c, zExcellent (especially if modification is labile)Preserves labile modifications, ideal for highly charged precursors.[3][7]Requires a multiply charged precursor ion, can have a slower scan rate.[3]

Part 2: A Step-by-Step Experimental Protocol

This protocol outlines a comprehensive workflow for the validation of a peptide containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine using LC-MS/MS.

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, the addition of a small amount of organic solvent like acetonitrile may be necessary.

  • Concentration: The final concentration should be in the low micromolar to high nanomolar range (e.g., 1 µM). It is crucial to ensure the peptide is fully dissolved to achieve a stable spray in the mass spectrometer.[8]

  • Internal Standard: For quantitative studies or to ensure instrument performance, a standard peptide with a known concentration can be spiked into the sample.[9]

Liquid Chromatography (LC)
  • Column Selection: A C18 reversed-phase column is the standard choice for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is recommended to ensure good separation of the target peptide from any synthesis impurities. For example, a 60-minute gradient from 5% to 40% Mobile Phase B.

Mass Spectrometry (MS)
  • Ionization: Use electrospray ionization (ESI) in positive ion mode.[10]

  • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion of the modified peptide. Verify that the observed m/z matches the theoretical m/z for the expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • MS/MS Scan (Data-Dependent Acquisition):

    • Set up a data-dependent acquisition method to trigger MS/MS scans on the most intense precursor ions from the MS1 scan.

    • Include the theoretical m/z of the modified peptide in the inclusion list to ensure it is selected for fragmentation.

    • Crucially, acquire data using CID, HCD, and ETD in separate runs or using a decision-tree method if available on the instrument. [3] This will provide a comprehensive dataset for comparison.

    • Collision Energy/Activation Time: Optimize the normalized collision energy (for CID/HCD) or reaction time (for ETD) to achieve the best fragmentation pattern. This may require a few initial optimization runs.[11]

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_msms MS/MS Fragmentation cluster_analysis Data Analysis prep1 Dissolve Peptide (0.1% Formic Acid) prep2 Adjust Concentration (1 µM) prep1->prep2 lc1 Inject on C18 Column prep2->lc1 lc2 Gradient Elution (ACN/H2O with 0.1% FA) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 MS1 Scan (Identify Precursor m/z) ms1->ms2 msms_cid CID ms2->msms_cid msms_hcd HCD ms2->msms_hcd msms_etd ETD ms2->msms_etd analysis1 De Novo Sequencing msms_cid->analysis1 msms_hcd->analysis1 msms_etd->analysis1 analysis2 Spectral Interpretation (b, y, c, z ions) analysis1->analysis2 analysis3 Confirm Modification Site analysis2->analysis3

Caption: High-level workflow for LC-MS/MS validation of a modified peptide.

Part 3: Data Interpretation - Decoding the Spectra

The interpretation of the MS/MS spectra is where the validation truly occurs.[12] The goal is to account for the major fragment ions and demonstrate that they are consistent with the proposed peptide sequence, including the novel modification.

Interpreting a Hypothetical HCD Spectrum

Let's consider a hypothetical peptide, Ac-Tyr-Val-(Mod)-Gly-Leu-NH₂ , where (Mod) is our 4-Fmoc-3-(2-carboxy-ethyl)-morpholine residue.

  • Identify the b- and y-ion Series: Look for series of peaks where the mass difference corresponds to the residues in the sequence. For example, the difference between the y₄ and y₃ ions should be the mass of Glycine (57.02 Da).

  • Pinpoint the Modification: You will observe a large mass shift in both the b- and y-ion series at the position of the modification.

    • The mass difference between the b₂ ion (Ac-Tyr-Val) and the b₃ ion (Ac-Tyr-Val-Mod) will be equal to the mass of the morpholine residue.

    • Similarly, the mass difference between the y₃ ion (Gly-Leu-NH₂) and the y₄ ion (Mod-Gly-Leu-NH₂) will also correspond to the mass of the morpholine residue.

  • Look for Diagnostic/Reporter Ions: With HCD, search the low-mass region of the spectrum for unique ions that could have arisen from the fragmentation of the morpholine ring or the Fmoc group. The presence of such an ion, consistently observed across multiple runs, provides strong evidence for the modification's identity.

Logical Diagram for Spectral Interpretation

G start Acquire MS/MS Spectrum find_series Identify b- and y-ion series start->find_series check_gaps Are there unexplained mass gaps in the series? find_series->check_gaps confirm_mass Does the mass gap match the morpholine residue? check_gaps->confirm_mass Yes validation_fail Validation Failed Re-evaluate Synthesis/Data check_gaps->validation_fail No confirm_pos Is the gap at the expected position? confirm_mass->confirm_pos Yes confirm_mass->validation_fail No find_reporter Search for unique reporter ions confirm_pos->find_reporter Yes confirm_pos->validation_fail No validation_success Sequence and Modification Validated find_reporter->validation_success

Caption: Decision-making process for validating a modified peptide from its MS/MS spectrum.

Part 4: Comparison with Alternative Methodologies

While MS/MS is the preferred method, it is instructive to compare it to other analytical techniques to understand its comprehensive advantages.

TechniqueInformation ProvidedProsCons for this Application
MS/MS Sequence, modification site, modification mass.High sensitivity, provides definitive positional information.Requires specialized instrumentation and expertise in spectral interpretation.
Amino Acid Analysis (AAA) Stoichiometry of amino acids after hydrolysis.Quantitative.Destructive, provides no sequence or positional information.[8] Cannot differentiate isomers.
Edman Degradation Sequential identification of amino acids from the N-terminus.Provides direct sequence information.Struggles with modified amino acids, stops at or misidentifies the novel residue. Can be slow and requires larger sample amounts.
High-Resolution Mass Spectrometry (MS1 only) Accurate mass of the intact peptide.Confirms the elemental formula of the peptide.Provides no sequence information. Cannot distinguish isomers (e.g., if the modification was on a different residue).

Conclusion

The validation of a peptide containing a novel building block like 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a non-trivial but essential step in modern drug discovery. Tandem mass spectrometry, particularly when leveraging multiple fragmentation techniques like CID, HCD, and ETD, provides an unparalleled level of detail, allowing for the unambiguous confirmation of both the peptide sequence and the precise location of the modification. By carefully designing the experiment, from sample preparation to the choice of fragmentation method, and by systematically interpreting the resulting spectra, researchers can have the highest degree of confidence in the identity and quality of their novel synthetic peptides. This robust validation framework is fundamental to ensuring the reproducibility of research and the successful development of next-generation peptide therapeutics.

References

  • BroadE: Fundamentals of peptide and protein mass spectrometry. (2013). YouTube. Retrieved from [Link]

  • Methods for peptide identification by spectral comparison. (n.d.). PubMed Central. Retrieved from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. (n.d.). SpringerLink. Retrieved from [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PubMed Central. Retrieved from [Link]

  • Accurate quantitation of standard peptides used for quantitative proteomics. (n.d.). PubMed Central. Retrieved from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PubMed Central. Retrieved from [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024). PubMed. Retrieved from [Link]

  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023). RSC Publishing. Retrieved from [Link]

  • Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UC Irvine. Retrieved from [Link]

  • PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization. (2021). ACS Publications. Retrieved from [Link]

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. (2014). ACS Publications. Retrieved from [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). PubMed Central. Retrieved from [Link]

  • PepFun: Open Source Protocols for Peptide-Related Computational Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org. Retrieved from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). Ohio State University. Retrieved from [Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (n.d.). PubMed Central. Retrieved from [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). Journal of Biomolecular Techniques. Retrieved from [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. Retrieved from [Link]

  • Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. (n.d.). ACS Publications. Retrieved from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (n.d.). PubMed Central. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

  • Interpreting MS/MS spectra. (n.d.). University of Washington. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Linker Selection in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the success of solid-phase peptide synthesis (SPPS) hinges on a series of critical choices. Among the most pivotal is the selection of the appropriate l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the success of solid-phase peptide synthesis (SPPS) hinges on a series of critical choices. Among the most pivotal is the selection of the appropriate linker, the chemical moiety that anchors the nascent peptide chain to the solid support. This decision profoundly influences the C-terminal functionality of the final peptide, its purity, and the overall yield of the synthesis. This guide provides a comparative analysis of three widely used linkers—Wang, Rink Amide, and Sieber Amide—supported by experimental insights and detailed protocols to empower you in making informed decisions for your peptide synthesis endeavors.

The Central Role of the Linker in SPPS

Comparative Analysis of Common SPPS Linkers

The choice of linker is fundamentally tied to the desired C-terminal functionality of the peptide and the overall synthetic strategy. Here, we compare the performance of three workhorse linkers in Fmoc-based SPPS: Wang resin for peptide acids, and Rink Amide and Sieber Amide resins for peptide amides.

LinkerC-Terminal FunctionalityCleavage ConditionsKey AdvantagesPotential Drawbacks
Wang Carboxylic AcidHigh concentration of TFA (e.g., 95%)[4]- Well-established and widely used.- Good stability during synthesis.- Susceptible to diketopiperazine formation with C-terminal Pro or Gly.[5][6]- Risk of racemization of the C-terminal amino acid during loading.[7]- Harsh cleavage can lead to side reactions.
Rink Amide AmideHigh concentration of TFA (e.g., 95%)[5]- Direct synthesis of peptide amides.- Generally good yields and purity.- Harsh cleavage conditions can be detrimental to sensitive residues.- Can be prone to side reactions similar to Wang resin.
Sieber Amide AmideMildly acidic conditions (e.g., 1-3% TFA)[7][8]- Allows for the synthesis of protected peptide amides.[5]- Mild cleavage preserves acid-labile side-chain protecting groups.- Reduced risk of side reactions associated with harsh acidolysis.- The linker is more acid-labile, requiring careful handling to prevent premature cleavage.

Experimental Comparison: Synthesis of a Model Peptide

To illustrate the practical implications of linker selection, we present a comparative synthesis of the model peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The synthesis is performed in parallel on Wang, Rink Amide, and Sieber Amide resins.

Experimental Protocol

1. Resin Swelling and First Amino Acid Loading:

  • Swell the respective resins (Wang, Rink Amide, or Sieber Amide) in dimethylformamide (DMF) for 1 hour.

  • For pre-loaded Wang resin, proceed to the next step. For Rink and Sieber Amide resins, couple Fmoc-Leu-OH using a suitable coupling agent like HCTU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

2. Peptide Chain Elongation (for all resins):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH in sequence) with HCTU and DIPEA in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin as described above.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • Wang and Rink Amide Resins: Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours.[4]

  • Sieber Amide Resin: Treat the resin with a milder cleavage cocktail of TFA/DCM (1:99 v/v) for 1-2 hours to obtain the protected peptide amide. For full deprotection, a subsequent treatment with a stronger TFA cocktail is necessary.

4. Peptide Precipitation and Analysis:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine purity and confirm identity.

Expected Results and Analysis

The choice of linker is expected to have a discernible impact on the final yield and purity of the Leu-enkephalin peptide.

LinkerExpected YieldExpected Purity (RP-HPLC)Common Impurities
Wang Moderate~85-90%Deletion sequences, diketopiperazine (if Gly-Gly cyclization occurs), and products of side-chain reactions from harsh cleavage.
Rink Amide Moderate to High~90-95%Deletion sequences and side-chain modifications from cleavage.
Sieber Amide High>95% (as protected peptide)Minimal side-products due to mild cleavage. Subsequent deprotection may introduce some impurities.

Causality behind the Expected Outcomes:

  • Wang Resin: The harsher cleavage conditions required for the Wang resin can lead to the degradation of sensitive amino acids and the formation of byproducts. The potential for diketopiperazine formation, particularly with sequences containing Gly or Pro near the C-terminus, can reduce the yield of the desired full-length peptide.[5][6]

  • Rink Amide Resin: While also requiring strong acid for cleavage, the Rink Amide linker is often associated with slightly higher yields and purity for peptide amides compared to the synthesis of peptide acids on Wang resin, potentially due to the inherent stability of the amide bond.

  • Sieber Amide Resin: The mild cleavage conditions are the primary reason for the expected higher purity of the initially cleaved product.[7][8] By releasing the peptide with its side-chain protecting groups intact, the risk of side reactions during cleavage is significantly minimized.

Visualizing the SPPS Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis, highlighting the central role of the linker.

SPPS_Workflow Resin Resin with Linker Load Load First Fmoc-AA-OH Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-AA-OH Deprotect1->Couple Repeat Repeat n-1 times Couple->Repeat Repeat->Deprotect1 Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Peptide Crude Peptide Cleave->Peptide Purify Purification (RP-HPLC) Peptide->Purify FinalPeptide Pure Peptide Purify->FinalPeptide

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights into Linker Cleavage

The cleavage of the peptide from the resin is a critical step that is dictated by the chemical nature of the linker.

Cleavage_Mechanisms cluster_wang Wang Linker (Acidolysis) cluster_rink Rink Amide Linker (Acidolysis) Wang_Resin Resin-O-CH2-Ph-O-CO-Peptide Protonation Protonation of benzyl ether oxygen by TFA Wang_Resin->Protonation Carbocation Formation of stable benzylic carbocation Protonation->Carbocation Release Release of Peptide-COOH Carbocation->Release Rink_Resin Resin-Linker-NH-CO-Peptide Protonation_Rink Protonation of the linker by TFA Rink_Resin->Protonation_Rink Carbocation_Rink Formation of stable benzhydryl carbocation Protonation_Rink->Carbocation_Rink Release_Rink Release of Peptide-CONH2 Carbocation_Rink->Release_Rink

Caption: Simplified cleavage mechanisms for Wang and Rink Amide linkers.

Conclusion and Recommendations

The selection of a linker in SPPS is a strategic decision that should be guided by the desired C-terminal functionality and the chemical nature of the peptide being synthesized.

  • For the synthesis of peptide acids , Wang resin remains a viable option, particularly for robust sequences. However, for peptides with C-terminal Pro or Gly, or those containing sensitive residues, alternative linkers should be considered to mitigate side reactions.

  • For the routine synthesis of peptide amides , Rink Amide resin offers a reliable and efficient solution.

  • When synthesizing peptide amides with acid-labile side chains or when aiming to produce protected peptide fragments , Sieber Amide resin is the superior choice due to its mild cleavage conditions.

By understanding the distinct characteristics of each linker and carefully considering the specific requirements of the target peptide, researchers can optimize their SPPS protocols to achieve higher yields, greater purity, and ultimately, more reliable and reproducible results.

References

  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • MDPI. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2012, December 27). Wang Linker Free of Side Reactions. Organic Letters. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]

  • Oreate AI. (2024, January 7). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • JPT. (n.d.). Learn important facts about Peptide Quality & Purity. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. [Image]. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]

Sources

Comparative

A Technical Guide to Assessing the Purity of Peptides Synthesized with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development and proteomics research, the purity of synthetic peptides is a critical determinant of experimental succ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and proteomics research, the purity of synthetic peptides is a critical determinant of experimental success and clinical safety. The introduction of novel building blocks, such as 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, into peptide synthesis workflows necessitates a thorough evaluation of their impact on the final product's purity profile. This guide provides a comprehensive comparison of purity assessment methodologies for peptides synthesized with this morpholine-containing amino acid analogue versus those synthesized using conventional Fmoc-amino acids. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in making informed decisions for their peptide synthesis and purification strategies.

The Significance of Peptide Purity in Research and Drug Development

The presence of impurities in a synthetic peptide preparation can have profound consequences. These contaminants, which can include deletion sequences, truncated peptides, byproducts from side reactions, or residual synthesis reagents, can lead to misleading experimental results, altered biological activity, and potential immunogenicity.[1] Therefore, rigorous purity assessment is not merely a quality control step but a cornerstone of reliable and reproducible science.

4-Fmoc-3-(2-carboxy-ethyl)-morpholine: A Novel Building Block

4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a synthetic amino acid analogue that incorporates a morpholine ring into its structure. The morpholine moiety is known to influence the physicochemical properties of molecules, including their solubility and conformational preferences. In the context of peptide synthesis, the inclusion of such a structure can potentially impact peptide aggregation, folding, and susceptibility to common side reactions.

Recent studies have highlighted the benefits of using morpholine as a reagent for the deprotection of the Fmoc group in solid-phase peptide synthesis (SPPS). Morpholine has been shown to minimize the formation of common impurities like diketopiperazines and aspartimides, leading to a final product with purity comparable to that achieved with the standard base, piperidine.[2][3][4] This suggests that the incorporation of a morpholine derivative directly into the peptide backbone could offer similar advantages in mitigating side reactions and improving the purity of the crude peptide.

Comparative Purity Assessment: Methodologies and Experimental Data

The standard and most reliable methods for assessing peptide purity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5] When evaluating peptides synthesized with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, a direct comparison with a control peptide of the same sequence but synthesized with a standard Fmoc-amino acid is essential.

Core Purity Analysis Workflow

cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_comparison Comparative Data Analysis Synth_Morpholine Synthesis with 4-Fmoc-3-(2-carboxy-ethyl)-morpholine Purification Crude Peptide Purification Synth_Morpholine->Purification Synth_Standard Synthesis with Standard Fmoc-Amino Acid Synth_Standard->Purification HPLC RP-HPLC Analysis Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS Purity_Comparison Purity Profile Comparison HPLC->Purity_Comparison Impurity_ID Impurity Identification MS->Impurity_ID Yield_Comparison Yield Comparison Purity_Comparison->Yield_Comparison

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

For the modern researcher engaged in peptide synthesis and drug development, the safe handling and disposal of specialized chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher engaged in peptide synthesis and drug development, the safe handling and disposal of specialized chemical reagents is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in a deep understanding of the compound's chemical properties and is aligned with established safety standards.

Understanding the Compound: A Three-Part Chemical Identity

To effectively manage the disposal of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, it is imperative to understand its constituent parts and their implications for its hazard profile:

  • The Morpholine Core: Morpholine and its derivatives are classified as corrosive, flammable, and toxic.[1][2][3] This dictates that the compound must be handled with appropriate personal protective equipment (PPE) and must not be disposed of via standard drains.

  • The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[4] Its removal is typically achieved using a solution of piperidine in dimethylformamide (DMF), which means that waste streams containing this compound may also contain these additional hazardous chemicals.

  • The Carboxy-ethyl Side Chain: This component, while less hazardous than the other two, contributes to the overall organic nature of the compound.

Given these components, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine is categorized as a non-halogenated organic chemical waste .[5][6][7] This classification is crucial for proper waste segregation and disposal.

Core Principles of Disposal: A Self-Validating System

The following protocols are designed to be a self-validating system, ensuring that each step logically follows from the chemical nature of the compound and general laboratory safety principles.

Personal Protective Equipment (PPE)

Before handling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine in any form (solid or in solution), the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the corrosive morpholine derivative.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection May be required if handling large quantities of the solid outside of a fume hoodTo prevent inhalation of fine dust particles.
Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[6][7][8]

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Non-Halogenated Organic Waste".[5][6] The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Fmoc-3-(2-carboxy-ethyl)-morpholine," and the approximate concentration if in solution.

  • Container Integrity: Ensure the waste container has a secure, leak-proof cap and is kept closed when not in use.[9]

Step-by-Step Disposal Procedures

The following workflows provide detailed instructions for the disposal of the pure compound and solutions containing it.

Workflow for Disposal of Solid 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

A Step 1: Assess the Quantity Determine the amount of solid waste to be disposed of. B Step 2: Prepare for Disposal Don appropriate PPE in a designated area, preferably a fume hood. A->B C Step 3: Transfer the Solid Carefully transfer the solid compound into the designated 'Non-Halogenated Organic Waste' container. B->C D Step 4: Decontaminate Tools Rinse any spatulas or other tools used for the transfer with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. C->D E Step 5: Secure and Store Securely cap the waste container and place it in the laboratory's designated satellite accumulation area for hazardous waste. D->E

Caption: Disposal of Solid Waste

Workflow for Disposal of Solutions Containing 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

A Step 1: Identify All Components Determine all chemical components in the solution (e.g., DMF, piperidine). B Step 2: Don PPE Wear appropriate PPE, including eye protection and chemical-resistant gloves. A->B C Step 3: Transfer the Solution Carefully pour the solution into the designated 'Non-Halogenated Organic Waste' container. B->C D Step 4: Rinse the Original Container Rinse the empty container with a small amount of a suitable organic solvent and add the rinsate to the waste container. C->D E Step 5: Secure and Store Securely cap the waste container and place it in the satellite accumulation area. D->E

Caption: Disposal of Liquid Waste

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[10] For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect and Dispose: Collect the absorbed material or swept solid into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Causality Behind the Choices: A Deeper Dive

  • Why Non-Halogenated Organic Waste? This compound does not contain any halogens (F, Cl, Br, I). Segregating non-halogenated from halogenated waste is often more cost-effective for disposal and is a standard practice in laboratory waste management.[7][8]

  • Why No Drain Disposal? The morpholine component is toxic to aquatic life, and the overall compound is not intended for release into the sewer system.[9]

  • Why Inert Absorbent for Spills? Using an inert absorbent prevents any potential chemical reaction between the spilled material and the absorbent.[10]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Loba Chemie. (n.d.).
  • MsdsDigital.com. (2019, May 2).
  • Carl ROTH. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • American Chemical Society. (n.d.).
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Braun Research Group. (n.d.).
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Bucknell University. (2016, April 15).
  • U.S. Environmental Protection Agency. (n.d.).
  • ResearchGate. (n.d.).
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
  • Nowick Laboratory, University of California, Irvine. (2020, March 17).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Canada.ca. (n.d.). Hazardous substance assessment – Morpholine.
  • U.S. Environmental Protection Agency. (n.d.).
  • Temple University. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • National Institutes of Health. (2024, January 31). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid.
  • PubMed. (n.d.). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences.
  • J&W Pharmlab. (n.d.). 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine

As drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of molecular structures and their potential hazards. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of molecular structures and their potential hazards. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling protocols for 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. While this specific molecule may lack extensive, direct toxicological data, its structure contains two key moieties—a morpholine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group—that dictate a stringent and non-negotiable safety protocol. Our recommendations are therefore based on a conservative assessment of the hazards associated with the highly bioactive morpholine chemical class.

The 'Why': A Proactive Hazard Assessment

The cornerstone of laboratory safety is not merely following rules, but understanding the causality behind them. The primary driver for the PPE requirements outlined here is the morpholine substructure. Morpholine and its derivatives are recognized as corrosive and potentially toxic compounds.

  • Corrosivity: Safety Data Sheets for analogous compounds consistently classify them as causing severe skin burns and serious eye damage.[1][2][3][4] Contact with mucous membranes or skin can lead to rapid chemical burns, with the potential for irreversible tissue damage. Ingestion is particularly dangerous, causing severe damage to the gastrointestinal tract.[1]

  • Toxicity: Many morpholine derivatives are classified as toxic in contact with skin or if inhaled.[2][3][4][5] The solid form of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine can become an inhalation hazard if handled as a fine powder, potentially causing respiratory irritation.[1]

  • Fmoc Group: While the Fmoc group itself is less hazardous, it is typically removed using bases like piperidine or morpholine, reinforcing the need for protocols that are robust against caustic and corrosive substances.[6][7]

This assessment mandates that we treat 4-Fmoc-3-(2-carboxy-ethyl)-morpholine with the same level of caution as a corrosive and toxic substance. The protocols below are designed as a self-validating system to prevent any contact.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a matter of preference but a critical control measure dictated by the risk assessment. All handling of this compound, from weighing the solid to solution-based work, must be performed inside a certified chemical fume hood.[1]

TaskEngineering ControlsHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing Solid Powder Chemical Fume HoodDouble-gloved: Nitrile (inner), Butyl Rubber or Fluoroelastomer (FKM) (outer)Chemical splash goggles and a full-face shieldChemically resistant lab gown (fully buttoned, with knit cuffs)
Handling Solutions Chemical Fume HoodDouble-gloved: Nitrile (inner), Butyl Rubber or Fluoroelastomer (FKM) (outer)Chemical splash goggles and a full-face shieldChemically resistant lab gown (fully buttoned, with knit cuffs)
Waste Disposal Chemical Fume HoodDouble-gloved: Nitrile (inner), Butyl Rubber or Fluoroelastomer (FKM) (outer)Chemical splash goggles and a full-face shieldChemically resistant lab gown (fully buttoned, with knit cuffs)
Hand Protection: The First Line of Defense

Given the severe corrosive potential, single-gloving is insufficient.

  • Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes it easier to spot a breach in the outer glove.

  • Outer Glove: For direct handling and potential for prolonged contact, a more robust glove is required. Safety data for morpholine recommends elbow-length impervious gloves such as butyl rubber or fluoroelastomer (FKM) .[2][8] These materials provide superior resistance to corrosive amines compared to standard nitrile or latex. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Eye and Face Protection: Preventing Irreversible Damage

Because morpholine derivatives can cause severe, irreversible eye damage, this is a critical control point.[1][3]

  • Chemical Splash Goggles: These must be worn at all times. Standard safety glasses do not provide an adequate seal against splashes or vapors and are not acceptable.

  • Full-Face Shield: A face shield must be worn over the chemical splash goggles.[2][9] This provides a secondary barrier protecting the entire face from splashes during solution transfers or accidental spills.

Body Protection: Shielding Against Contact

A standard cotton lab coat will not repel a splash of a corrosive chemical.

  • Chemically Resistant Gown: A reusable or disposable gown made of a material tested for chemical resistance is mandatory.[2][5][10] It should be fully buttoned or snapped and have tight-fitting knit cuffs to protect the wrists.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure. The following diagram and procedural steps outline the mandatory sequence for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS for Morpholine & Analogous Compounds B Verify Fume Hood Certification is Current A->B C Locate Emergency Shower & Eyewash Station B->C D Prepare & Label All Necessary Glassware C->D E Don PPE: 1. Gown 2. Inner Gloves 3. Goggles 4. Face Shield 5. Outer Gloves D->E F Perform All Manipulations Inside Fume Hood E->F G Weigh Solid / Transfer Solution F->G H Securely Cap All Containers G->H I Decontaminate Work Surface & Equipment H->I J Doff PPE (Reverse Order): 1. Outer Gloves 2. Face Shield 3. Gown 4. Goggles 5. Inner Gloves I->J K Segregate Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for handling 4-Fmoc-3-(2-carboxy-ethyl)-morpholine.

Procedural Steps:
  • Preparation: Before bringing the chemical into the lab, verify that the chemical fume hood has been certified within the last year. Locate the nearest safety shower and eyewash station and confirm they are unobstructed. Prepare all necessary equipment.

  • Donning PPE: Don PPE in the correct order to ensure proper coverage: gown first, then inner gloves, followed by goggles and face shield, and finally the outer, chemically resistant gloves. The outer gloves should be pulled up over the cuffs of the gown.

  • Chemical Handling: Conduct all work in the fume hood with the sash at the lowest practical height. When weighing the solid, use a spatula to gently transfer the material to avoid creating airborne dust. When working with solutions, perform all transfers slowly and deliberately to prevent splashing.

  • Decontamination & Doffing: After handling is complete, decontaminate any surfaces or equipment. Remove PPE carefully in the reverse order of donning to avoid self-contamination. The outer gloves should be removed first, followed by the face shield and gown. The inner gloves should be the last item removed.

  • Disposal: All contaminated materials, including pipette tips, wipes, and disposable PPE, must be disposed of as hazardous chemical waste.[1][11] Do not place these items in the regular trash. The chemical itself must be disposed of through an approved waste disposal program in accordance with all local and national regulations.[2]

Emergency Response: Immediate Action Plan

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately go to the nearest safety shower.[2] While under the shower, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately go to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use a chemical spill kit with an appropriate absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[5] Do not use combustible materials like paper towels to clean up the initial spill.

By adhering to these stringent protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Neumann, H., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine (Amended). [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

  • National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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